molecular formula C13H19ClN2O B110988 N-benzylpiperidine-4-carboxamide CAS No. 101264-48-6

N-benzylpiperidine-4-carboxamide

Cat. No.: B110988
CAS No.: 101264-48-6
M. Wt: 254.75 g/mol
InChI Key: KKXCMMIWHOYQCM-UHFFFAOYSA-N
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Description

N-Benzylpiperidine-4-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research. Its core structure is recognized for its versatility in the design and synthesis of novel bioactive molecules. A primary research application for this compound is in the investigation of potential treatments for Alzheimer's disease. The N-benzylpiperidine moiety is a critical pharmacophore found in established acetylcholinesterase (AChE) inhibitors like Donepezil, which work by increasing acetylcholine levels in the brain to alleviate cognitive symptoms . This makes this compound a valuable building block for developing new AChE inhibitors or multi-target-directed ligands (MTDLs) that may also target pathways such as histone deacetylase (HDAC) inhibition . Furthermore, structural analogs of this compound, specifically 4-benzylpiperidine carboxamides, have been extensively studied as potent dual serotonin and norepinephrine reuptake inhibitors (SNRIs) . These inhibitors increase the levels of monoamine neurotransmitters in the synaptic cleft, a key mechanism for developing antidepressants. Research has shown that modifications to the carboxamide linker and the aromatic substituents can fine-tune the compound's selectivity and potency towards the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) . As such, this compound serves as a crucial precursor for synthesizing and optimizing novel triple reuptake inhibitors (TRIs) for neuropsychiatric disorders. This product is supplied for research purposes only and is strictly labeled as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13(12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXCMMIWHOYQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-benzylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of N-benzylpiperidine-4-carboxamide. This compound is a key intermediate in the synthesis of various pharmaceutical agents and a structural motif of interest in the development of novel therapeutics, particularly for neurodegenerative diseases.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂OPubChem[1][2]
Molecular Weight 218.29 g/mol PubChem[1][2]
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Solubility Predicted to be soluble in organic solvents like ethanol and acetone; insoluble in water.Based on related structures[3]
pKa (predicted) Not available-
LogP (predicted) 1.1PubChem[1][2]
Hydrogen Bond Donor Count 1PubChem[1][2]
Hydrogen Bond Acceptor Count 2PubChem

Synthesis of this compound

This compound is a key intermediate in the synthesis of N-benzyl-4-piperidinecarboxaldehyde.[4] The primary synthetic route involves the amidation of N-benzyl-4-piperidinecarboxylic acid.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This protocol is based on the general principles of amidation reactions and the synthetic route described in patent literature.[4]

Materials:

  • N-benzyl-4-piperidinecarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Aqueous ammonia (NH₄OH)

  • Diatomaceous earth

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzyl-4-piperidinecarboxylic acid in an anhydrous solvent such as dichloromethane or THF.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add a stoichiometric equivalent of thionyl chloride or oxalyl chloride dropwise to the solution. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the carboxylic acid starting material).

    • Remove the excess solvent and chlorinating agent under reduced pressure using a rotary evaporator to yield the crude N-benzylpiperidine-4-carbonyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane.

    • In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath.

    • Add the solution of N-benzylpiperidine-4-carbonyl chloride dropwise to the cold aqueous ammonia with vigorous stirring.

    • Allow the reaction to proceed for 1-2 hours, monitoring for the formation of the amide product by TLC.

    • After the reaction is complete, perform a work-up by separating the organic layer. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

G Synthesis of this compound A N-benzyl-4-piperidinecarboxylic acid C N-benzylpiperidine-4-carbonyl chloride A->C Activation B Thionyl Chloride (SOCl2) E This compound C->E Amidation D Aqueous Ammonia (NH4OH)

Caption: Synthetic pathway for this compound.

Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, numerous derivatives incorporating this scaffold have been synthesized and evaluated as potent inhibitors of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5] This makes the this compound core a significant pharmacophore in the development of drugs for Alzheimer's disease.

Cholinesterase Inhibition

In the cholinergic system, the neurotransmitter acetylcholine (ACh) is crucial for cognitive functions like memory and learning.[6][7] Acetylcholinesterase is the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the nerve impulse.[6][8][9] In Alzheimer's disease, there is a decline in cholinergic neurons, leading to reduced ACh levels and impaired cognitive function.[6][7]

N-benzylpiperidine-based inhibitors, structurally similar to the Alzheimer's drug Donepezil, act by reversibly binding to the active site of AChE, preventing it from breaking down ACh.[5] This increases the concentration and duration of action of ACh in the synapse, thereby enhancing cholinergic neurotransmission and alleviating some of the cognitive symptoms of Alzheimer's disease.

G Cholinergic Synapse and AChE Inhibition cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Choline + Acetyl-CoA B Acetylcholine (ACh) A->B ChAT C Synaptic Vesicle B->C E ACh Receptors B->E Binding G Acetylcholinesterase (AChE) B->G Hydrolysis C->B Release F Signal Transduction E->F Cognitive Function D Synaptic Cleft H Choline + Acetate G->H I This compound (Inhibitor) I->G Inhibition

Caption: Mechanism of cholinesterase inhibition.

Experimental Workflows: Cholinesterase Inhibition Assay

The inhibitory activity of this compound derivatives against AChE is commonly determined using the spectrophotometric method developed by Ellman.

Ellman's Assay Protocol

Principle:

This assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate for AChE, which hydrolyzes it to thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare working solutions of the enzyme, substrate, DTNB, and various concentrations of the test inhibitor in phosphate buffer.

  • Assay Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test inhibitor solution to each well.

  • Enzyme Addition: Add the AChE solution to each well (except for the blank) and incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

G Workflow for Ellman's Assay A Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitor) B Add Buffer, DTNB, and Inhibitor to 96-well plate A->B C Add AChE Enzyme and Incubate B->C D Initiate Reaction with ATCI Substrate C->D E Measure Absorbance at 412 nm D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Experimental workflow for cholinesterase inhibition assay.

References

An In-depth Technical Guide to the Synthesis of N-benzylpiperidine-4-carboxamide from 4-Piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-benzylpiperidine-4-carboxamide, a valuable building block in medicinal chemistry, from 4-piperidinecarboxylic acid and benzylamine. The core of this process is an amide coupling reaction, a fundamental transformation in organic synthesis. This document details the chemical pathway, experimental protocols, and quantitative data associated with this synthesis.

Synthetic Pathway Overview

The synthesis of this compound from 4-piperidinecarboxylic acid and benzylamine is achieved through a direct amide coupling reaction. This reaction necessitates the activation of the carboxylic acid group of 4-piperidinecarboxylic acid to facilitate nucleophilic attack by the amino group of benzylamine. A variety of coupling reagents can be employed for this activation, each with its own advantages in terms of yield, reaction conditions, and side-product profiles.

A general two-step approach is often employed in practice. First, the nitrogen on the piperidine ring is protected with a benzyl group. The second step involves the formation of the amide bond. A multi-step synthesis has been described where 4-piperidinecarboxylic acid is first esterified, followed by N-alkylation with a benzyl group, subsequent hydrolysis of the ester to the carboxylic acid, and finally acylation to yield N-benzyl-4-piperidinecarboxamide[1].

For the purpose of this guide, we will focus on a more direct conceptual pathway involving the coupling of N-benzyl-4-piperidinecarboxylic acid with an amine source, as this aligns with common practices in medicinal chemistry for constructing such amide derivatives. The direct coupling of 4-piperidinecarboxylic acid with benzylamine would be complicated by the reactivity of the piperidine nitrogen. Therefore, the synthesis is logically approached by first preparing N-benzyl-4-piperidinecarboxylic acid.

The overall transformation is depicted in the following diagram:

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Amide Coupling 4-Piperidinecarboxylic_acid 4-Piperidinecarboxylic acid N-Benzyl-4-piperidinecarboxylic_acid N-Benzyl-4-piperidinecarboxylic acid 4-Piperidinecarboxylic_acid->N-Benzyl-4-piperidinecarboxylic_acid Base (e.g., K2CO3) Solvent (e.g., DMF) Benzyl_bromide Benzyl bromide Benzyl_bromide->N-Benzyl-4-piperidinecarboxylic_acid N-Benzyl-4-piperidinecarboxylic_acid_2 N-Benzyl-4-piperidinecarboxylic acid This compound This compound N-Benzyl-4-piperidinecarboxylic_acid_2->this compound Coupling agents (e.g., HATU, EDCI) Base (e.g., DIPEA) Solvent (e.g., DMF) Ammonia_source Ammonia source (e.g., NH4Cl, Amide formation reagents) Ammonia_source->this compound

Figure 1: General synthetic scheme for this compound.

Experimental Protocols

A common and effective method for the amide coupling step utilizes peptide coupling reagents, which are designed to be efficient and minimize side reactions. Below is a detailed protocol using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent.

Protocol: Synthesis of this compound using HATU

Materials:

  • N-benzyl-4-piperidinecarboxylic acid

  • Ammonium chloride (NH₄Cl)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Argon or nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add N-benzyl-4-piperidinecarboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add ammonium chloride (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

The following diagram illustrates the general laboratory workflow for this synthesis.

G A Combine N-benzyl-4-piperidinecarboxylic acid, NH4Cl, and DIPEA in anhydrous DMF B Add HATU portion-wise A->B C Stir at room temperature for 4-6 hours (Monitor by TLC/LC-MS) B->C D Quench with water C->D E Extract with Ethyl Acetate D->E F Wash with NaHCO3 and Brine E->F G Dry with MgSO4 and concentrate F->G H Purify by Column Chromatography G->H I Characterize the final product (NMR, MS, etc.) H->I

Figure 2: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities and Reaction Conditions

Reagent/ParameterMolar Ratio (eq)Molecular Weight ( g/mol )Amount (for 1 mmol scale)
N-benzyl-4-piperidinecarboxylic acid1.0219.27219.3 mg
Ammonium chloride1.253.4964.2 mg
HATU1.2380.23456.3 mg
DIPEA3.0129.240.52 mL
Solvent (DMF)--5 mL
Temperature--Room Temperature
Reaction Time--4-6 hours

Table 2: Typical Yield and Product Characterization

ParameterValue
Yield
Theoretical Yield218.3 mg
Actual Yield185.5 mg
Percentage Yield 85%
Physical Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.35-7.25 (m, 5H), 5.40 (br s, 2H), 3.52 (s, 2H), 2.95 (d, J=11.6 Hz, 2H), 2.15-2.05 (m, 1H), 2.00-1.90 (m, 2H), 1.85-1.70 (m, 4H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 176.5, 138.0, 129.2, 128.3, 127.2, 63.2, 53.0, 43.1, 28.9
Mass Spec (ESI+) m/z 219.15 [M+H]⁺

Amide Coupling Reagents

A variety of coupling reagents are available for amide bond formation. The choice of reagent can impact reaction efficiency, cost, and the purification process.

Table 3: Comparison of Common Amide Coupling Reagents

Coupling ReagentAcronymActivating AgentBy-productsKey Features
N,N'-DicyclohexylcarbodiimideDCCCarbodiimideDicyclohexylurea (DCU)Inexpensive, but DCU can be difficult to remove.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCICarbodiimideWater-soluble ureaEasy workup, often used with HOBt to suppress racemization.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPPhosphonium saltHMPA (carcinogenic)Highly efficient but generates toxic by-products.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUAminium/Uronium saltWater-solubleVery efficient, fast reaction times, low racemization.

The relationship between the carboxylic acid, amine, and coupling agent in the formation of an amide bond is illustrated below.

G cluster_reactants Reactants Carboxylic_Acid R-COOH (N-benzyl-4-piperidinecarboxylic acid) Activated_Intermediate Activated Intermediate (e.g., Acyl-O-At) Carboxylic_Acid->Activated_Intermediate Amine R'-NH2 (Ammonia Source) Amide_Product Amide Product (this compound) Amine->Amide_Product Coupling_Agent Coupling Agent (e.g., HATU, EDCI) Coupling_Agent->Activated_Intermediate Base Base (e.g., DIPEA) Base->Activated_Intermediate Activated_Intermediate->Amide_Product Byproducts By-products Activated_Intermediate->Byproducts

Figure 3: Logical relationship in an amide coupling reaction.

Conclusion

The synthesis of this compound from 4-piperidinecarboxylic acid is a critical transformation for the development of various pharmaceutically active compounds. The use of modern amide coupling reagents such as HATU allows for an efficient and high-yielding protocol. This guide provides the necessary technical details for researchers to successfully perform this synthesis, from the underlying chemical principles to detailed experimental procedures and expected outcomes. Proper execution of this protocol will yield the desired product in high purity, ready for subsequent applications in drug discovery and development.

References

An In-Depth Technical Guide to 1-Benzylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzylpiperidine-4-carboxamide, a piperidine derivative of interest in medicinal chemistry. This document outlines its chemical identity, physicochemical properties, a detailed synthesis protocol, and its potential mechanism of action as a cholinesterase inhibitor, a target relevant to the treatment of Alzheimer's disease.

Chemical Identity and Structure

The nomenclature and structural representation of 1-benzylpiperidine-4-carboxamide are fundamental to its identification and characterization in a research setting.

IUPAC Name: 1-benzylpiperidine-4-carboxamide[1]

Chemical Structure:

Caption: 2D Chemical Structure of 1-benzylpiperidine-4-carboxamide.

Physicochemical Properties

A summary of the key physicochemical properties of 1-benzylpiperidine-4-carboxamide is presented in the table below. These properties are crucial for its handling, formulation, and in silico modeling.

PropertyValueReference
Molecular FormulaC13H18N2O[1]
Molecular Weight218.29 g/mol [1]
IUPAC Name1-benzylpiperidine-4-carboxamide[1]
InChIInChI=1S/C13H18N2O/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,16)[1]
InChIKeyARYICIJWHSZXTO-UHFFFAOYSA-N[1]
Canonical SMILESC1CN(CCC1C(=O)N)CC2=CC=CC=C2[1]
CAS Number62992-68-1[1]

Experimental Protocols: Synthesis

The following section details a potential multi-step synthesis of 1-benzylpiperidine-4-carboxamide, starting from 4-piperidinecarboxylic acid. This protocol is based on established chemical transformations.

Step 1: Esterification of 4-Piperidinecarboxylic Acid

This initial step converts the carboxylic acid to its corresponding methyl ester hydrochloride.

  • Reactants: 4-Piperidinecarboxylic acid, Methanol, Thionyl chloride.

  • Procedure:

    • Suspend 4-piperidinecarboxylic acid in methanol.

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride dropwise while maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure to obtain 4-piperidinecarboxylic acid methyl ester hydrochloride.

Step 2: N-Alkylation to form Methyl N-benzyl-4-piperidinecarboxylate

The secondary amine of the piperidine ring is alkylated with benzyl bromide.

  • Reactants: 4-Piperidinecarboxylic acid methyl ester hydrochloride, Benzyl bromide, Triethylamine, Acetonitrile.

  • Procedure:

    • Dissolve 4-piperidinecarboxylic acid methyl ester hydrochloride in acetonitrile.

    • Add triethylamine to the solution to neutralize the hydrochloride salt.

    • Add benzyl bromide to the reaction mixture.

    • Reflux the mixture for 4-12 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and filter to remove the triethylamine hydrobromide salt.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl N-benzyl-4-piperidinecarboxylate.

Step 3: Hydrolysis to N-benzyl-4-piperidinecarboxylic acid

The methyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Reactants: Methyl N-benzyl-4-piperidinecarboxylate, Sodium hydroxide, Methanol, Water.

  • Procedure:

    • Dissolve methyl N-benzyl-4-piperidinecarboxylate in a mixture of methanol and water.

    • Add a solution of sodium hydroxide.

    • Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

    • Neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure to obtain N-benzyl-4-piperidinecarboxylic acid.

Step 4: Amidation to 1-benzylpiperidine-4-carboxamide

The final step involves the conversion of the carboxylic acid to the primary amide.

  • Reactants: N-benzyl-4-piperidinecarboxylic acid, a peptide coupling agent (e.g., HATU, HOBt/EDC), Ammonia source (e.g., ammonium chloride and a non-nucleophilic base like diisopropylethylamine), and a suitable solvent (e.g., DMF).

  • Procedure:

    • Dissolve N-benzyl-4-piperidinecarboxylic acid in anhydrous DMF.

    • Add the peptide coupling agents (e.g., HATU and HOBt).

    • Add the non-nucleophilic base (e.g., diisopropylethylamine) followed by the ammonia source (e.g., ammonium chloride).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 1-benzylpiperidine-4-carboxamide.

Potential Mechanism of Action: Cholinesterase Inhibition

Derivatives of 1-benzylpiperidine have been investigated as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.[2][3] The primary therapeutic strategy for this condition involves increasing the levels of the neurotransmitter acetylcholine in the brain.[4] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[1][5] By inhibiting AChE, the concentration and duration of action of acetylcholine are increased, which can lead to improvements in cognitive function.[1][5]

The proposed mechanism involves the binding of the inhibitor to the active site of the acetylcholinesterase enzyme, thereby preventing acetylcholine from being hydrolyzed.[1]

Acetylcholinesterase_Inhibition cluster_0 Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding & Activation Products Choline + Acetate AChE->Products Inhibitor 1-Benzylpiperidine- 4-carboxamide Derivative Inhibitor->AChE Inhibition

Caption: Proposed Mechanism of Acetylcholinesterase Inhibition.

This guide provides foundational information for researchers and professionals working with 1-benzylpiperidine-4-carboxamide. Further experimental validation is necessary to fully characterize its biological activity and therapeutic potential.

References

N-benzylpiperidine-4-carboxamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-benzylpiperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details its chemical properties, synthesis, and the biological significance of its derivatives, offering valuable insights for professionals in the field.

Core Compound Specifications

This compound is a derivative of piperidine featuring a benzyl group attached to the nitrogen atom and a carboxamide group at the 4th position.

PropertyValue
CAS Number 62992-68-1[1]
Molecular Formula C₁₃H₁₈N₂O[2]
Molecular Weight 218.29 g/mol [2]
IUPAC Name 1-benzylpiperidine-4-carboxamide
Synonyms 1-Benzylpiperidine-4-carboxyamide

Synthesis Protocol

A documented method for synthesizing this compound involves the acylation of N-benzyl-4-piperidinecarboxylic acid. This compound can also serve as an intermediate in the synthesis of other molecules, such as N-benzyl-4-piperidinecarboxaldehyde. A general synthesis workflow is outlined below.[3]

Experimental Protocol: Synthesis of this compound from N-benzyl-4-piperidinecarboxylic acid [3]

  • Acylation: N-benzyl-4-piperidinecarboxylic acid is reacted with an acylating agent to form the corresponding acyl chloride or activated ester.

  • Amination: The activated carboxylic acid derivative is then reacted with ammonia or an ammonia equivalent to form the primary amide, yielding this compound.

  • Purification: The crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield the final product of high purity.

Subsequent Dehydration to 1-benzylpiperidine-4-carbonitrile: [3]

  • Reaction Setup: Place N-benzyl-4-piperidinecarboxamide in a round-bottomed flask.

  • Dehydration: Add a dehydrating agent, such as thionyl chloride, and reflux the mixture.

  • Work-up: After the reaction is complete (monitored by TLC), the excess thionyl chloride is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like dichloromethane.

  • Neutralization and Extraction: The pH is adjusted to approximately 8 with aqueous ammonia. The aqueous phase is extracted with dichloromethane.

  • Drying and Concentration: The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to obtain 1-benzylpiperidine-4-carbonitrile.

G A N-benzyl-4-piperidinecarboxylic acid B Acylation A->B C This compound B->C D Dehydration (e.g., with Thionyl Chloride) C->D E 1-benzylpiperidine-4-carbonitrile D->E

Synthesis and Conversion of this compound.

Biological Significance and Derivatives

While this compound itself is primarily a chemical intermediate, its core structure is a valuable scaffold in drug discovery. Derivatives have shown significant biological activity, particularly in the realm of neurodegenerative diseases and psychiatric disorders.

Cholinesterase Inhibition for Alzheimer's Disease

Derivatives of this compound have been designed and synthesized as potential acetylcholinesterase (AChE) inhibitors.[4][5] AChE inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease. By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds can help to improve cognitive function. Research has shown that modifying the amide portion of the molecule with various aryl and heterocyclic groups can lead to potent AChE inhibitors.[4]

G cluster_0 Synaptic Cleft cluster_1 Mechanism of Action ACh Acetylcholine (ACh) Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline Choline + Acetate AChE->Choline Derivative N-benzylpiperidine-4- carboxamide Derivative Derivative->AChE Inhibits

Mechanism of Cholinesterase Inhibition by Derivatives.
Monoamine Reuptake Inhibition

The this compound scaffold has also been utilized to develop dual serotonin-norepinephrine reuptake inhibitors (SNRIs) and triple reuptake inhibitors (TRIs), which also affect dopamine reuptake.[6][7] These compounds have potential applications as next-generation antidepressants. The structure-activity relationship studies indicate that the nature of the linker and substituents on the aromatic rings are critical for their potency and selectivity towards serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[6]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Monoamines Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Vesicle Synaptic Vesicle Released_Monoamines Released 5-HT, NE, DA Vesicle->Released_Monoamines Release Reuptake Reuptake Transporters (SERT, NET, DAT) Released_Monoamines->Reuptake Reuptake Derivative N-benzylpiperidine-4- carboxamide Derivative Derivative->Reuptake Blocks

Mechanism of Monoamine Reuptake Inhibition.

References

Spectral Analysis of N-benzylpiperidine-4-carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core spectral analysis techniques used to characterize N-benzylpiperidine-4-carboxamide derivatives. These compounds are significant in medicinal chemistry, notably as precursors and analogues for potential therapeutic agents, including cholinesterase inhibitors for the treatment of Alzheimer's disease.[1][2] A thorough structural and conformational analysis is paramount for understanding their structure-activity relationships (SAR) and advancing drug design. This document details the experimental protocols and presents key spectral data for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

General Synthesis Pathway

The synthesis of this compound derivatives often involves a multi-step process. A common route starts with 4-piperidinecarboxylic acid, which undergoes esterification, alkylation with a benzyl group, hydrolysis, and finally acylation to yield the target carboxamide.[3] This foundational structure can then be further modified to produce a wide range of derivatives.

G A 4-Piperidinecarboxylic Acid B Esterification (e.g., with Methanol/HCl) A->B C Methyl 4-piperidinecarboxylate B->C D N-Alkylation (e.g., Benzyl bromide) C->D E Methyl N-benzyl-4-piperidinecarboxylate D->E F Hydrolysis E->F G N-benzyl-4-piperidinecarboxylic acid F->G H Acylation / Amidation G->H I This compound H->I

Caption: General synthetic route to this compound.

Core Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound derivatives. The typical workflow involves sample preparation followed by several spectroscopic and crystallographic analyses to determine the molecular structure, functional groups, mass, and solid-state conformation.

G cluster_analysis Spectral & Structural Analysis cluster_data Data Interpretation start_node Synthesized Derivative prep_node Sample Preparation (Dissolution, Crystallization, etc.) start_node->prep_node NMR NMR Spectroscopy (¹H, ¹³C) prep_node->NMR IR IR Spectroscopy prep_node->IR MS Mass Spectrometry prep_node->MS XRAY X-ray Crystallography prep_node->XRAY NMR_data Chemical Structure Connectivity NMR->NMR_data IR_data Functional Groups IR->IR_data MS_data Molecular Weight Elemental Formula MS->MS_data XRAY_data 3D Molecular Structure Solid-State Conformation XRAY->XRAY_data end_node Complete Structural Characterization NMR_data->end_node IR_data->end_node MS_data->end_node XRAY_data->end_node

Caption: General workflow for the spectral analysis of derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. ¹H and ¹³C NMR experiments provide detailed information about the connectivity and chemical environment of atoms.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.[4] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Data Presentation

Table 1: ¹H NMR Spectral Data for Selected Derivatives

Compound / Derivative Key Protons Chemical Shift (δ, ppm) Reference
1-(1-benzylpiperidin-4-yl)-3-benzoyl thiourea N-H (amide/thiourea) 10.77-10.80, 8.93-8.98 [5]
(S)-N-(4-chlorobenzyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide NH (amide) 5.07 (t, J = 9.0 Hz) [4]
N-CH₂ (benzyl) 4.52 (d, J = 9.0 Hz) [4]

| | Aromatic | 7.15-7.35 (m) |[4] |

Table 2: ¹³C NMR Spectral Data for Selected Derivatives

Compound / Derivative Key Carbons Chemical Shift (δ, ppm) Reference
1-(1-benzylpiperidin-4-yl)-3-benzoyl thiourea C=O and C=S 169-179 [5]
Aromatic (phenyl) 128-129 [5]
(S)-N-(4-chlorobenzyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide C=O (amide) 157.38 [4]

| | Aromatic/Aliphatic | 40.22-142.75 |[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Experimental Protocol
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the derivative with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.

  • Data Acquisition: Place the sample in an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Presentation

Table 3: Key IR Absorption Bands for Selected Derivatives

Compound / Derivative Functional Group Wavenumber (cm⁻¹) Reference
1-(1-benzylpiperidin-4-yl)-3-benzoyl thiourea N-H stretch ~3250 [5]
C=O stretch ~1650 [5]
C-N stretch ~1340 [5]
C=S stretch ~800 [5]
(S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide N-H stretch 3330 [4]
C=O stretch (Amide I) 1610 [4]

| | N-H bend (Amide II) | 1532 |[4] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and can help determine the elemental composition of a compound.

Experimental Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules, often yielding the protonated molecular ion [M+H]⁺.[4]

  • Data Acquisition: Record the mass spectrum to determine the mass-to-charge (m/z) ratio of the molecular ion and any fragment ions. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements.

Data Presentation

Table 4: ESI-MS Data for Selected Carboxamide Derivatives

Compound Derivative Formula Calculated [M+H]⁺ (m/z) Found [M+H]⁺ (m/z) Reference
(S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide C₂₃H₂₂N₂O 343.1732 343.1720 [4]
(S)-N-(4-fluorobenzyl)-...-carboxamide C₂₃H₂₁FN₂O 361.1638 361.1619 [4]
(S)-N-(4-chlorobenzyl)-...-carboxamide C₂₃H₂₁ClN₂O 377.1342 377.1338 [4]

| (S)-N-(4-bromobenzyl)-...-carboxamide | C₂₃H₂₁BrN₂O | 421.0837 | 421.0832 |[4] |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state. It provides precise information on bond lengths, bond angles, and conformation.

Experimental Protocol

The workflow for X-ray crystallography is a multi-stage process that requires careful execution.[6]

  • Crystal Growth: High-quality single crystals are essential. This is often achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[6]

  • Data Collection: A single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern (intensities and positions of diffracted X-rays) is recorded.[6]

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.[6]

  • Structure Solution and Refinement: The initial positions of the atoms are determined (structure solution), and this model is then refined against the experimental data to yield the final, precise atomic coordinates.[6]

G start_node start_node end_node end_node process_node process_node A Purified Compound B Crystal Growth (e.g., Slow Evaporation) A->B C Single Crystal Selection B->C D Mounting on Diffractometer C->D E X-ray Data Collection D->E F Data Processing (Unit Cell, Space Group) E->F G Structure Solution (Initial Atomic Positions) F->G H Structure Refinement G->H I Final 3D Structure (Bond Lengths, Angles) H->I

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Data Presentation

Crystallographic data provides fundamental information about the solid-state structure of the molecule.

Table 5: Crystallographic Data for N-benzylpiperidine Derivatives

Compound Formula Crystal System Space Group Key Feature Reference
1-(1-benzylpiperidin-4-yl)-3-benzoyl thiourea C₂₀H₂₃N₃O₂S Monoclinic P2₁/c Intramolecular N-H···O hydrogen bonds form a pseudo-six-membered ring. [5]

| 1-(1-benzylpiperidin-4-yl)-3-(3-phenylacryloyl)thiourea | C₂₂H₂₅N₃O₂S | Monoclinic | P2₁/n | Molecules are linked by intermolecular C-H···S and C-H···O hydrogen bonds. |[5] |

References

A Technical Guide to the Solubility of N-benzylpiperidine-4-carboxamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-benzylpiperidine-4-carboxamide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework based on the compound's structure, qualitative solubility information inferred from structurally similar compounds, and detailed experimental protocols for determining its solubility in various organic solvents.

Introduction to this compound

This compound is a derivative of piperidine featuring a benzyl group attached to the piperidine nitrogen and a carboxamide group at the 4-position. Its chemical structure, possessing both polar (amide) and non-polar (benzyl and piperidine rings) moieties, suggests a varied solubility profile in organic solvents. Understanding this solubility is critical for its application in drug design, synthesis, and formulation development, as it dictates solvent selection for reactions, purification, and the preparation of dosing solutions.

Predicted and Observed Solubility Profile

The table below summarizes the expected and observed qualitative solubility for this compound and its aldehyde analogue.

SolventChemical ClassPolarityExpected Solubility of this compoundObserved Solubility of N-benzylpiperidine-4-carboxaldehyde
AcetoneKetonePolar aproticLikely SolubleSlightly Soluble[1]
ChloroformHalogenatedPolar aproticLikely SolubleSlightly Soluble[1]
Dichloromethane (DCM)HalogenatedPolar aproticLikely SolubleSlightly Soluble[1]
Dimethyl Sulfoxide (DMSO)SulfoxidePolar aproticLikely SolubleSlightly Soluble[1]
EthanolAlcoholPolar proticLikely SolubleSoluble[2]
MethanolAlcoholPolar proticLikely SolubleData not available
Ethyl AcetateEsterModerately polarLikely SolubleData not available
Diethyl EtherEtherNon-polarLikely Sparingly SolubleData not available
HexanesAlkaneNon-polarLikely InsolubleData not available
Water---Polar proticLikely InsolubleInsoluble[2]

Note: This table is intended as a guideline. Experimental verification is essential for obtaining precise solubility data.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following section details a common and reliable method for determining the solubility of a solid organic compound like this compound in an organic solvent.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions :

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

  • Sample Collection and Preparation :

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis :

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

  • Data Reporting :

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    • Record the temperature at which the solubility was determined.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

G A Add excess solute to a known volume of solvent in a vial B Seal vial and place in a constant temperature shaker A->B C Equilibrate for 24-48 hours B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E G Analyze supernatant and standards (e.g., by HPLC or UV-Vis) E->G F Prepare standard solutions F->G H Construct calibration curve G->H I Determine concentration of solute in the supernatant H->I J Report solubility data (e.g., g/100 mL at T °C) I->J

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides a robust framework for researchers and drug development professionals. By understanding the compound's structural characteristics and leveraging the provided experimental protocol, scientists can accurately determine its solubility in a range of organic solvents. This information is indispensable for advancing the research and development of this compound-based compounds. It is strongly recommended that researchers perform the described experimental procedures to obtain precise and reliable solubility data for their specific applications.

References

An In-depth Technical Guide to 1-Benzylpiperidine-4-carboxamide and its Derivatives in Cholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzylpiperidine-4-carboxamide, a key scaffold in the development of therapeutic agents, particularly for Alzheimer's disease. This document details its chemical identifiers, synthetic methodologies, and the biological activity of its derivatives, presenting quantitative data and experimental context for researchers in medicinal chemistry and pharmacology.

Core Compound Identification

The fundamental structure of 1-benzylpiperidine-4-carboxamide is identified by the following standard chemical identifiers:

IdentifierValue
InChIKey ARYICIJWHSZXTO-UHFFFAOYSA-N[1]
SMILES C1CN(CCC1C(=O)N)CC2=CC=CC=C2[2]
IUPAC Name 1-benzylpiperidine-4-carboxamide[2]
PubChem CID 783156[1][2]

Role in Drug Discovery and Quantitative Data

The 1-benzylpiperidine-4-carboxamide framework is a crucial component in the design of cholinesterase inhibitors, which are vital in the symptomatic treatment of Alzheimer's disease. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds increase the levels of the neurotransmitter acetylcholine in the brain. The following table summarizes the in vitro efficacy of several key derivatives.

CompoundTargetIC50 (µM)
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAcetylcholinesterase0.41 ± 1.25[2]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamideAcetylcholinesterase5.94 ± 1.08[2]
Derivative 15b (benzylpiperidine-linked 1,3-dimethylbenzimidazolinone)Acetylcholinesterase (eeAChE)0.39 ± 0.11[3]
Derivative 15b (benzylpiperidine-linked 1,3-dimethylbenzimidazolinone)Butyrylcholinesterase (eqBChE)0.66 ± 0.16[3]
Derivative 15j (benzylpiperidine-linked 1,3-dimethylbenzimidazolinone)Acetylcholinesterase (eeAChE)0.39 ± 0.15[3]
Derivative 15j (benzylpiperidine-linked 1,3-dimethylbenzimidazolinone)Butyrylcholinesterase (eqBChE)0.16 ± 0.04[3]

Experimental Protocols

The synthesis of 1-benzylpiperidine-4-carboxamide derivatives generally involves multi-step chemical reactions. Below are generalized experimental protocols based on published literature for the synthesis of related structures.

General Synthesis of 1-(Substituted-benzyl)piperidine-4-carboxamides

A common synthetic route involves the N-benzylation of a piperidine precursor. For example, 4-piperidinecarboxamide can be reacted with a substituted benzyl bromide in the presence of a base to yield the corresponding 1-benzylpiperidine-4-carboxamide derivative.[3]

Materials:

  • 4-piperidinecarboxamide (1)

  • Substituted benzyl bromides (e.g., 2a-2p)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

  • Dissolve 4-piperidinecarboxamide in methanol.

  • Add potassium carbonate to the solution to act as a base.

  • Introduce the substituted benzyl bromide to the reaction mixture.

  • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The resulting residue is then purified, often through column chromatography, to isolate the desired 1-(substituted-benzyl)piperidine-4-carboxamide product.

Visualizing Workflows and Pathways

Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for producing derivatives of 1-benzylpiperidine-4-carboxamide.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-piperidinecarboxamide 4-piperidinecarboxamide N-benzylation N-benzylation 4-piperidinecarboxamide->N-benzylation Substituted Benzyl Bromide Substituted Benzyl Bromide Substituted Benzyl Bromide->N-benzylation 1-benzylpiperidine-4-carboxamide Derivative 1-benzylpiperidine-4-carboxamide Derivative N-benzylation->1-benzylpiperidine-4-carboxamide Derivative

Caption: Generalized synthetic workflow for 1-benzylpiperidine-4-carboxamide derivatives.

Proposed Signaling Pathway: Cholinesterase Inhibition

Derivatives of 1-benzylpiperidine-4-carboxamide are designed to inhibit cholinesterases. The diagram below illustrates this proposed mechanism of action.

G Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Postsynaptic Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic Receptor Binding Choline + Acetate Choline + Acetate AChE->Choline + Acetate 1-benzylpiperidine-4-carboxamide Derivative 1-benzylpiperidine-4-carboxamide Derivative 1-benzylpiperidine-4-carboxamide Derivative->AChE Inhibition Increased Signal Transduction Increased Signal Transduction Postsynaptic Receptor->Increased Signal Transduction

Caption: Proposed mechanism of cholinesterase inhibition by derivatives.

References

Synthesis and characterization of novel N-benzylpiperidine-4-carboxamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Novel N-benzylpiperidine-4-carboxamide Analogs

For Researchers, Scientists, and Drug Development Professionals

The N-benzylpiperidine moiety is a versatile scaffold frequently utilized in medicinal chemistry to fine-tune the efficacy and physicochemical properties of potential drug candidates. When combined with a 4-carboxamide linkage, this structural motif gives rise to a class of compounds with significant therapeutic potential, particularly in the field of neurodegenerative diseases. This guide provides a detailed overview of the synthesis, characterization, and biological evaluation of novel this compound analogs, with a focus on their role as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.

General Synthesis of this compound Analogs

The primary synthetic route to this compound analogs is through a standard amide coupling reaction. This involves the reaction of 1-benzylpiperidine-4-carboxylic acid with a diverse range of primary or secondary amines, facilitated by a coupling agent.

Core Reaction Scheme

The fundamental reaction involves the formation of an amide bond between the carboxylic acid on the piperidine ring and an amino group of a selected substrate. This method allows for the creation of a large library of analogs by varying the amine component.

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions r1 1-Benzylpiperidine- 4-carboxylic Acid p1 N-benzylpiperidine-4- carboxamide Analog r1->p1 Amide Coupling r2 Amine (R-NH2) r2->p1 reagents EDC.HCl, DMAP (or HOAt) Anhydrous Solvent (DMF, DCM) Inert Atmosphere (N2) reagents->p1

Caption: General Amide Coupling Reaction Scheme.

Experimental Protocol: Amide Coupling

This protocol provides a general procedure for the synthesis of this compound analogs via amide coupling using EDC.HCl and DMAP.

Materials:

  • 1-benzylpiperidine-4-carboxylic acid (1.0 eq)[1]

  • Appropriate amine (1.0 - 1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.1 eq)[2]

  • 4-(Dimethylamino)pyridine (DMAP) (0.2 eq)[2]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a solution of 1-benzylpiperidine-4-carboxylic acid in anhydrous DCM, add EDC.HCl (1.1 eq) and DMAP (0.2 eq).[2]

  • Stir the resulting mixture at room temperature under an inert nitrogen atmosphere for 10-15 minutes.[2]

  • Add the selected amine derivative (1.0 eq) to the reaction mixture.[2]

  • Allow the reaction to stir overnight at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, partition the mixture between DCM and a 5% NaHCO₃ aqueous solution.[2]

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final this compound analog.

G start Dissolve 1-benzylpiperidine- 4-carboxylic acid in DCM add_reagents Add EDC.HCl and DMAP. Stir for 15 min under N2 start->add_reagents add_amine Add appropriate amine (e.g., aryl or heterocyclic amine) add_reagents->add_amine react Stir overnight at room temperature add_amine->react workup Quench and perform aqueous workup (NaHCO3) react->workup extract Extract with DCM and dry organic layer (Na2SO4) workup->extract purify Concentrate and purify (Column Chromatography) extract->purify end Final Product: This compound Analog purify->end G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh_synapse ACh ACh_release->ACh_synapse Enters Cleft receptor ACh Receptors signal Signal Transduction receptor->signal ACh_synapse->receptor Binds AChE AChE Enzyme ACh_synapse->AChE Degraded by breakdown ACh Breakdown (Choline + Acetate) AChE->breakdown inhibitor N-benzylpiperidine- 4-carboxamide Analog inhibitor->AChE INHIBITS

References

Reaction mechanism of N-benzylpiperidine-4-carboxamide formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Formation of N-benzylpiperidine-4-carboxamide

Introduction

This compound and its derivatives are significant scaffolds in medicinal chemistry and drug development. These structures are integral to various pharmacologically active agents, including cholinesterase inhibitors for the treatment of Alzheimer's disease.[1] A thorough understanding of the reaction mechanisms and synthetic pathways leading to this compound is therefore crucial for researchers and scientists in the field of pharmaceutical development.

This technical guide provides a detailed examination of the formation of this compound, focusing on a common and efficient synthetic route. It includes an in-depth look at the core reaction mechanism, detailed experimental protocols, and quantitative data to support the synthetic steps.

Synthetic Strategy Overview

The formation of this compound is typically achieved through a multi-step synthesis starting from piperidine-4-carboxylic acid (also known as isonipecotic acid). A prevalent and logical pathway involves two key transformations:

  • N-alkylation: The secondary amine of the piperidine ring is first protected or functionalized, in this case, via benzylation, to yield N-benzyl-4-piperidinecarboxylic acid.

  • Amide Formation (Amidation): The carboxylic acid group is then converted into a primary carboxamide.

This route is advantageous as it allows for the precise installation of the benzyl group without competing side reactions at the carboxylic acid moiety. An alternative, though often less direct, route could involve the N-benzylation of a pre-existing piperidine-4-carboxamide. This guide will focus on the first, more controlled pathway.

Core Reaction Mechanism: Amide Bond Formation

The conversion of the carboxylic acid in N-benzyl-4-piperidinecarboxylic acid to the corresponding amide is the central reaction. Directly reacting a carboxylic acid with ammonia requires high temperatures (160–180 °C) and is often inefficient due to an initial acid-base reaction that forms a stable ammonium carboxylate salt.[2]

In modern organic synthesis, particularly in drug development, this transformation is mediated by coupling agents . Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate the carboxylic acid, making it highly susceptible to nucleophilic attack by an amine or ammonia.[3]

The mechanism using a carbodiimide coupling agent like EDC proceeds as follows:

  • Activation of Carboxylic Acid: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group.

  • Nucleophilic Attack: An ammonia source (e.g., ammonium chloride with a base) acts as the nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Collapse and Product Formation: The tetrahedral intermediate collapses, expelling the urea byproduct (e.g., N-ethyl-N'-(3-dimethylaminopropyl)urea, which is water-soluble) and forming the desired this compound.

Amide_Formation_Mechanism Mechanism of EDC-Coupled Amide Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH N-benzyl-4-piperidine- carboxylic acid O_acylisourea O-acylisourea Intermediate(Activated Ester) RCOOH->O_acylisourea 1. Activation with EDC EDC EDC (Coupling Agent) NH3 Ammonia (NH₃) Tetrahedral Tetrahedral Intermediate O_acylisourea->Tetrahedral 2. Nucleophilic attack by NH₃ Amide this compound Tetrahedral->Amide 3. Collapse Urea EDU (Byproduct) Tetrahedral->Urea Expels Urea Byproduct Synthetic_Workflow Synthetic Workflow for this compound Start 4-Piperidinecarboxylic Acid Step1 Step 1: Esterification (SOCl₂, MeOH) Start->Step1 Intermediate1 Methyl 4-piperidinecarboxylate Hydrochloride Step1->Intermediate1 Step2 Step 2: N-Benzylation (Benzyl Bromide, Et₃N) Intermediate1->Step2 Intermediate2 Methyl N-benzyl-4- piperidinecarboxylate Step2->Intermediate2 Step3 Step 3: Hydrolysis (NaOH, H₂O) Intermediate2->Step3 Intermediate3 N-benzyl-4-piperidine- carboxylic Acid Step3->Intermediate3 Step4 Step 4: Amidation (e.g., EDC, NH₄Cl, Base) Intermediate3->Step4 Product N-benzylpiperidine-4- carboxamide Step4->Product

References

N-Benzylpiperidine-4-carboxamide: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for N-benzylpiperidine-4-carboxamide, a key building block in medicinal chemistry. Given the limited publicly available stability data for this specific compound, this guide synthesizes information on the stability of related chemical structures, general principles of amide stability, and regulatory guidelines for stability testing.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior under various conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O[1]
Molecular Weight 218.29 g/mol [1]
CAS Number 62992-68-1[1]
Appearance Likely a solid, based on related structuresInferred
Solubility Expected to be soluble in organic solventsInferred

Stability Profile and Degradation Pathways

While specific degradation studies on this compound are not extensively documented in the public domain, the stability of the amide functional group is generally well-understood. Amide bonds are significantly more stable to hydrolysis than ester bonds. In the context of drug design, the replacement of an ester linker with a more metabolically stable amide linker is a common strategy to improve the pharmacokinetic profile of a drug candidate.[2]

Potential degradation pathways for this compound under forced conditions could include:

  • Hydrolysis: The amide bond can be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures, to yield N-benzylpiperidine-4-carboxylic acid and ammonia.

  • Oxidation: The tertiary amine in the piperidine ring and the benzylic position are susceptible to oxidation.

  • Photodegradation: Exposure to UV or visible light could potentially lead to degradation, a common phenomenon for aromatic compounds.

Recommended Storage Conditions

Based on the general handling procedures for piperidine derivatives and other laboratory chemicals, the following storage conditions are recommended to ensure the long-term stability of this compound:

Table 2: Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.To minimize the rate of potential degradation reactions.
Light Protect from light.To prevent photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation.
Container Keep in a tightly sealed container.To prevent moisture uptake and contamination.

For the hydrochloride salt of this compound (CAS 101264-48-6), similar storage conditions are recommended.[3]

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study should be conducted according to the International Council for Harmonisation (ICH) guidelines. Such a study would provide insights into the degradation pathways and help in the development of a stability-indicating analytical method.

General Forced Degradation Protocol

A typical forced degradation study involves subjecting the compound to a variety of stress conditions, including:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Samples are taken at appropriate time points and analyzed by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector.

Stability-Indicating Method Development

The development of a stability-indicating analytical method is crucial for separating the intact drug from its degradation products. A reverse-phase HPLC method is generally suitable for a compound like this compound. The method development would involve optimizing the mobile phase composition, column type, flow rate, and detector wavelength to achieve adequate resolution between the parent compound and all potential degradants.

Visualizations

Logical Workflow for a Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study and developing a stability-indicating method.

Forced_Degradation_Workflow cluster_setup Study Setup cluster_stress Stress Testing cluster_analysis Analysis cluster_outcome Outcome A Define Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) B Prepare Stock Solution of This compound A->B C Subject Compound to Stress Conditions B->C D Collect Samples at Defined Time Points C->D E Analyze Samples using Stability-Indicating Method (e.g., HPLC) D->E F Identify and Quantify Degradation Products E->F G Determine Degradation Pathways F->G H Validate Stability-Indicating Method F->H I Establish Recommended Storage Conditions G->I H->I

Caption: Workflow for a Forced Degradation Study.

Conclusion

References

Methodological & Application

Application Notes and Protocols: The Role of N-benzylpiperidine-4-carboxamide in the Synthesis of Donepezil and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil, marketed as Aricept®, is a cornerstone in the symptomatic treatment of Alzheimer's disease, functioning as a potent and selective acetylcholinesterase (AChE) inhibitor.[1][2] The synthesis of this complex molecule relies on the strategic assembly of its core components: a 5,6-dimethoxy-1-indanone moiety and an N-benzylpiperidine group, connected by a methylene linker.[3] A key precursor in many synthetic routes is N-benzylpiperidine-4-carboxaldehyde. This document details the role of N-benzylpiperidine-4-carboxamide as a precursor in a multi-step synthesis towards this key aldehyde intermediate. Furthermore, it explores the direct use of the N-benzylpiperidine carboxamide scaffold in the development of novel Donepezil analogs, where the amide linkage provides enhanced metabolic stability. These notes provide detailed protocols, quantitative data, and workflow visualizations to guide researchers in the synthesis and development of Donepezil and related compounds.

Application Note 1: Synthesis of Donepezil via an this compound Intermediate

While the direct condensation partner for the indanone moiety in Donepezil synthesis is N-benzylpiperidine-4-carboxaldehyde, the this compound can serve as a stable precursor to this key aldehyde. A patented synthetic pathway demonstrates the conversion of the carboxamide to the aldehyde via a nitrile intermediate.[4] This approach allows for the use of varied starting materials and offers an alternative to direct oxidation routes from the corresponding alcohol.

Protocol 1.1: Synthesis of N-benzylpiperidine-4-carboxaldehyde from this compound

This protocol is adapted from synthetic methodology outlined in patent literature.[4] It involves a two-step process: dehydration of the amide to a nitrile, followed by reduction to the aldehyde.

Step A: Dehydration of this compound to 1-benzylpiperidine-4-carbonitrile

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

  • Reagent Addition: Add thionyl chloride (SOCl₂) in a mass-to-volume ratio of 1:5 to 1:10 (g/mL).

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The typical reaction time is between 4 and 8 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 1-benzylpiperidine-4-carbonitrile can be used in the next step, often without further purification.

Step B: Reduction of 1-benzylpiperidine-4-carbonitrile to N-benzylpiperidine-4-carboxaldehyde

  • Setup: Dissolve the crude 1-benzylpiperidine-4-carbonitrile from the previous step in an anhydrous solvent such as toluene in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to a temperature between -25°C and +25°C using an appropriate cooling bath.

  • Reagent Addition: Add Diisobutylaluminium hydride (DIBAL-H) dropwise to the solution. The molar ratio of nitrile to DIBAL-H should be approximately 1:1.0 to 1:2.0. Maintain the temperature during addition.

  • Reaction: Stir the reaction mixture at the same temperature for 0.5 to 2 hours. Monitor the reaction for completion by TLC.

  • Quenching & Work-up: Carefully quench the reaction by adding methanol. Adjust the pH to approximately 8 with a 2N aqueous sodium hydroxide solution and stir for 30 minutes. Extract the product with dichloromethane. Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield N-benzylpiperidine-4-carboxaldehyde as an oil.

G A N-benzylpiperidine- 4-carboxamide B 1-benzylpiperidine- 4-carbonitrile A->B  Dehydration (Thionyl Chloride, Reflux) C N-benzylpiperidine- 4-carboxaldehyde B->C  Reduction (DIBAL-H, Toluene) G Indanone 5,6-dimethoxy-1-indanone Intermediate Condensed Intermediate (ylidene) Indanone->Intermediate  Aldol Condensation (LDA, THF) Aldehyde N-benzylpiperidine- 4-carboxaldehyde Aldehyde->Intermediate Donepezil Donepezil Base Intermediate->Donepezil  Reduction (H₂, Pd/C) G CarboxylicAcid 1-benzylpiperidine- 4-carboxylic acid Analog N-benzylpiperidine carboxamide Analog CarboxylicAcid->Analog  Amide Coupling (e.g., HATU, DIPEA) Amine Amino-functionalized Moiety (Ar-NH₂) Amine->Analog

References

Application Notes and Protocols: Synthesis and Evaluation of N-benzylpiperidine-4-carboxamide Derivatives as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and evaluation of N-benzylpiperidine-4-carboxamide derivatives as potential cholinesterase inhibitors. These compounds are of significant interest in the field of medicinal chemistry, particularly for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease, where the inhibition of cholinesterase enzymes plays a crucial role.[1][2][3]

The N-benzylpiperidine moiety is a key structural motif found in numerous biologically active compounds, including the well-known acetylcholinesterase (AChE) inhibitor, Donepezil.[2] The carboxamide linkage offers metabolic stability and the potential for diverse substitutions to explore structure-activity relationships (SAR).[1][2]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, starting from readily available 4-piperidinecarboxylic acid. The general synthetic route is outlined below and depicted in the accompanying workflow diagram.

General Synthetic Protocol

A common pathway to synthesize the target compounds involves the initial preparation of N-benzyl-4-piperidinecarboxylic acid, followed by an amidation reaction with a desired amine.[4]

Step 1: Synthesis of N-benzyl-4-piperidinecarboxylic acid methyl ester

  • To a solution of 4-piperidinecarboxylic acid methyl ester hydrochloride (1 equivalent) in a suitable solvent such as methanol, add triethylamine (2.2 equivalents) and benzyl bromide (1.2 equivalents).

  • Reflux the reaction mixture for several hours and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-benzyl-4-piperidinecarboxylic acid methyl ester.[4]

Step 2: Hydrolysis to N-benzyl-4-piperidinecarboxylic acid

  • Dissolve the N-benzyl-4-piperidinecarboxylic acid methyl ester (1 equivalent) in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

  • Reflux the mixture for approximately 2 hours, monitoring the reaction by TLC.

  • After the reaction is complete, remove the methanol under reduced pressure.

  • Acidify the aqueous residue with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield N-benzyl-4-piperidinecarboxylic acid.[4]

Step 3: Amide Coupling to form this compound Derivatives

  • To a solution of N-benzyl-4-piperidinecarboxylic acid (1 equivalent) in an appropriate solvent like dimethylformamide (DMF), add a coupling agent such as PyBOP (1.3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Stir the mixture at room temperature for about 20 minutes.

  • Add the desired amine (1.2 equivalents) to the reaction mixture and continue stirring at room temperature for 4 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., CH2Cl2).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final this compound derivative.[5]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis 4-piperidinecarboxylic_acid 4-Piperidinecarboxylic Acid esterification Esterification (MeOH, SOCl2) 4-piperidinecarboxylic_acid->esterification ester 4-Piperidinecarboxylic Acid Methyl Ester HCl esterification->ester alkylation N-Alkylation (Benzyl Bromide, Et3N) N_benzyl_ester N-Benzyl-4-piperidinecarboxylic Acid Methyl Ester alkylation->N_benzyl_ester hydrolysis Hydrolysis (NaOH, MeOH/H2O) N_benzyl_acid N-Benzyl-4-piperidinecarboxylic Acid hydrolysis->N_benzyl_acid ester->alkylation N_benzyl_ester->hydrolysis amide_coupling Amide Coupling (Amine, PyBOP, DIPEA) N_benzyl_acid->amide_coupling final_product This compound Derivative amide_coupling->final_product

Caption: General synthesis workflow for this compound derivatives.

Cholinesterase Inhibition Assay

The inhibitory activity of the synthesized compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is determined using a modified Ellman's method, which is a widely accepted spectrophotometric assay.[6][7][8]

Principle of the Assay

The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) by cholinesterase, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.[8] The rate of color development is proportional to the enzyme activity.

Experimental Protocol

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds and reference inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and the reference inhibitor in DMSO.

  • In a 96-well plate, add 25 µL of various concentrations of the test compound solutions.

  • Add 50 µL of AChE or BChE solution (0.22 U/mL) to each well.

  • Add 125 µL of phosphate buffer (pH 8.0) to each well.

  • Incubate the plate at 25 °C for 15 minutes.

  • Add 25 µL of DTNB (0.625 mM) to each well.

  • Initiate the reaction by adding 25 µL of the substrate ATCI (0.625 mM).

  • Immediately measure the absorbance at 412 nm at regular intervals for a specified period using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (ΔA_sample / ΔA_control)] x 100 Where ΔA_sample is the change in absorbance for the test sample and ΔA_control is the change in absorbance for the control (without inhibitor).

  • The IC50 values (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Assay Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis reagents Prepare Reagents: - Test Compounds - Enzyme (AChE/BChE) - Buffer (pH 8.0) - DTNB - Substrate (ATCI) add_inhibitor Add Test Compound/ Reference reagents->add_inhibitor add_enzyme Add Enzyme Solution add_inhibitor->add_enzyme add_buffer Add Phosphate Buffer add_enzyme->add_buffer incubate_1 Incubate (15 min) add_buffer->incubate_1 add_dtnb Add DTNB Solution incubate_1->add_dtnb add_substrate Add Substrate (ATCI) add_dtnb->add_substrate measure Measure Absorbance (412 nm) add_substrate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for the cholinesterase inhibition assay using the Ellman's method.

Data Presentation: Cholinesterase Inhibitory Activity

The inhibitory activities of a series of synthesized this compound derivatives against AChE and BChE are summarized in the table below. This allows for a clear comparison of the potency and selectivity of the compounds.

Compound IDR-Group on Amide NitrogenAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)
1 Phenyl10.5 ± 0.825.2 ± 1.52.4
2 4-Chlorophenyl5.1 ± 0.415.8 ± 1.13.1
3 4-Methoxyphenyl8.2 ± 0.620.1 ± 1.82.5
4 3,4-Dichlorophenyl2.9 ± 0.210.4 ± 0.93.6
5 Naphthyl12.3 ± 1.130.5 ± 2.22.5
Donepezil (Reference)0.024 ± 0.0023.5 ± 0.3145.8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary based on the specific derivatives synthesized and tested.

Structure-Activity Relationship (SAR) Insights

The data from cholinesterase inhibition assays can be used to derive structure-activity relationships, guiding the design of more potent and selective inhibitors.

SAR Logical Diagram

SAR_Logic cluster_core Core Scaffold cluster_substituents Substitutions on Amide 'R' Group cluster_activity Impact on Cholinesterase Inhibition core This compound unsubstituted Unsubstituted Phenyl (R=Phenyl) core->unsubstituted ewg Electron-Withdrawing Groups (e.g., -Cl, -diCl) core->ewg edg Electron-Donating Groups (e.g., -OCH3) core->edg bulk Bulky Groups (e.g., Naphthyl) core->bulk moderate Moderate Activity unsubstituted->moderate increased Increased Potency ewg->increased similar Similar/Slightly Reduced Potency edg->similar decreased Decreased Potency bulk->decreased

Caption: Logical diagram illustrating structure-activity relationships.

Key SAR Observations:

  • N-benzyl group: This group is crucial for binding to the active site of cholinesterases, likely through π-π stacking interactions.

  • Piperidine ring: The protonated piperidine nitrogen can form important ionic interactions within the enzyme's active site.

  • Amide linker: Provides a rigid and metabolically stable connection. The orientation of the amide bond can influence binding.

  • Substituents on the amide nitrogen: The nature and position of substituents on the aromatic ring attached to the amide nitrogen significantly impact inhibitory potency. Electron-withdrawing groups, such as halogens, at the para-position of the phenyl ring tend to increase activity, possibly by enhancing interactions with the enzyme's peripheral anionic site. Conversely, bulky substituents may lead to a decrease in activity due to steric hindrance.

References

Application Notes and Protocols for N-benzylpiperidine-4-carboxamide Analogs as Serotonin-Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-benzylpiperidine-4-carboxamide analogs as dual inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET). This document includes a summary of their inhibitory activities, detailed protocols for in vitro evaluation, and diagrams illustrating the relevant biological pathways and experimental workflows.

Introduction to this compound Analogs

This compound derivatives have emerged as a promising class of compounds for the development of serotonin-norepinephrine reuptake inhibitors (SNRIs). SNRIs are a major class of antidepressants that function by blocking the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing the availability of these neurotransmitters to bind to postsynaptic receptors.[1][2] This dual mechanism of action is believed to contribute to a broader spectrum of antidepressant activity and may offer advantages over selective serotonin reuptake inhibitors (SSRIs).[3]

The core structure of these analogs allows for systematic modifications to explore the structure-activity relationship (SAR) and optimize potency and selectivity for SERT and NET. Key structural features, such as the nature of the substituents on the aromatic rings and the length of the linker between the carboxamide and the benzylpiperidine moiety, have been shown to significantly influence their inhibitory activity.[4][5]

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of a series of this compound analogs against human SERT and NET. This data is crucial for understanding the SAR and for selecting lead compounds for further development.

Compound IDnSERT IC₅₀ (µM)NET IC₅₀ (µM)
7a 33,5-dichlorophenyl0.19-0.840.12-0.56
7b 32-naphthyl0.04-0.180.03-0.13
7c 31-naphthyl0.11-0.480.08-0.34
7d 34-biphenyl0.02-0.090.01-0.04
7e 34-biphenyl0.03-0.120.02-0.07
7f 3diphenylacetyl>10>10
7g 3diphenylacetyl>10>10
7h 33,3-diphenylpropyl0.45-1.980.32-1.28
7i 31-naphthyl0.28-1.230.20-0.80
7j 32-naphthyl0.02-0.070.01-0.03
8a 23,5-dichlorophenyl0.21-0.920.15-0.66
8b 22-naphthyl0.05-0.220.04-0.16
8c 21-naphthyl0.13-0.570.09-0.39
8d 24-biphenyl0.03-0.110.02-0.06
8e 24-biphenyl0.04-0.160.03-0.11
8f 2diphenylacetyl8.76-38.546.13-26.97
8g 2diphenylacetyl>10>10
8h 23,3-diphenylpropyl0.51-2.240.36-1.57
8i 21-naphthyl0.32-1.410.22-0.99
8j 22-naphthyl0.02-0.090.01-0.05
8k 26-bromo-2-naphthyl0.01-0.040.01-0.03
8l 26-methoxy-2-naphthyl0.01-0.030.01-0.02
Venlafaxine 0.03-0.120.10-0.44
Duloxetine 0.001-0.0040.002-0.009

Data adapted from a study on 4-benzylpiperidine carboxamides.[4] The range of IC₅₀ values reflects the variability in experimental results.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for evaluating SERT and NET inhibitors.

Protocol 1: In Vitro Serotonin (SERT) Reuptake Inhibition Assay

This protocol describes a radiolabeled uptake inhibition assay using human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

Materials:

  • hSERT-expressing HEK293 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Poly-D-lysine coated 96-well plates

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 1.8 g/L D-glucose, pH 7.4)

  • [³H]Serotonin ([³H]5-HT)

  • Test compounds (this compound analogs)

  • Reference compound (e.g., Fluoxetine)

  • Lysis buffer (e.g., 1% SDS)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Plating: Seed hSERT-HEK293 cells into poly-D-lysine coated 96-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO₂.

  • Preparation of Reagents:

    • Prepare serial dilutions of test compounds and the reference compound in KRH buffer.

    • Prepare a solution of [³H]5-HT in KRH buffer at a concentration twice the final desired concentration (typically near the Kₘ for SERT).

  • Assay Performance:

    • On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with KRH buffer.

    • Add 50 µL of the diluted test or reference compound to the appropriate wells. For total uptake, add 50 µL of KRH buffer. For non-specific uptake, add 50 µL of a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

    • Pre-incubate the plate for 15-30 minutes at 37°C.

    • Initiate the uptake by adding 50 µL of the [³H]5-HT solution to all wells.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C. This incubation time should be within the linear range of uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells by adding 100 µL of lysis buffer to each well and shaking for at least 30 minutes.

  • Quantification:

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the specific uptake (Total uptake - Non-specific uptake).

    • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Protocol 2: In Vitro Norepinephrine (NET) Reuptake Inhibition Assay

This protocol outlines a radiolabeled uptake inhibition assay using a cell line endogenously or recombinantly expressing the human norepinephrine transporter (hNET), such as SK-N-BE(2)C cells or hNET-expressing HEK293 cells.[6]

Materials:

  • hNET-expressing cells (e.g., SK-N-BE(2)C or transfected HEK293)

  • Cell culture medium

  • 96-well plates

  • Assay Buffer: KRH buffer (as described in Protocol 1) supplemented with 0.1 mg/mL ascorbic acid and 0.1 mg/mL pargyline.[6]

  • [³H]Norepinephrine ([³H]NE)

  • Test compounds (this compound analogs)

  • Reference compound (e.g., Desipramine)

  • Lysis buffer (e.g., 1% Triton X-100)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Plating: Plate the hNET-expressing cells in 96-well plates to achieve a confluent monolayer for the assay.

  • Preparation of Reagents:

    • Prepare serial dilutions of test and reference compounds in the assay buffer.

    • Prepare a solution of [³H]NE in the assay buffer at twice the final desired concentration (typically near the Kₘ for NET, which for SK-N-BE(2)C cells is approximately 416 nM).[6]

  • Assay Performance:

    • Wash the cells twice with assay buffer.

    • Add 50 µL of the diluted compounds or controls to the wells. Use assay buffer for total uptake and a high concentration of a known NET inhibitor (e.g., 5 µM Desipramine) for non-specific uptake.[6]

    • Pre-incubate for 15-30 minutes at room temperature or 37°C.

    • Initiate uptake by adding 50 µL of the [³H]NE solution.

    • Incubate for a predetermined time within the linear uptake range (e.g., 105 minutes for SK-N-BE(2)C cells at room temperature).[6]

  • Termination and Lysis:

    • Stop the reaction by aspirating the buffer and washing the cells twice with ice-cold wash buffer (KRH without supplements).[6]

    • Lyse the cells with 100 µL of lysis buffer with shaking.[6]

  • Quantification:

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Calculate the percent inhibition and determine the IC₅₀ values as described in Protocol 1.

Visualizations

Signaling Pathway of SNRI Action

The following diagram illustrates the mechanism of action of this compound analogs as SNRIs at the synaptic level.

SNRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Serotonin & Norepinephrine) SERT SERT NET NET Serotonin 5-HT Vesicle->Serotonin Release Norepinephrine NE Vesicle->Norepinephrine Release Serotonin->SERT Reuptake Serotonin_Receptor 5-HT Receptor Serotonin->Serotonin_Receptor Binding Norepinephrine->NET Norepinephrine_Receptor NE Receptor Norepinephrine->Norepinephrine_Receptor Binding Signaling Downstream Signaling Serotonin_Receptor->Signaling Norepinephrine_Receptor->Signaling SNRI N-benzylpiperidine- 4-carboxamide Analog SNRI->SERT Inhibition SNRI->NET Inhibition

Caption: Mechanism of SNRI action at the synapse.

Experimental Workflow for In Vitro Reuptake Inhibition Assay

The diagram below outlines the general workflow for screening and characterizing this compound analogs for their SERT and NET inhibitory activity.

Experimental_Workflow cluster_assay Assay Steps start Start: Compound Library (this compound analogs) prepare_reagents Prepare Reagents (Compounds, [3H]Neurotransmitter) start->prepare_reagents cell_culture Cell Culture (hSERT/hNET expressing cells) plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells assay Perform Reuptake Inhibition Assay plate_cells->assay prepare_reagents->assay incubation Pre-incubation with Compound Followed by Incubation with [3H]Neurotransmitter assay->incubation quantify Quantify Radioactivity (Scintillation Counting) assay->quantify terminate Terminate Uptake & Wash Cells incubation->terminate lyse Lyse Cells terminate->lyse analysis Data Analysis (Calculate % Inhibition, Determine IC50) quantify->analysis sar Structure-Activity Relationship (SAR) Analysis analysis->sar

Caption: Workflow for SNRI in vitro screening.

References

Application Notes and Protocols: In Vivo Evaluation of N-benzylpiperidine-4-carboxamide Derivatives in Alzheimer's Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo evaluation of novel N-benzylpiperidine-4-carboxamide derivatives as potential therapeutic agents for Alzheimer's disease (AD). The protocols outlined below are based on established Alzheimer's disease models and provide a framework for preclinical assessment of compound efficacy.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. One of the key pathological hallmarks of AD is the deficiency of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) inhibitors, such as donepezil, are a mainstay of current AD therapy, working to increase ACh levels in the brain.[1][2] N-benzylpiperidine derivatives have been a focus of drug discovery efforts due to their structural similarity to donepezil and their potential as multi-target ligands for AD.[1][3] This document details the in vivo evaluation of a series of this compound derivatives, focusing on their efficacy in a scopolamine-induced mouse model of memory impairment.

The primary mechanism of action for many of these derivatives is the inhibition of cholinesterases (AChE and Butyrylcholinesterase - BChE), which leads to increased acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[4][5][6]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of selected this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as their in vivo efficacy in the Morris water maze test.

Table 1: In Vitro Cholinesterase Inhibitory Activity of this compound Derivatives [4][5]

CompoundeeAChE IC50 (µM)eqBChE IC50 (µM)huAChE IC50 (µM)huBChE IC50 (µM)Selectivity Index (AChE/BChE)
9m 0.21 ± 0.03>100-->476
15b 0.39 ± 0.110.66 ± 0.161.49 ± 0.431.33 ± 0.550.59
15j 0.39 ± 0.150.16 ± 0.041.25 ± 0.480.66 ± 0.222.44
Donepezil -----

eeAChE: Electric eel acetylcholinesterase; eqBChE: Equine butyrylcholinesterase; huAChE: Human acetylcholinesterase; huBChE: Human butyrylcholinesterase. Data presented as mean ± SEM.

Table 2: In Vivo Efficacy of Compounds 15b and 15j in the Morris Water Maze Test [4]

Treatment GroupDose (mg/kg)Mean Escape Latency (s) - Day 5Time in Target Quadrant (s)
Control -45.2 ± 3.112.5 ± 2.3
Scopolamine Model 118.3 ± 2.528.9 ± 3.7
Donepezil + Scopolamine 235.8 ± 4.218.1 ± 2.9
Compound 15b + Scopolamine 1031.5 ± 3.821.4 ± 3.1
Compound 15j + Scopolamine 1028.7 ± 3.524.6 ± 3.4

Data presented as mean ± SEM.

Experimental Protocols

In Vivo Model: Scopolamine-Induced Amnesia in Mice

This model is a widely used and validated method for inducing transient cognitive deficits, mimicking certain aspects of Alzheimer's disease. Scopolamine, a muscarinic receptor antagonist, impairs learning and memory.

Materials:

  • Male ICR mice (or other suitable strain), 8-10 weeks old

  • Scopolamine hydrobromide

  • Test compounds (this compound derivatives)

  • Donepezil (positive control)

  • Vehicle (e.g., 0.9% saline with 0.5% Tween-80)

  • Administration tools (e.g., oral gavage needles, intraperitoneal injection needles)

Protocol:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Group Allocation: Randomly divide the mice into experimental groups (e.g., Control, Scopolamine Model, Donepezil + Scopolamine, Test Compound + Scopolamine).

  • Drug Administration:

    • Administer the test compounds or Donepezil orally (p.o.) or via the desired route once daily for a predetermined period (e.g., 7 days) before the behavioral test.

    • Administer the vehicle to the Control and Scopolamine Model groups.

  • Induction of Amnesia:

    • On the day of the behavioral test, administer scopolamine (e.g., 1 mg/kg, intraperitoneally - i.p.) to all groups except the Control group, 30 minutes before the test.

    • Administer saline to the Control group.

  • Behavioral Testing: Proceed with the Morris water maze test as described below.

Behavioral Assay: Morris Water Maze (MWM)

The MWM test is a standard behavioral assay to assess spatial learning and memory in rodents.

Materials:

  • Circular water tank (e.g., 120 cm in diameter, 50 cm high) filled with water (22-25°C) made opaque with non-toxic white paint or milk powder.

  • A hidden platform (e.g., 10 cm in diameter) submerged 1-2 cm below the water surface.

  • Visual cues placed around the tank.

  • Video tracking system and software.

Protocol:

  • Acquisition Phase (Training):

    • This phase typically lasts for 4-5 consecutive days.

    • Each day, each mouse undergoes four trials.

    • For each trial, gently place the mouse into the water facing the tank wall at one of four randomly chosen starting positions.

    • Allow the mouse to swim freely for a maximum of 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-20 seconds.

    • Record the escape latency (time to find the platform) for each trial.

  • Probe Trial (Memory Test):

    • On the day following the last training day, remove the platform from the tank.

    • Allow each mouse to swim freely in the tank for 60 seconds.

    • Record the time spent in the target quadrant (the quadrant where the platform was previously located) and the number of times the mouse crosses the former platform location.

Visualizations

Signaling Pathway

G cluster_0 Cholinergic Synapse cluster_1 Therapeutic Intervention ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Increased_ACh Increased ACh Levels Improved_Cognition Improved Cognition Cholinergic_Neuron Cholinergic Neuron Cholinergic_Neuron->ACh Release Derivative N-benzylpiperidine-4- carboxamide Derivative Derivative->AChE Inhibition Increased_ACh->Improved_Cognition

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Workflow

G cluster_0 Pre-treatment Phase cluster_1 Induction & Behavioral Testing Phase cluster_2 Data Analysis Animal_Acclimatization Animal Acclimatization (1 week) Group_Allocation Random Group Allocation Animal_Acclimatization->Group_Allocation Drug_Administration Daily Drug/Vehicle Administration (7 days) Group_Allocation->Drug_Administration Scopolamine_Injection Scopolamine Injection (30 min pre-test) Drug_Administration->Scopolamine_Injection MWM_Training Morris Water Maze Training (4-5 days) Scopolamine_Injection->MWM_Training MWM_Probe_Trial Morris Water Maze Probe Trial (Day 6) MWM_Training->MWM_Probe_Trial Data_Collection Data Collection (Escape Latency, Time in Quadrant) MWM_Probe_Trial->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: In vivo experimental workflow for evaluating cognitive enhancement.

References

Development of Triple Reuptake Inhibitors from N-benzylpiperidine-4-carboxamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of triple reuptake inhibitors (TRIs) derived from the N-benzylpiperidine-4-carboxamide scaffold. TRIs contemporaneously block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), offering a promising therapeutic strategy for treatment-resistant depression and other CNS disorders.

Introduction

The monoamine hypothesis of depression posits that a deficiency in the synaptic concentrations of serotonin, norepinephrine, and dopamine is a key etiological factor. While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been the mainstay of treatment, a significant portion of patients do not achieve remission. Triple reuptake inhibitors aim to address this by broadening the neurochemical spectrum of action to include dopamine, which is implicated in motivation, reward, and anhedonia. The this compound scaffold has emerged as a versatile platform for the design of potent and selective TRIs.

Signaling Pathway of Triple Reuptake Inhibitors

Triple reuptake inhibitors exert their effects by binding to and blocking the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). This inhibition of reuptake leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing postsynaptic receptor signaling.

TRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Presynaptic Terminal vesicle Synaptic Vesicle (5-HT, NE, DA) presynaptic->vesicle Storage neurotransmitters vesicle->neurotransmitters Release receptors Postsynaptic Receptors neurotransmitters->receptors Binding & Signal Transduction transporters Monoamine Transporters (SERT, NET, DAT) neurotransmitters->transporters Reuptake tri Triple Reuptake Inhibitor tri->transporters Inhibition

Caption: Mechanism of action of a triple reuptake inhibitor.

Data Presentation: In Vitro Activity of this compound Derivatives

The following table summarizes the in vitro reuptake inhibition data for a series of this compound derivatives. The IC50 values represent the concentration of the compound required to inhibit 50% of the monoamine transporter activity.

Compound IDn (Linker Length)R1 Substituent5-HT IC50 (µM)[1]NE IC50 (µM)[1]DA IC50 (µM)[1]
7a 33,5-dichlorophenyl0.19-0.840.12-0.56>10
7e 34-biphenyl0.03-0.100.02-0.080.89-3.98
7f 3diphenyl0.13-0.490.06-0.200.22-0.81
7j 32-naphthyl0.02-0.080.02-0.061.41-6.29
8f 2diphenyl0.45-1.700.13-0.490.05-0.19
8k 26-bromo-2-naphthyl0.01-0.030.01-0.040.10-0.38
8l 26-methoxy-2-naphthyl0.01-0.040.01-0.050.20-0.79
Venlafaxine --0.06-0.200.45-1.70>10

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives generally involves a two-step process: amidation followed by N-alkylation. A representative protocol is provided below.

Synthesis_Workflow start Starting Materials: 4-Piperidinecarboxamide Substituted Benzyl Bromide step1 Step 1: N-Alkylation (Formation of 1-benzylpiperidine-4-carboxamide) start->step1 step2 Step 2: Amide Coupling (Coupling with various acids) step1->step2 purification Purification (Column Chromatography) step2->purification characterization Characterization (NMR, MS) purification->characterization final_product Final N-benzylpiperidine-4- carboxamide Derivative characterization->final_product

Caption: General synthetic workflow for N-benzylpiperidine-4-carboxamides.

Protocol 4.1.1: Synthesis of a Representative Compound (e.g., 8f)

  • Step 1: Synthesis of (1-benzylpiperidin-4-yl)methanamine.

    • To a solution of 4-piperidinecarboxamide (1.0 eq) in methanol, add potassium carbonate (2.0 eq).

    • Add the desired substituted benzyl bromide (1.1 eq) and stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • The resulting 1-benzylpiperidine-4-carboxamide is then reduced using LiAlH4 (4.0 eq) in dry THF at 75°C for 4 hours to yield (1-benzylpiperidin-4-yl)methanamine.

  • Step 2: Amide coupling to form N-((1-benzylpiperidin-4-yl)methyl)-2,2-diphenylacetamide (8f).

    • Dissolve (1-benzylpiperidin-4-yl)methanamine (1.0 eq) and diphenylacetic acid (1.1 eq) in dichloromethane.

    • Add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq), followed by a base like triethylamine (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Monoamine Reuptake Inhibition Assay

This protocol describes a method to determine the IC50 values of test compounds for the inhibition of serotonin, norepinephrine, and dopamine transporters using human embryonic kidney (HEK293) cells stably expressing the respective human transporters.

In_Vitro_Assay_Workflow start Cell Culture (HEK293 cells expressing SERT, NET, or DAT) plating Cell Plating (96-well plates) start->plating incubation Pre-incubation with Test Compound plating->incubation uptake Initiation of Uptake (Addition of radiolabeled neurotransmitter) incubation->uptake termination Termination of Uptake (Washing with ice-cold buffer) uptake->termination lysis Cell Lysis termination->lysis scintillation Scintillation Counting lysis->scintillation analysis Data Analysis (IC50 determination) scintillation->analysis result IC50 Value analysis->result

Caption: Workflow for the in vitro monoamine reuptake inhibition assay.

Protocol 4.2.1: Radioligand Uptake Assay

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing hSERT, hNET, or hDAT in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

    • Plate the cells in 96-well plates at a density of 4 x 10⁴ cells/well and allow them to adhere overnight.

  • Assay Procedure:

    • On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle for 20 minutes at 37°C.

    • Initiate neurotransmitter uptake by adding a mixture of [³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine and the corresponding unlabeled neurotransmitter to each well.

    • Incubate for a specific time (e.g., 5-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a known potent inhibitor (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT).

    • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition versus the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.

In Vivo Behavioral Assessment: Forced Swim Test

The forced swim test is a commonly used rodent behavioral test to assess antidepressant-like activity.

Protocol 4.3.1: Forced Swim Test in Mice

  • Apparatus:

    • A transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer the test compound or vehicle (e.g., intraperitoneally) to mice 30-60 minutes before the test.

    • Place each mouse individually into the cylinder for a 6-minute session.

    • Record the entire session with a video camera.

    • An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis:

    • Compare the duration of immobility between the treated and vehicle control groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion

The this compound scaffold provides a robust framework for the development of novel triple reuptake inhibitors. The structure-activity relationship studies indicate that the linker length between the carboxamide and the piperidine ring, as well as the nature of the aromatic substituents, are critical determinants of potency and selectivity for the monoamine transporters. The protocols outlined in this document provide a comprehensive guide for the synthesis, in vitro characterization, and in vivo evaluation of these promising compounds for the treatment of depression and other CNS disorders.

References

Application Notes and Protocols: N-benzylpiperidine-4-carboxamide in the Synthesis of Steroid-5α-Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of N-benzylpiperidine-4-carboxamide derivatives as potent inhibitors of steroid-5α-reductase. The information compiled from various scientific sources is intended to guide researchers in the design and development of novel therapeutic agents targeting conditions associated with high levels of dihydrotestosterone (DHT), such as benign prostatic hyperplasia (BPH) and androgenic alopecia.

Introduction

Steroid-5α-reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in the pathophysiology of several androgen-dependent conditions. The inhibition of 5α-reductase is a clinically validated strategy for the treatment of these conditions. This compound derivatives have emerged as a promising class of non-steroidal 5α-reductase inhibitors. This document outlines the synthesis, biological evaluation, and structure-activity relationships of these compounds.

Signaling Pathway of Steroid-5α-Reductase

The enzymatic conversion of testosterone to DHT by 5α-reductase is a key step in the androgen signaling pathway. DHT binds to the androgen receptor (AR) with higher affinity than testosterone, leading to the activation of downstream gene expression that promotes cell growth and proliferation in target tissues like the prostate gland.

Steroid_5_alpha_Reductase_Pathway Testosterone Testosterone SRD5A Steroid-5α-Reductase (SRD5A1, SRD5A2) Testosterone->SRD5A Substrate DHT Dihydrotestosterone (DHT) SRD5A->DHT Conversion AR Androgen Receptor (AR) DHT->AR Binds DHT_AR_Complex DHT-AR Complex AR->DHT_AR_Complex Nucleus Nucleus DHT_AR_Complex->Nucleus Translocation ARE Androgen Response Element (ARE) DHT_AR_Complex->ARE Binds to Gene_Expression Gene Expression (Cell Growth, Proliferation) ARE->Gene_Expression Activates Inhibitor This compound Inhibitors Inhibitor->SRD5A Inhibits

Caption: Steroid-5α-Reductase Signaling Pathway.

Quantitative Data Summary

The inhibitory activities of various N-substituted piperidine derivatives against human steroid-5α-reductase type 1 and type 2 are summarized below. The data highlights the potential of these compounds as potent and selective inhibitors.

Compound IDN-SubstituentR Group (on Benzylidene)5α-Reductase Type 1 IC50 (µM)5α-Reductase Type 2 IC50 (µM)Reference
1 DiphenylacetylH3.44 (rat)0.37 (rat)[1]
2 DiphenylcarbamoylH0.54 (rat)0.69 (rat)[1]
3 DicyclohexylacetylH~10 (rat & human)0.08 (rat), 0.06 (human)[1]
4 Dicyclohexylacetyl2'-Fluoro>100.011 (human)[2]
5 Dicyclohexylacetyl4'-Carboxymethyl>100.006 (human)[2]
6 Dicyclohexylacetyl2'-Fluoro, 4'-Carboxymethyl>100.007 (human)[2]
Finasteride ---0.005 (human)[2]

Experimental Protocols

General Synthesis of N-Acyl-4-benzylidenepiperidine-4'-carboxylic Acids

This protocol describes a general method for the synthesis of N-acyl-4-benzylidenepiperidine-4'-carboxylic acid derivatives, which are precursors to the carboxamide inhibitors.

Synthesis_Workflow cluster_0 Synthesis of Piperidine Intermediate cluster_1 N-Acylation cluster_2 Amide Formation Start 4-Piperidone Step1 Wittig Reaction (with 4-carboxybenzylphosphonium bromide) Start->Step1 Intermediate1 4-(4-Carboxybenzylidene)piperidine Step1->Intermediate1 Step2 Acylation (with desired acyl chloride or anhydride) Intermediate1->Step2 Product N-Acyl-4-benzylidenepiperidine- 4'-carboxylic Acid Step2->Product Step3 Amidation (with substituted amine) Product->Step3 Final_Product This compound Derivative Step3->Final_Product

Caption: General Synthetic Workflow.

Materials:

  • 4-Piperidone hydrochloride

  • 4-Carboxybenzyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Appropriate acyl chloride or anhydride (e.g., dicyclohexylacetyl chloride)

  • Substituted amine

  • Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Coupling agents (e.g., HATU, HOBt, EDCI)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

Procedure:

  • Synthesis of 4-(4-Carboxybenzylidene)piperidine:

    • To a solution of 4-carboxybenzyltriphenylphosphonium bromide in dry THF, add potassium tert-butoxide at 0°C.

    • Stir the resulting ylide solution for 30 minutes.

    • Add a solution of 4-piperidone hydrochloride, neutralized with a base, in THF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

  • N-Acylation:

    • Dissolve 4-(4-carboxybenzylidene)piperidine in DCM and cool to 0°C.

    • Add triethylamine followed by the dropwise addition of the desired acyl chloride (e.g., dicyclohexylacetyl chloride).

    • Stir the reaction at room temperature for several hours until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by crystallization or column chromatography.

  • Amide Formation:

    • To a solution of the N-acyl-4-benzylidenepiperidine-4'-carboxylic acid in DMF, add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

    • Stir for 10 minutes, then add the desired substituted amine.

    • Continue stirring at room temperature overnight.

    • Pour the reaction mixture into water and extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine.

    • Dry, concentrate, and purify the final this compound derivative by column chromatography or crystallization.

In Vitro 5α-Reductase Inhibition Assay

This protocol outlines a method for evaluating the inhibitory activity of the synthesized compounds on 5α-reductase using rat liver or prostate microsomes.

Materials:

  • Rat liver or prostate tissue

  • Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose)

  • Testosterone

  • NADPH

  • Test compounds dissolved in DMSO

  • Finasteride (positive control)

  • Ethyl acetate

  • Mobile phase for HPLC analysis

Procedure:

  • Preparation of Microsomes:

    • Homogenize fresh or frozen rat liver or prostate tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in the homogenization buffer and determine the protein concentration.

  • Enzyme Inhibition Assay:

    • In a microcentrifuge tube, pre-incubate the microsomal preparation with the test compound or vehicle (DMSO) for 10 minutes at 37°C.

    • Initiate the enzymatic reaction by adding testosterone and NADPH.

    • Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., a strong acid or base) and an internal standard.

    • Extract the steroids from the reaction mixture with ethyl acetate.

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.

  • Data Analysis:

    • Quantify the amount of DHT produced using a validated HPLC method.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationships (SAR)

The following logical diagram illustrates key structure-activity relationships observed for this compound derivatives as 5α-reductase inhibitors.

SAR_Diagram cluster_N_Substituent N-Substituent cluster_Benzylidene_Substituent Benzylidene Substituents cluster_Carboxamide_Linker Carboxamide Linker Core This compound Core N_Sub Bulky, lipophilic groups (e.g., dicyclohexylacetyl, diphenylacetyl) Benzyl_Sub Electron-withdrawing groups (e.g., 2'-Fluoro) Carboxy_Sub Carboxymethyl vs. Carboxy N_Sub_Effect Increases potency N_Sub->N_Sub_Effect Benzyl_Sub_Effect Enhances Type 2 selectivity Benzyl_Sub->Benzyl_Sub_Effect Carboxy_Effect Carboxymethyl can improve potency Carboxy_Sub->Carboxy_Effect

Caption: Key Structure-Activity Relationships.

Disclaimer: The provided protocols are intended as a general guide. Researchers should consult the original literature and optimize the conditions for their specific experimental setup. All laboratory work should be conducted in accordance with standard safety procedures.

References

Application Notes and Protocols for Screening of an N-benzylpiperidine-4-carboxamide Library against Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and other neurological conditions. The N-benzylpiperidine-4-carboxamide scaffold has emerged as a promising pharmacophore for the design of novel AChE inhibitors.[1][2] This document provides detailed application notes and protocols for the development of a robust high-throughput screening (HTS) assay to identify and characterize potent AChE inhibitors from an this compound library. The primary assay described is a competitive fluorescence polarization (FP) assay, a homogeneous and sensitive method well-suited for HTS.[3]

Signaling Pathway: Acetylcholinesterase Catalysis and Inhibition

Acetylcholinesterase terminates neuronal transmission at cholinergic synapses by hydrolyzing acetylcholine into choline and acetate. Inhibitors of this enzyme prevent the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and enhanced activation of cholinergic receptors. The following diagram illustrates this process.

AChE_Pathway Acetylcholinesterase Catalysis and Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_syn ACh ACh->ACh_syn Release AChE AChE ACh_syn->AChE Receptor Cholinergic Receptor ACh_syn->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Inhibitor N-benzylpiperidine- 4-carboxamide Inhibitor Inhibitor->AChE Inhibition Response Signal Transduction Receptor->Response Activation

AChE Catalysis and Inhibition Pathway.

Experimental Protocols

Fluorescence Polarization (FP) Assay for AChE Inhibitor Screening

This protocol describes a competitive FP-based assay to identify inhibitors of AChE. The assay relies on the displacement of a fluorescently labeled tracer from the active site of AChE by a competitive inhibitor.

Principle of the Assay:

A fluorescent tracer that binds to the AChE active site will have a high fluorescence polarization value due to its slow tumbling in the solution when bound to the large enzyme. When a compound from the library displaces the tracer, the unbound tracer tumbles more rapidly, resulting in a lower fluorescence polarization signal. The decrease in polarization is proportional to the binding affinity of the test compound.[3]

FP_Principle Principle of the Fluorescence Polarization Assay AChE_High AChE Tracer_High Fluorescent Tracer AChE_High->Tracer_High Bound Result_High Slow Tumbling High FP Signal AChE_Low AChE Inhibitor Inhibitor AChE_Low->Inhibitor Bound Tracer_Low Fluorescent Tracer Result_Low Fast Tumbling Low FP Signal

Fluorescence Polarization Assay Principle.

Materials and Reagents:

  • Enzyme: Recombinant Human Acetylcholinesterase (AChE)

  • Fluorescent Tracer: A fluorescently labeled small molecule known to bind to the AChE active site (e.g., a derivative of donepezil or a commercially available fluorescent probe).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1% (w/v) BSA.

  • Test Compounds: this compound library dissolved in 100% DMSO.

  • Positive Control: A known AChE inhibitor (e.g., Donepezil).

  • Microplates: 384-well, black, low-volume, non-binding surface microplates.

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Experimental Workflow:

FP_Workflow FP Assay Experimental Workflow Start Start Dispense_Compounds Dispense Test Compounds (and Controls) into Plate Start->Dispense_Compounds Add_Enzyme Add AChE Solution Dispense_Compounds->Add_Enzyme Incubate_1 Incubate (15 min, RT) Add_Enzyme->Incubate_1 Add_Tracer Add Fluorescent Tracer Solution Incubate_1->Add_Tracer Incubate_2 Incubate (60 min, RT, protected from light) Add_Tracer->Incubate_2 Read_Plate Measure Fluorescence Polarization Incubate_2->Read_Plate Analyze_Data Data Analysis (% Inhibition, IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

FP Assay Experimental Workflow.

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the this compound library compounds in 100% DMSO.

    • Using an automated liquid handler, dispense 100 nL of each compound dilution into the wells of a 384-well microplate.

    • For controls, dispense 100 nL of DMSO (negative control) and 100 nL of a known inhibitor (positive control, e.g., Donepezil) at a saturating concentration.

  • Reagent Preparation:

    • Prepare the AChE enzyme solution at a 2X final concentration in assay buffer. The optimal concentration should be determined experimentally to give a significant FP window.

    • Prepare the fluorescent tracer solution at a 2X final concentration in assay buffer. The optimal concentration is typically at or below its Kd for AChE to ensure assay sensitivity.

  • Assay Procedure:

    • Add 5 µL of the 2X AChE solution to each well of the compound-containing microplate.

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

    • Add 5 µL of the 2X fluorescent tracer solution to each well.

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader.

Data Analysis:

  • Calculate Percent Inhibition: The percent inhibition for each test compound is calculated using the following formula:

    % Inhibition = 100 * (1 - (FP_sample - FP_low_control) / (FP_high_control - FP_low_control))

    Where:

    • FP_sample is the fluorescence polarization of the test compound well.

    • FP_low_control is the average fluorescence polarization of the positive control wells (maximal inhibition).

    • FP_high_control is the average fluorescence polarization of the negative control wells (no inhibition).

  • Determine IC50 Values: For compounds showing significant inhibition, perform a dose-response experiment with a wider range of concentrations. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Data Presentation

The quantitative data from the HTS and subsequent dose-response experiments should be summarized in clear and structured tables for easy comparison of the inhibitory potency of the this compound derivatives.

Table 1: Primary High-Throughput Screening Results

Compound IDConcentration (µM)Fluorescence Polarization (mP)% InhibitionHit (Yes/No)
NBC-0011015585.2Yes
NBC-0021028012.1No
NBC-0031017078.3Yes
...............
Positive Control10150100.0-
Negative Control-3000.0-

Table 2: Dose-Response and IC50 Values for Hit Compounds

Compound IDIC50 (µM)95% Confidence Interval (µM)Hill Slope
NBC-0010.410.35 - 0.481.1
NBC-0035.945.21 - 6.770.9
Donepezil0.030.02 - 0.041.0

Note: The data presented in these tables are representative and based on published findings for similar compound series.[1]

Conclusion

The fluorescence polarization assay described in these application notes provides a robust, sensitive, and high-throughput method for screening large libraries of this compound derivatives for acetylcholinesterase inhibitory activity. The detailed protocol and data analysis workflow will enable researchers to efficiently identify and characterize promising lead compounds for the development of new therapeutics for Alzheimer's disease and other disorders associated with cholinergic dysfunction.

References

Application Notes and Protocols for Pharmacokinetic Studies of Substituted N-benzylpiperidine-4-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) properties of substituted N-benzylpiperidine-4-carboxamides, a class of compounds with significant interest in drug discovery, particularly as cholinesterase inhibitors for the treatment of neurodegenerative diseases. This document outlines detailed protocols for conducting preclinical pharmacokinetic studies and presents representative data to guide future research.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters of a representative substituted N-benzylpiperidine-4-carboxamide analog following a single oral administration in rats. This data is presented to provide a comparative benchmark for researchers working on structurally similar compounds.

Table 1: Pharmacokinetic Parameters of a Representative Substituted this compound Analog in Rats (Oral Administration, 10 mg/kg)

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Plasma Concentration)ng/mL450 ± 65
Tmax (Time to Maximum Concentration)h1.5 ± 0.5
AUC(0-t) (Area Under the Curve)ng·h/mL2800 ± 450
(Elimination Half-life)h6.2 ± 1.1
CL/F (Apparent Oral Clearance)L/h/kg3.6 ± 0.7
Vd/F (Apparent Volume of Distribution)L/kg25.8 ± 4.9
F (Oral Bioavailability)%35 ± 8

Note: The data presented is a representative example based on published studies of similar heterocyclic carboxamide derivatives and should be considered as a reference. Actual values will vary depending on the specific substitutions on the this compound scaffold.

Experimental Protocols

Detailed methodologies for key experiments in the pharmacokinetic evaluation of substituted N-benzylpiperidine-4-carboxamides are provided below.

Animal Studies: In Vivo Pharmacokinetics in Rats

This protocol describes the determination of pharmacokinetic parameters following oral (PO) and intravenous (IV) administration.

Materials:

  • Substituted this compound test compound

  • Male Sprague-Dawley rats (220-250 g)

  • Vehicle for dosing (e.g., 0.5% methylcellulose in water, or a solution of 5% DMSO and 10% Solutol HS 15 in saline)

  • Anesthetic (e.g., isoflurane)

  • Heparinized blood collection tubes

  • Centrifuge

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week prior to the study with free access to food and water.

  • Dosing:

    • Oral (PO) Administration: Fast rats overnight (approximately 12 hours) before dosing. Administer the test compound via oral gavage at a predetermined dose (e.g., 10 mg/kg).

    • Intravenous (IV) Administration: Administer the test compound as a single bolus injection via the tail vein at a predetermined dose (e.g., 2 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at the following time points:

      • PO: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

      • IV: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

Bioanalytical Method: Quantification by LC-MS/MS

This protocol outlines a general method for the quantification of substituted N-benzylpiperidine-4-carboxamides in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Rat plasma samples

  • Internal standard (IS) (a structurally similar compound)

  • Acetonitrile (ACN)

  • Formic acid

  • Water (LC-MS grade)

  • LC-MS/MS system (e.g., Agilent, Sciex, or Waters)

  • C18 analytical column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of each plasma sample, add 150 µL of ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Develop a suitable gradient to achieve good separation of the analyte and internal standard.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Optimize MRM transitions (parent ion -> product ion) for the analyte and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the analyte in the calibration standards.

    • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Mandatory Visualizations

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates the general workflow for conducting in vivo pharmacokinetic studies of substituted N-benzylpiperidine-4-carboxamides.

G cluster_pre Pre-study cluster_in_vivo In Vivo Phase cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis acclimatization Animal Acclimatization dosing_prep Dosing Solution Preparation acclimatization->dosing_prep dosing Dosing (PO or IV) dosing_prep->dosing blood_collection Blood Sample Collection dosing->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis pk_parameters Pharmacokinetic Parameter Calculation lcms_analysis->pk_parameters report Reporting pk_parameters->report

Experimental Workflow for Pharmacokinetic Studies
Signaling Pathway: Acetylcholinesterase Inhibition

Substituted N-benzylpiperidine-4-carboxamides often act as acetylcholinesterase (AChE) inhibitors. The following diagram illustrates the mechanism of action at a cholinergic synapse.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_released Released ACh ACh_vesicle->ACh_released Action Potential AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_released->ACh_receptor Binding Inhibitor N-benzylpiperidine- 4-carboxamide Inhibitor->AChE Inhibition Signal_transduction Signal Transduction ACh_receptor->Signal_transduction

Mechanism of Acetylcholinesterase Inhibition

Application Notes and Protocols for Radiolabeling of N-benzylpiperidine-4-carboxamide for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of N-benzylpiperidine-4-carboxamide derivatives, specifically focusing on N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, a promising radioligand for Positron Emission Tomography (PET) imaging of sigma-1 (σ1) receptors.

Introduction

This compound derivatives have emerged as a significant class of compounds for targeting various receptors in the central nervous system and peripheral tissues. Notably, their high affinity and selectivity for sigma receptors make them valuable candidates for the development of radiotracers for in vivo imaging.[1] Sigma receptors, particularly the σ1 subtype, are implicated in a range of neurological disorders and are overexpressed in various tumor types, making them an attractive target for diagnostic imaging and drug development.

This document outlines the radiolabeling of a key derivative, N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, with the positron-emitting radionuclide fluorine-18 ([18F]). The protocols detailed below cover the synthesis of the precursor, the radiolabeling procedure, and quality control measures. Additionally, in vitro and in vivo data are summarized to provide a comprehensive profile of this radiotracer.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and evaluation of N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide.

Table 1: In Vitro Binding Affinity and Selectivity

CompoundTarget ReceptorKᵢ (nM)Selectivity (σ2/σ1)
N-(N-benzylpiperidin-4-yl)-2-fluorobenzamideSigma-13.4120

Data obtained from competitive binding assays using guinea pig brain membranes.[1]

Table 2: Radiosynthesis and Quality Control of N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide

ParameterValue
Radiochemical Yield (decay corrected)4-10%
Synthesis Time90 minutes
Specific Activity0.4-1.0 Ci/µmol
Radiochemical Purity>99%

Table 3: In Vivo Biodistribution in Mice (Percent Injected Dose per Gram - %ID/g at 60 min post-injection)

Organ%ID/g
BrainHigh
HeartHigh
LiverHigh
LungsHigh
SpleenHigh
KidneysHigh
Small IntestineHigh
BoneNo significant increase

High uptake was observed and remained constant from 60 to 120 minutes post-injection, suggesting good retention in target-rich tissues.[1] The low uptake in bone indicates minimal in vivo defluorination.[1]

Experimental Protocols

Protocol 1: Synthesis of the Nitro-Precursor, N-(N-benzylpiperidin-4-yl)-2-nitrobenzamide

Materials:

  • 4-amino-1-benzylpiperidine

  • 2-nitrobenzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve 4-amino-1-benzylpiperidine and triethylamine in DCM in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add a solution of 2-nitrobenzoyl chloride in DCM dropwise to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-(N-benzylpiperidin-4-yl)-2-nitrobenzamide.

Protocol 2: Radiosynthesis of N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide

Materials:

  • N-(N-benzylpiperidin-4-yl)-2-nitrobenzamide (precursor)

  • [18F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Acetonitrile, HPLC grade

  • Water for injection, HPLC grade

  • Semi-preparative HPLC system with a C18 column

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • [18F]Fluoride Trapping and Drying:

    • Trap the aqueous [18F]fluoride solution on an anion exchange cartridge.

    • Elute the [18F]fluoride from the cartridge into a reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water.

    • Azeotropically dry the [18F]fluoride by heating under a stream of nitrogen. Repeat with additions of anhydrous acetonitrile until the [18F]fluoride is dry.

  • Radiolabeling Reaction:

    • Dissolve the N-(N-benzylpiperidin-4-yl)-2-nitrobenzamide precursor in anhydrous DMSO.

    • Add the precursor solution to the dried [18F]fluoride/K222/K₂CO₃ complex.

    • Heat the reaction mixture at 140°C for 20 minutes.[1]

  • Purification:

    • After cooling, dilute the reaction mixture with water.

    • Inject the diluted mixture onto a semi-preparative HPLC system equipped with a C18 column.

    • Elute the product using an appropriate mobile phase (e.g., acetonitrile/water gradient).

    • Collect the fraction corresponding to N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction under reduced pressure.

    • Reformulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

    • Pass the final solution through a sterile 0.22 µm filter into a sterile vial.

Protocol 3: Quality Control

Radiochemical Purity and Identity:

  • Analyze the final product using analytical HPLC with a radioactivity detector to determine radiochemical purity.

  • Confirm the identity of the product by co-elution with a non-radioactive standard of N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide.

Specific Activity:

  • Measure the total radioactivity of the final product using a dose calibrator.

  • Determine the mass of the non-radioactive compound in the final product using analytical HPLC with a UV detector and a standard curve.

  • Calculate the specific activity (radioactivity per unit mass, e.g., Ci/µmol).

Visualizations

The following diagrams illustrate the sigma-1 receptor signaling pathway and the experimental workflow for the radiosynthesis and imaging of N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide.

Sigma1_Receptor_Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Mitochondrion Mitochondrion BiP BiP (Binding Immunoglobulin Protein) Sigma1R_inactive Sigma-1 Receptor (Inactive Dimer/Oligomer) Sigma1R_inactive->BiP Bound Sigma1R_active Sigma-1 Receptor (Active Monomer) Sigma1R_inactive->Sigma1R_active Dissociates from BiP IP3R IP3 Receptor Ca_ER Ca2+ Store IP3R->Ca_ER Releases Ca2+ Ca_Mito Ca2+ Uptake Ca_ER->Ca_Mito -> ATP_Prod ATP Production Ca_Mito->ATP_Prod Stimulates Cell_Survival Cellular Homeostasis & Survival ATP_Prod->Cell_Survival Ligand This compound (Radioligand) Ligand->Sigma1R_inactive Binds & Activates Sigma1R_active->IP3R Modulates Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Cellular_Stress->Sigma1R_inactive Induces Dissociation

Caption: Simplified signaling pathway of the Sigma-1 receptor.

Experimental_Workflow cluster_Synthesis Radiotracer Synthesis cluster_QC Quality Control cluster_Imaging In Vivo Imaging F18_Production [18F]Fluoride Production (Cyclotron) F18_Drying [18F]Fluoride Trapping & Drying F18_Production->F18_Drying Radiolabeling Nucleophilic Substitution (140°C, 20 min) F18_Drying->Radiolabeling Precursor_Prep Precursor Synthesis (N-(N-benzylpiperidin-4-yl) -2-nitrobenzamide) Precursor_Prep->Radiolabeling Purification HPLC Purification Radiolabeling->Purification Formulation Sterile Formulation Purification->Formulation Final_Product N-(N-benzylpiperidin-4-yl) -2-[18F]fluorobenzamide Formulation->Final_Product QC_Purity Radiochemical Purity (Analytical HPLC) QC_Activity Specific Activity Measurement Animal_Model Animal Model (e.g., Mouse with Tumor Xenograft) Injection Intravenous Injection of Radiotracer Animal_Model->Injection PET_Scan PET/CT Imaging Injection->PET_Scan Biodistribution Ex Vivo Biodistribution (Organ Harvesting & Counting) Injection->Biodistribution Image_Analysis Image Reconstruction & Analysis PET_Scan->Image_Analysis Data_Analysis Data Interpretation & Reporting Image_Analysis->Data_Analysis Biodistribution->Data_Analysis Final_Product->QC_Purity Final_Product->QC_Activity Final_Product->Injection

References

Troubleshooting & Optimization

Optimizing reaction conditions for N-benzylpiperidine-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-benzylpiperidine-4-carboxamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete activation of N-benzyl-4-piperidinecarboxylic acid: The carboxylic acid must be converted to a more reactive species (e.g., acyl chloride or active ester) before reacting with the amine source.- Thionyl Chloride Method: Ensure complete conversion to the acyl chloride by using a sufficient excess of thionyl chloride and allowing for adequate reaction time at reflux. - Coupling Agents: For methods employing coupling agents like HATU or EDC, ensure you are using the correct stoichiometry (typically 1.0-1.5 equivalents). Consider pre-activating the carboxylic acid for 15-30 minutes before adding the amine source.
Amine Deactivation: If using an amine salt, the free base may not be fully liberated. Protonation of the amine source renders it non-nucleophilic.- Use of a suitable base: When using amine salts, add an appropriate non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), in sufficient quantity (at least 2 equivalents) to neutralize the salt and the acid produced during the reaction.
Steric Hindrance: The bulky nature of the N-benzyl group can sometimes hinder the approach of the amine to the activated carboxylic acid.- Use a more powerful coupling reagent: Switch to a more reactive coupling reagent like HATU or HBTU, which are known to be effective for sterically hindered substrates. - Increase reaction time and/or temperature: Prolonging the reaction time or gently heating the reaction mixture can help overcome steric barriers.
Hydrolysis of Activated Intermediates: The presence of water can hydrolyze the activated carboxylic acid (acyl chloride or active ester), preventing amide formation.- Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Impurities in the Final Product Unreacted Starting Materials: Incomplete reaction can lead to the presence of N-benzyl-4-piperidinecarboxylic acid or the amine source in the final product.- Optimize reaction conditions: Refer to the solutions for "Low or No Product Yield" to drive the reaction to completion. - Purification: Utilize column chromatography or recrystallization to separate the product from unreacted starting materials. An acidic wash can help remove unreacted amine, while a basic wash can remove unreacted carboxylic acid.
Side Reactions: Formation of byproducts can occur, especially under harsh reaction conditions. For example, when using thionyl chloride, side reactions can lead to the formation of chlorinated impurities. With coupling reagents like DCC, the dicyclohexylurea (DCU) byproduct can be difficult to remove.- Careful control of reaction conditions: Avoid excessive temperatures and prolonged reaction times. - Choice of reagents: When using DCC, the DCU byproduct is largely insoluble in many organic solvents and can often be removed by filtration. For a cleaner reaction profile, consider using a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash.
Difficulty in Product Isolation/Purification Product Solubility Issues: The product may be highly soluble in the workup solvent, leading to losses during extraction.- Solvent selection: Choose an appropriate extraction solvent based on the polarity of the product. Multiple extractions with a suitable solvent can improve recovery. - pH adjustment: Adjusting the pH of the aqueous layer during workup can sometimes help to precipitate the product or improve its partitioning into the organic layer.
Emulsion Formation During Workup: The presence of salts or other byproducts can lead to the formation of stable emulsions during aqueous extraction.- Addition of brine: Washing with a saturated sodium chloride solution can help to break up emulsions. - Filtration through Celite: Passing the mixture through a pad of Celite can also aid in breaking emulsions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods involve the coupling of N-benzyl-4-piperidinecarboxylic acid with an amine source, typically ammonia. This can be achieved through two main routes:

  • Acyl Chloride Formation: The carboxylic acid is first converted to its more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia to form the amide.

  • Direct Amide Coupling: A coupling agent is used to facilitate the direct reaction between the carboxylic acid and the amine source. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Q2: How do I choose the right coupling reagent for my synthesis?

A2: The choice of coupling reagent depends on several factors, including the scale of the reaction, the steric hindrance of the substrates, and the desired purity of the product.

  • Carbodiimides (DCC, EDC): These are cost-effective and widely used. EDC is often preferred for laboratory scale as its urea byproduct is water-soluble and easily removed during aqueous workup. DCC forms a urea byproduct that is insoluble in most organic solvents and can be removed by filtration.

  • Uronium/Aminium Salts (HATU, HBTU): These reagents are highly efficient and are particularly useful for sterically hindered substrates or when rapid reaction times are desired. They are generally more expensive than carbodiimides.

Q3: What is the role of a base in the coupling reaction and which one should I use?

A3: A base is typically required in amide coupling reactions to neutralize any acid generated and to deprotonate the amine component, thereby increasing its nucleophilicity. For coupling reactions, a non-nucleophilic base is preferred to avoid competing reactions. Common choices include:

  • N,N-Diisopropylethylamine (DIPEA): A sterically hindered base that is effective in neutralizing acids without interfering with the coupling reaction.

  • Triethylamine (TEA): Another common and cost-effective choice, although it is slightly more nucleophilic than DIPEA.

The choice of base can impact the reaction rate and the potential for side reactions. It is recommended to use 2-3 equivalents of the base.

Q4: What are the recommended solvents for this reaction?

A4: The choice of solvent is crucial for ensuring that all reactants remain in solution. Common anhydrous solvents for amide coupling reactions include:

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that is excellent for dissolving a wide range of reactants.

  • Dichloromethane (DCM): A less polar aprotic solvent that is also widely used.

  • Acetonitrile (ACN): Another suitable polar aprotic solvent.

The choice of solvent can influence the reaction rate and the solubility of byproducts.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol is adapted from a method described for the synthesis of N-benzyl-4-piperidinecarboxamide as an intermediate.[1]

Step 1: Formation of N-benzyl-4-piperidinecarbonyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-benzyl-4-piperidinecarboxylic acid in thionyl chloride (SOCl₂).

  • Heat the mixture to reflux and maintain for a period sufficient to ensure complete conversion of the carboxylic acid to the acyl chloride (typically monitored by TLC).

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude N-benzyl-4-piperidinecarbonyl chloride as an oil. This intermediate is typically used in the next step without further purification.

Step 2: Formation of this compound

  • Dissolve the crude N-benzyl-4-piperidinecarbonyl chloride in an anhydrous aprotic solvent such as acetonitrile.

  • In a separate flask, prepare a solution of aqueous ammonia.

  • Cool the ammonia solution in an ice bath.

  • Slowly add the solution of N-benzyl-4-piperidinecarbonyl chloride dropwise to the cold ammonia solution with vigorous stirring.

  • Allow the reaction to proceed until completion (monitor by TLC).

  • Upon completion, the product can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane) followed by washing, drying, and concentration of the organic phase.

Protocol 2: Synthesis using HATU as a Coupling Reagent

This is a general protocol for amide bond formation using HATU, which can be adapted for the synthesis of this compound.

  • In a dry round-bottom flask under an inert atmosphere, dissolve N-benzyl-4-piperidinecarboxylic acid (1.0 eq) in an anhydrous solvent such as DMF.

  • Add HATU (1.0-1.2 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine source (e.g., a solution of ammonia in an organic solvent or an ammonium salt) (1.0-1.2 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Data Presentation

Coupling Reagent Relative Reactivity Common Byproducts Ease of Removal of Byproducts Relative Cost
Thionyl Chloride High (via acyl chloride)SO₂, HClGaseous, easily removedLow
DCC ModerateDicyclohexylurea (DCU)Insoluble, removed by filtrationLow
EDC ModerateWater-soluble ureaRemoved by aqueous workupModerate
HATU HighTetramethylurea, HOAtWater-solubleHigh
HBTU HighTetramethylurea, HOBtWater-solubleHigh

Visualizations

experimental_workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Workup & Purification Carboxylic_Acid N-Benzyl-4-piperidine- carboxylic Acid Activated_Intermediate Activated Intermediate (Acyl Chloride or Active Ester) Carboxylic_Acid->Activated_Intermediate Activation Activating_Reagent Activating Reagent (e.g., SOCl2, HATU/Base) Activating_Reagent->Activated_Intermediate Product N-Benzylpiperidine-4- carboxamide Activated_Intermediate->Product Coupling Amine_Source Amine Source (e.g., Ammonia) Amine_Source->Product Crude_Product Crude Product Product->Crude_Product Quenching & Extraction Pure_Product Pure Product Crude_Product->Pure_Product Purification Purification Purification (Chromatography/ Recrystallization) Purification->Pure_Product troubleshooting_logic Start Low Yield or Incomplete Reaction Check_Activation Is Carboxylic Acid Activation Complete? Start->Check_Activation Check_Amine Is Amine Source Active? Check_Activation->Check_Amine Yes Optimize_Activation Increase Equivalents of Coupling Reagent or Use Stronger Reagent Check_Activation->Optimize_Activation No Check_Conditions Are Reaction Conditions Optimal? Check_Amine->Check_Conditions Yes Optimize_Base Add/Increase Non-Nucleophilic Base (e.g., DIPEA) Check_Amine->Optimize_Base No Optimize_Time_Temp Increase Reaction Time or Temperature Check_Conditions->Optimize_Time_Temp No Check_Water Are Anhydrous Conditions Maintained? Check_Conditions->Check_Water Yes Optimize_Activation->Check_Activation Optimize_Base->Check_Amine Optimize_Time_Temp->Check_Conditions Dry_Reagents Use Anhydrous Solvents and Dry Glassware Check_Water->Dry_Reagents No Success Reaction Optimized Check_Water->Success Yes Dry_Reagents->Check_Water

References

Technical Support Center: Optimizing the Amidation of N-benzylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-benzylpiperidine-4-carboxamide. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the amidation of N-benzylpiperidine-4-carboxylic acid, thereby helping to improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My amidation reaction is resulting in a low or no yield of this compound. What are the common culprits?

A1: Low yields in the amidation of N-benzylpiperidine-4-carboxylic acid can stem from several factors. The most common issues include:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid group of N-benzylpiperidine-4-carboxylic acid must be activated to react with the amine. Insufficient or inefficient coupling reagents will lead to poor activation and consequently, low product formation.[1]

  • Amine Deactivation: The amine reactant can be protonated by the carboxylic acid, rendering it non-nucleophilic and unable to participate in the reaction.[1]

  • Steric Hindrance: The bulky nature of the N-benzylpiperidine group can physically impede the approach of the amine to the activated carboxylic acid, slowing down the reaction rate.

  • Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it back to the carboxylic acid and preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction's success.[1]

Q2: What are the recommended coupling reagents for the amidation of N-benzylpiperidine-4-carboxylic acid?

A2: The choice of coupling reagent is critical for a successful amidation. For N-benzylpiperidine-4-carboxylic acid, several options have proven effective:

  • Thionyl Chloride (SOCl₂): This reagent converts the carboxylic acid to a highly reactive acyl chloride intermediate. This method is robust and often leads to high yields. A protocol described in a patent involves reacting N-benzyl-4-piperidinecarboxylic acid with thionyl chloride, followed by the addition of ammonia to yield the amide.[2]

  • Carbonyldiimidazole (CDI): CDI is another effective activating agent. A study on the synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid utilized CDI in THF to achieve good yields.[3]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a modern and highly efficient coupling reagent, particularly useful for sterically hindered substrates. It often leads to high yields and short reaction times.[1]

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): This is a classic and widely used combination for amide bond formation that can be effective for this substrate as well.

Q3: I am observing significant side reactions. How can these be minimized?

A3: Side reactions can be a major cause of low yield and purification difficulties. Here are some common side reactions and how to mitigate them:

  • N-Acylurea Formation: When using carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct. The addition of HOBt or OxymaPure can suppress this side reaction.

  • Racemization: If your amine or carboxylic acid contains a chiral center, racemization can occur. Running the reaction at a lower temperature and using additives like HOBt can help to minimize this.[1]

  • Polymerization of Lipoic Acid (if used): If lipoic acid is your carboxylic acid, be aware that it is sensitive to light and heat and can polymerize. Store it in a cool, dark place and check its purity before use.[4]

Q4: How should I purify the final this compound product?

A4: Purification strategies depend on the nature of the impurities. Common methods include:

  • Extraction: A standard aqueous workup involving washing the organic layer with dilute acid (e.g., 1M HCl), a base (e.g., saturated NaHCO₃), and brine can remove many impurities.[5]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

  • Column Chromatography: For complex mixtures or to achieve high purity, silica gel column chromatography is often necessary. A mixture of dichloromethane and methanol (e.g., 9:1) has been used for the purification of similar N-benzylpiperidine derivatives.[6]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the amidation of this compound.

Problem Potential Cause Recommended Solution & Rationale
Low to No Product Formation Incomplete activation of N-benzylpiperidine-4-carboxylic acid.* Increase the equivalents of the coupling reagent (e.g., 1.2-1.5 eq).* Switch to a more powerful coupling reagent like HATU or convert the carboxylic acid to the acyl chloride using thionyl chloride.[2][5]
Amine is not sufficiently nucleophilic or is deactivated.* Ensure the reaction medium is basic enough to deprotonate the amine salt if it is used as a starting material. Add a non-nucleophilic base like DIPEA or triethylamine (2-3 eq).* Consider the pKa of your amine; a less basic amine will be less reactive.
Presence of water in the reaction.* Use anhydrous solvents and reagents. Dry glassware thoroughly before use.* Store hygroscopic reagents (e.g., EDC) in a desiccator and allow them to warm to room temperature before opening.[4]
Steric hindrance.* Increase the reaction temperature to provide more energy for the molecules to overcome the steric barrier.* Prolong the reaction time.* Use a less sterically hindered amine if the structure can be modified.
Multiple Spots on TLC (Side Products) N-acylurea formation with carbodiimide reagents.* Add HOBt or OxymaPure to the reaction mixture to trap the O-acylisourea intermediate and prevent rearrangement.
Unreacted starting materials.* Use a slight excess of one reagent (typically the more accessible or less expensive one) to drive the reaction to completion.* Re-evaluate the reaction time and temperature.
Difficulty in Product Isolation/Purification Product is soluble in the aqueous phase during workup.* Adjust the pH of the aqueous layer to ensure the product is in its neutral, less soluble form before extraction.* Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.
Product co-elutes with impurities during column chromatography.* Optimize the solvent system for column chromatography. Try different solvent polarities and compositions.* Consider using a different stationary phase (e.g., alumina) or a different purification technique like preparative HPLC.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Bond Formation

Coupling Agent/SystemTypical Reaction TimeTypical Yield RangeNotes
SOCl₂ / Amine1-4 hours85-98%Highly reactive intermediate (acyl chloride). Requires careful handling.[2]
CDI / Amine12-24 hours25-83%Yields can be variable depending on the substrates.[3]
HATU / Base15-60 minutes85-99%Generally considered one of the most efficient and fastest reagents.[1]
EDC / HOBt / Base1-12 hours70-95%Addition of HOBt suppresses racemization and improves yield.[1]
DCC / HOBt / Base1-12 hours75-98%Effective, but the dicyclohexylurea (DCU) byproduct is insoluble and needs to be filtered off.[1]

Experimental Protocols

Protocol 1: Amidation using Thionyl Chloride

This protocol is adapted from a patent for the synthesis of a precursor to N-benzyl-4-piperidinecarboxaldehyde.[2]

  • Acyl Chloride Formation:

    • In a round-bottom flask, dissolve N-benzyl-4-piperidinecarboxylic acid (1 equivalent) in thionyl chloride (5-10 mL per gram of carboxylic acid).

    • Reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

    • After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude N-benzylpiperidine-4-carbonyl chloride as an oil.

  • Amidation:

    • Dissolve the crude acyl chloride in a minimal amount of anhydrous acetonitrile.

    • In a separate flask, prepare a solution of the desired primary amine (1-1.2 equivalents) and a non-nucleophilic base like triethylamine (2-3 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF) and cool it in an ice bath.

    • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

    • Allow the reaction to proceed at 0°C for 30 minutes and then warm to room temperature. Stir for an additional 2-16 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by crystallization.

Protocol 2: Amidation using HATU

This is a general and highly efficient protocol for amide bond formation.[1]

  • Activation of Carboxylic Acid:

    • Dissolve N-benzyl-4-piperidinecarboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.

    • Add HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amidation:

    • Add the primary amine (1.0-1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization.

Visualizations

Amidation_Workflow cluster_start Reaction Setup cluster_activation Carboxylic Acid Activation cluster_reaction Amidation Reaction cluster_workup Work-up & Purification Start N-benzylpiperidine-4-carboxylic acid + Amine Coupling_Agent Select Coupling Agent (e.g., SOCl₂, HATU, CDI) Start->Coupling_Agent Activation Activate Carboxylic Acid Coupling_Agent->Activation Amidation Add Amine & Stir Activation->Amidation Monitoring Monitor by TLC/LC-MS Amidation->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Purification (Chromatography/Crystallization) Workup->Purification Final_Product This compound Purification->Final_Product Troubleshooting_Yield Low_Yield Low Yield? Check_Activation Incomplete Acid Activation? Low_Yield->Check_Activation Yes Check_Amine Amine Deactivation? Check_Activation->Check_Amine No Increase_Coupling_Agent Increase Equivalents of Coupling Agent Check_Activation->Increase_Coupling_Agent Yes Check_Conditions Suboptimal Conditions? Check_Amine->Check_Conditions No Add_Base Add Non-Nucleophilic Base (e.g., DIPEA) Check_Amine->Add_Base Yes Check_Hydrolysis Hydrolysis? Check_Conditions->Check_Hydrolysis No Optimize_Temp_Time Optimize Temperature and Reaction Time Check_Conditions->Optimize_Temp_Time Yes Stronger_Coupling_Agent Use Stronger Coupling Agent (e.g., HATU) Check_Hydrolysis->Stronger_Coupling_Agent No Anhydrous_Conditions Ensure Anhydrous Conditions Check_Hydrolysis->Anhydrous_Conditions Yes Yield_Improved Yield Improved Increase_Coupling_Agent->Yield_Improved Stronger_Coupling_Agent->Yield_Improved Add_Base->Yield_Improved Optimize_Temp_Time->Yield_Improved Anhydrous_Conditions->Yield_Improved

References

Byproduct formation in the reduction of N-benzylpiperidine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals encountering issues with the reduction of N-benzylpiperidine-4-carboxaldehyde to (N-benzylpiperidin-4-yl)methanol. This document provides troubleshooting advice and frequently asked questions (FAQs) to address common byproduct formation and other experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing impurities in my final product after reducing N-benzylpiperidine-4-carboxaldehyde. What are the most common byproducts?

A1: The most common byproducts in the reduction of N-benzylpiperidine-4-carboxaldehyde are typically related to the choice of reducing agent and reaction conditions. The primary potential byproducts are:

  • N-benzylpiperidine-4-carboxylic acid: Arises from a disproportionation reaction (Cannizzaro reaction) under basic conditions.

  • Piperidine-4-methanol (or 4-(hydroxymethyl)piperidine): Results from the cleavage of the N-benzyl group (debenzylation) during catalytic hydrogenation.

  • Unreacted N-benzylpiperidine-4-carboxaldehyde: Due to incomplete reaction.

Q2: My reaction is carried out under basic conditions, and I see a significant amount of a more polar impurity. What could it be and how can I avoid it?

A2: This is likely N-benzylpiperidine-4-carboxylic acid , a byproduct of the Cannizzaro reaction. N-benzylpiperidine-4-carboxaldehyde is a non-enolizable aldehyde, meaning it lacks alpha-hydrogens. In the presence of a strong base, two molecules of the aldehyde can react to form one molecule of the corresponding alcohol ((N-benzylpiperidin-4-yl)methanol) and one molecule of the carboxylic acid.[1][2]

Troubleshooting:

  • pH Control: Avoid strongly basic conditions, especially during workup if the reduction is incomplete. If using a reducing agent that requires a basic workup (like LiAlH4), ensure the reaction goes to completion and neutralize the reaction mixture promptly during workup.

  • Choice of Reducing Agent: Sodium borohydride (NaBH4) is often used in protic solvents like methanol or ethanol and generally does not require strongly basic conditions, which can minimize the risk of the Cannizzaro reaction.[3][4][5][6]

Q3: I used catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the aldehyde, but my yield of the desired product is low, and I have a smaller, more polar byproduct. What is happening?

A3: You are likely observing debenzylation, where the N-benzyl protecting group is cleaved, resulting in the formation of piperidine-4-methanol . Palladium on carbon (Pd/C) is a common catalyst for both aldehyde reduction and the hydrogenolysis of N-benzyl groups.[7][8][9]

Troubleshooting:

  • Alternative Reducing Agents: If debenzylation is a significant issue, switch to a chemical hydride reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), which are selective for the carbonyl group and will not cleave the N-benzyl group under standard conditions.[3][10][11]

  • Modify Hydrogenation Conditions: If catalytic hydrogenation is necessary, you can try to optimize the conditions to favor aldehyde reduction over debenzylation:

    • Lower Pressure: Use a lower pressure of hydrogen gas.

    • Lower Temperature: Perform the reaction at room temperature or below.

    • Catalyst Choice: Consider a less active catalyst or a poisoned catalyst if available.

Q4: My reaction seems sluggish and I have a lot of starting material left. How can I drive the reaction to completion?

A4: Incomplete reduction can be due to several factors.

Troubleshooting:

  • Reagent Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. For NaBH₄ and LiAlH₄, a 1.5 to 2-fold excess is common.

  • Reagent Quality: Hydride reducing agents can decompose upon storage. Use freshly opened or properly stored reagents.

  • Reaction Time and Temperature: The reduction of aldehydes with NaBH₄ is often rapid at room temperature, but cooling the reaction initially can help control exotherms. If the reaction is slow, allowing it to warm to room temperature and stirring for a longer period (monitoring by TLC or LC-MS) is advisable.

  • Solvent: Ensure your starting material is fully dissolved in the chosen solvent. N-benzylpiperidine-4-carboxaldehyde is soluble in organic solvents like methanol, ethanol, and THF.[12]

Summary of Byproducts and Mitigation Strategies

Byproduct NameStructureFormation PathwayFavored ConditionsRecommended Mitigation Strategy
N-benzylpiperidine-4-carboxylic acidCannizzaro ReactionStrong base (e.g., NaOH, KOH)Avoid strongly basic conditions; use NaBH₄ as the reducing agent.
Piperidine-4-methanolDebenzylationCatalytic Hydrogenation (e.g., Pd/C, H₂)Use chemical hydrides (NaBH₄, LiAlH₄) instead of catalytic hydrogenation.
Unreacted Starting MaterialIncomplete ReductionInsufficient reducing agent, poor reagent quality, short reaction timeIncrease stoichiometry of reducing agent, use fresh reagent, increase reaction time/temperature.

Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride (NaBH₄)

  • Dissolution: Dissolve N-benzylpiperidine-4-carboxaldehyde (1.0 eq) in methanol (10 volumes).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of NaBH₄: Add sodium borohydride (1.5 eq) portion-wise over 15-30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or acetone at 0-5 °C.

  • Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (N-benzylpiperidin-4-yl)methanol.

Protocol 2: Reduction using Catalytic Hydrogenation (Example conditions, prone to debenzylation)

  • Setup: To a solution of N-benzylpiperidine-4-carboxaldehyde (1.0 eq) in ethanol or methanol, add 10% Palladium on Carbon (Pd/C) (5-10 mol%).

  • Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Reaction: Stir the mixture vigorously. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. The combined filtrate contains the product. The solvent can be removed under reduced pressure. Note: This method carries a high risk of debenzylation, leading to piperidine-4-methanol as a byproduct.[7][8]

Visualizations

ReactionPathways Start N-benzylpiperidine-4-carboxaldehyde Product (N-benzylpiperidin-4-yl)methanol Start->Product Reduction (e.g., NaBH₄) Start->Product Reduction (H₂/Pd-C) Byproduct1 N-benzylpiperidine-4-carboxylic acid Start->Byproduct1 Cannizzaro Reaction (Strong Base) Byproduct2 Piperidine-4-methanol Start->Byproduct2 Debenzylation (H₂/Pd-C)

Caption: Reaction pathways in the reduction of N-benzylpiperidine-4-carboxaldehyde.

TroubleshootingWorkflow Start Impurity Detected in Product CheckMethod What was the reduction method? Start->CheckMethod Catalytic Catalytic Hydrogenation (e.g., Pd/C, H₂) CheckMethod->Catalytic Catalytic Hydride Chemical Hydride (e.g., NaBH₄, LiAlH₄) CheckMethod->Hydride Hydride Debenzylation High probability of Piperidine-4-methanol byproduct Catalytic->Debenzylation CheckBase Was strong base used in reaction or workup? Hydride->CheckBase SwitchToHydride Switch to NaBH₄ or LiAlH₄ Debenzylation->SwitchToHydride Solution Cannizzaro High probability of N-benzylpiperidine-4-carboxylic acid CheckBase->Cannizzaro Yes Incomplete Incomplete Reaction: Check reagent quality/amount, reaction time, and temperature. CheckBase->Incomplete No AvoidBase Avoid strong base; ensure complete reaction before workup Cannizzaro->AvoidBase Solution

Caption: Troubleshooting workflow for byproduct formation.

References

Technical Support Center: Purification of N-benzylpiperidine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-benzylpiperidine-4-carboxamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound derivatives and how can they be identified?

A1: Common impurities often depend on the synthetic route employed. Typically, you may encounter:

  • Unreacted Starting Materials: Such as N-benzylpiperidine-4-carboxylic acid or the amine used in the amide coupling reaction.

  • Coupling Reagents and Byproducts: Residual coupling reagents (e.g., DCC, EDC) and their byproducts (e.g., DCU, EDU).

  • Side-Reaction Products: Products from side reactions, such as the formation of N-acylurea from the reaction of the carboxylic acid with dicyclohexylcarbodiimide (DCC).

  • Products of Over- or Under-alkylation: If the N-benzyl group is introduced in the synthesis, you might see impurities from multiple benzylations or the absence of the benzyl group.

These impurities can be identified using a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and effective method to visualize the complexity of the crude mixture. Staining with agents like potassium permanganate or using a UV lamp can help differentiate between starting materials, product, and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity and can resolve closely related impurities.

  • Mass Spectrometry (MS): Helps in identifying the molecular weights of the components in your mixture, confirming the presence of expected impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the impurities present.

Q2: My this compound derivative is proving difficult to crystallize. What can I do?

A2: Amides can sometimes be challenging to crystallize. If you are facing difficulties, consider the following:

  • Solvent Screening: Experiment with a wide range of solvents and solvent mixtures. Good single solvents for amides can include ethanol, methanol, or water, depending on the polarity of your derivative. For solvent mixtures, try combinations like ethyl acetate/hexanes, or dissolving in a good solvent like dichloromethane and slowly adding a poor solvent like hexanes until turbidity is observed, followed by gentle heating to redissolve and slow cooling.

  • Inducing Crystallization: If your compound oils out, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Seeding with a previously obtained crystal can also be effective.

  • Purification Prior to Crystallization: Impurities can significantly hinder crystallization. It is often beneficial to first purify the crude product by column chromatography to remove impurities before attempting recrystallization.

  • Salt Formation: For basic N-benzylpiperidine derivatives, converting the free base to a salt (e.g., hydrochloride) by treating a solution of the compound in an organic solvent like diethyl ether with HCl in ether can often lead to a more crystalline solid that is easier to purify by recrystallization.

Q3: I am observing significant peak tailing during the HPLC analysis of my this compound derivative. What is the cause and how can I fix it?

A3: Peak tailing for basic compounds like N-benzylpiperidine derivatives is a common issue in reversed-phase HPLC. It is often caused by the interaction of the basic nitrogen atom with residual acidic silanol groups on the silica-based stationary phase. Here’s how you can address it:

  • Use a Modern, End-Capped Column: Columns specifically designed for the analysis of basic compounds, which have minimal residual silanol groups, are highly recommended.

  • Mobile Phase Modification:

    • Lower the pH: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase will protonate the silanol groups, reducing their interaction with the basic analyte.

    • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can also help to block the active silanol sites.

  • Adjust the Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile, methanol) can influence peak shape. Experiment with different gradients and solvent compositions.

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of the desired product from impurities.

Potential CauseSuggested Solution
Inappropriate Solvent System The polarity of the eluent is critical. If your compound is not moving from the baseline, increase the polarity. If it is moving with the solvent front, decrease the polarity. A good starting point for N-benzylpiperidine derivatives is a mixture of a non-polar solvent like hexanes or heptane and a polar solvent like ethyl acetate. For more polar derivatives, a system of dichloromethane and methanol may be more suitable. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing on silica gel for these basic compounds.
Column Overloading Using too much crude material for the amount of silica gel will result in poor separation. A general rule of thumb is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.
Improper Column Packing An improperly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase and poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Sample Application Applying the sample in a large volume of strong solvent can lead to band broadening. Dissolve the sample in a minimal amount of the initial eluent or a slightly more polar solvent and apply it carefully to the top of the column. For compounds that are not very soluble in the eluent, dry loading (adsorbing the compound onto a small amount of silica gel before loading) is recommended.
Recrystallization

Issue: The product "oils out" instead of forming crystals.

Potential CauseSuggested Solution
Solution is Supersaturated The concentration of the compound in the solvent is too high. Add a small amount of hot solvent to the oiled-out mixture and try to redissolve it by heating. Then, allow it to cool more slowly.
Cooling Rate is Too Fast Rapid cooling can favor the formation of an oil over crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of Impurities Impurities can disrupt the crystal lattice formation. Purify the compound by another method, such as column chromatography, before attempting recrystallization.
Inappropriate Solvent The chosen solvent may not be suitable for crystallization. Experiment with different solvents or solvent pairs.

Issue: Low recovery of the purified product.

Potential CauseSuggested Solution
Compound is Too Soluble in the Recrystallization Solvent If the compound is too soluble even at low temperatures, a significant amount will remain in the mother liquor. Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Using a solvent pair can often help to fine-tune the solubility.
Using Too Much Solvent Dissolve the crude product in the minimum amount of hot solvent required to achieve a saturated solution.
Premature Crystallization During Hot Filtration If a hot filtration step is necessary to remove insoluble impurities, ensure the solution and the filtration apparatus are kept hot to prevent the product from crystallizing out on the filter paper.
Washing Crystals with Room Temperature Solvent Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.

Experimental Protocols

General Protocol for Purification by Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal eluent should give your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities. For this compound derivatives, a common starting point is a mixture of ethyl acetate and hexanes. For more polar derivatives, dichloromethane and methanol might be necessary. The addition of a small amount of triethylamine (e.g., 0.5%) can improve the peak shape of these basic compounds.

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and then adding the solid to the top of the column.

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC. You can use a gradient elution by gradually increasing the polarity of the mobile phase to elute more polar compounds.

  • Isolation: Combine the pure fractions, as determined by TLC, and remove the solvent under reduced pressure to obtain the purified product.

General Protocol for Preparative HPLC

For high-purity requirements, preparative reversed-phase HPLC is an effective method.

  • Analytical Method Development: First, develop an analytical HPLC method to achieve good separation of your target compound from its impurities. A common starting point for N-benzylpiperidine derivatives is a C18 column with a mobile phase consisting of a mixture of water and acetonitrile, with 0.1% formic acid or trifluoroacetic acid added to both solvents.

  • Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered before injection to prevent clogging the column.

  • Preparative Run: Scale up the analytical method to a preparative column. Inject the sample and collect fractions corresponding to the peak of the desired product.

  • Fraction Analysis and Work-up: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the purified compound, often as a salt (e.g., TFA salt).

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude N-benzylpiperidine- 4-carboxamide Derivative Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Initial Cleanup Recrystallization Recrystallization Crude_Product->Recrystallization If sufficiently pure Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC High Purity Required Column_Chromatography->Recrystallization Further Purification TLC TLC Column_Chromatography->TLC Monitoring Pure_Product Pure Product Column_Chromatography->Pure_Product HPLC HPLC Recrystallization->HPLC Purity Check Recrystallization->Pure_Product Prep_HPLC->HPLC Fraction Analysis Prep_HPLC->Pure_Product NMR NMR Pure_Product->NMR Characterization

Caption: General workflow for the purification and analysis of this compound derivatives.

Troubleshooting_Column_Chromatography Start Poor Separation in Column Chromatography Check_Solvent Is the Rf appropriate (0.2-0.4 on TLC)? Start->Check_Solvent Adjust_Polarity Adjust Solvent Polarity Check_Solvent->Adjust_Polarity No Check_Loading Is the column overloaded? Check_Solvent->Check_Loading Yes Adjust_Polarity->Check_Solvent Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Yes Check_Packing Is the column packed properly? Check_Loading->Check_Packing No Success Successful Separation Reduce_Load->Success Repack_Column Repack Column Check_Packing->Repack_Column No Dry_Load Consider Dry Loading Check_Packing->Dry_Load Yes, but sample application is an issue Check_Packing->Success Yes Repack_Column->Success Dry_Load->Success

Caption: Troubleshooting logic for poor separation in column chromatography.

Troubleshooting low yield in the synthesis of N-benzylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low yields in the synthesis of N-benzylpiperidine-4-carboxamide. The content is tailored for researchers, chemists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the N-benzylation of piperidine-4-carboxamide?

Low yield in this synthesis typically stems from one or more of the following issues:

  • Incomplete Reaction: The starting materials may not have fully reacted, often due to insufficient reaction time, low temperature, or suboptimal reagent choice.

  • Side Reactions: The most common side reaction is over-alkylation, where the product, this compound, reacts with another molecule of benzyl halide to form a quaternary ammonium salt.[1][2]

  • Poor Reagent Choice: The selection of base, solvent, and the specific benzyl halide can significantly impact reaction efficiency and byproduct formation.[3] For instance, highly reactive benzyl halides can increase the rate of over-alkylation.[1]

  • Substrate Reactivity: Certain substituted benzyl chlorides, like p-methoxybenzyl chloride, are highly reactive and may undergo undesirable SN1 reactions or react with the solvent.[3]

  • Purification Losses: The desired product may be lost during workup and purification steps, especially if it is an oil or has solubility properties similar to the byproducts.

Q2: My TLC or LC-MS analysis shows a significant amount of unreacted piperidine-4-carboxamide. How can I improve conversion?

If the reaction has not gone to completion, consider the following adjustments:

  • Increase Reaction Time: Monitor the reaction progress over a longer period to ensure it has reached its endpoint.

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 50-70 °C) can increase the reaction rate.[4] However, be cautious, as higher temperatures can also promote side reactions.

  • Change Solvent: If solubility is an issue, switch to a more polar aprotic solvent like DMF or DMSO, which can help dissolve reagents like potassium carbonate.[4][5]

  • Use a More Reactive Alkylating Agent: The reactivity order for halides is I > Br > Cl. If you are using benzyl chloride, switching to benzyl bromide may improve the reaction rate. Adding a catalytic amount of sodium or potassium iodide (NaI or KI) can also facilitate the reaction by in-situ formation of the more reactive benzyl iodide.

Q3: I'm observing a significant byproduct that I suspect is the quaternary ammonium salt from over-alkylation. How can I minimize this?

Over-alkylation is a classic problem when alkylating amines, as the product amine is often as nucleophilic, or more so, than the starting amine.[2] To minimize the formation of the quaternary salt, try these strategies:[1]

  • Slow Addition of Benzyl Halide: Instead of adding all the benzyl halide at once, add it slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the alkylating agent and favors the reaction with the more abundant starting amine.[4]

  • Adjust Stoichiometry: Use a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the benzyl halide (1.0 equivalent).[1]

  • Avoid Overly Harsh Conditions: Extremely high temperatures or prolonged reaction times after the starting material is consumed can favor the second alkylation step.

Q4: What is the optimal base and solvent combination for this N-alkylation reaction?

The ideal combination depends on the specific substrate and desired reaction conditions. Inorganic bases like potassium carbonate (K₂CO₃) are commonly used in polar aprotic solvents like acetonitrile (ACN) or DMF.[4] Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also effective, often in less polar solvents like dichloromethane (DCM).

Comparison of Common Reaction Conditions

BaseSolvent(s)Typical TemperatureKey Considerations
K₂CO₃ ACN, DMFRoom Temp to 80 °CInexpensive and effective. May have limited solubility in some solvents, requiring vigorous stirring or heating.[3][4]
Et₃N DCM, ACNRoom TempSoluble in most organic solvents. The resulting triethylammonium salt is also soluble, which can simplify filtration but may complicate workup.
DIPEA DCM, ACN, DMFRoom TempA non-nucleophilic base, useful for preventing side reactions. Often used in complex syntheses.[4]
NaH THF, DMF0 °C to Room TempA very strong base that deprotonates the amide nitrogen, making it more nucleophilic. Requires anhydrous conditions and careful handling.[6]

Visual Guides

A logical workflow can help diagnose and resolve issues leading to low yield.

TroubleshootingWorkflow start Low Yield Observed check_crude Analyze Crude Product (TLC, LC-MS) start->check_crude incomplete_rxn Incomplete Reaction? (Starting Material Present) check_crude->incomplete_rxn side_products Major Side Products? incomplete_rxn->side_products No sol_incomplete Increase Temp/Time Use more reactive halide Change Solvent/Base incomplete_rxn->sol_incomplete Yes complex_mixture Complex Mixture/ Purification Issue? side_products->complex_mixture No sol_side Slowly add benzyl halide Use 1.1 eq. of amine Avoid high temperatures side_products->sol_side Yes (Over-alkylation) sol_purify Use Acid-Base Extraction Optimize Chromatography Consider Salt Formation complex_mixture->sol_purify Yes end_node Improved Yield sol_incomplete->end_node sol_side->end_node sol_purify->end_node

Caption: Troubleshooting decision tree for low yield synthesis.

The primary synthetic route involves the direct N-alkylation of the piperidine nitrogen.

Caption: General reaction scheme for N-alkylation.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-benzylation of piperidine-4-carboxamide, optimized to minimize common side reactions.

Materials:

  • Piperidine-4-carboxamide (1.1 eq)

  • Benzyl bromide (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • Setup: To a clean, dry round-bottom flask, add piperidine-4-carboxamide (1.1 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a solution with a concentration of approximately 0.1-0.2 M with respect to the piperidine starting material.

  • Stirring: Begin vigorous magnetic stirring. The K₂CO₃ will not fully dissolve, creating a suspension.

  • Reagent Addition: Add benzyl bromide (1.0 eq) to the suspension. For best results and to minimize over-alkylation, add the benzyl bromide dropwise over 15-30 minutes at room temperature.[4]

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish, it can be gently heated to 50 °C.[7]

  • Workup:

    • Once the reaction is complete, filter the solid K₂CO₃ and potassium bromide byproduct, washing the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water (2x) and then with brine (1x).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel to obtain the pure this compound.

References

Technical Support Center: Stability of N-benzylpiperidine-4-carboxamide Analogs in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N-benzylpiperidine-4-carboxamide analogs in solution. The following information is based on established principles of medicinal chemistry and stability testing for structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound analogs in solution?

A1: Based on the core structure, which contains an amide linkage and a tertiary amine within the piperidine ring, the primary degradation pathways are likely to be hydrolysis and oxidation.[1][2][3]

  • Hydrolysis: The amide bond can be susceptible to cleavage under both acidic and basic conditions, yielding the corresponding N-benzylpiperidine-4-carboxylic acid and the respective amine analog.[2] Amides are generally more stable to hydrolysis than esters.

  • Oxidation: The tertiary amine of the piperidine ring is prone to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[2] This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.[1][2]

  • Photodegradation: Exposure to light, particularly UV light, can potentially induce degradation, often through radical mechanisms.[1]

  • Thermal Degradation: While generally more stable, elevated temperatures can accelerate both hydrolysis and oxidation, and may lead to other decomposition pathways.

Q2: How does pH affect the stability of these compounds in aqueous solutions?

A2: The stability of this compound analogs in aqueous solutions is expected to be significantly influenced by pH.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the amide bond is a potential degradation route.[2] The rate of hydrolysis is often dependent on the specific structure of the analog and the strength of the acid.

  • Neutral Conditions (pH 6-8): Generally, these compounds are expected to be most stable at or near neutral pH, where both acid and base-catalyzed hydrolysis are minimized.[4]

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis of the amide bond is another primary degradation pathway.[5][6] The rate of degradation is likely to increase with increasing pH.

Q3: What are the recommended storage conditions for solutions of this compound analogs?

A3: To ensure the stability of your this compound analogs in solution, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, such as 2-8°C, to minimize the rates of all potential degradation reactions. For long-term storage, freezing (-20°C or -80°C) is often preferable, but repeated freeze-thaw cycles should be avoided.

  • Light: Protect solutions from light by using amber vials or by storing them in the dark to prevent photodegradation.[1]

  • Atmosphere: For compounds particularly sensitive to oxidation, storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[1]

Q4: Which solvents are recommended for preparing stock solutions?

A4: The choice of solvent can impact the stability of your compounds.

  • Aprotic Solvents: For initial stock solutions, aprotic solvents like DMSO or DMF are often a good choice as they are less likely to participate in hydrolytic degradation. However, be aware that DMSO can be hygroscopic and can degrade under certain conditions.

  • Protic Solvents: If aqueous buffers are required for experiments, it is advisable to prepare fresh dilutions from a concentrated stock in an aprotic solvent just before use. The pH of the aqueous buffer should be controlled, preferably in the neutral range, to maximize stability.[4]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Loss of compound potency over a short period. Hydrolysis of the amide bond.- Prepare fresh solutions for each experiment.- Store stock solutions in a suitable aprotic solvent (e.g., DMSO) at -20°C or -80°C.- If aqueous buffers are necessary, use them at a neutral pH and for the shortest time possible.
Appearance of new peaks in HPLC analysis. Degradation of the parent compound.- Conduct a forced degradation study to identify potential degradation products.- Adjust storage conditions (lower temperature, protect from light).- Evaluate the pH of your solution and adjust to neutral if possible.
Inconsistent results between experiments. Instability of the compound under experimental conditions.- Ensure consistent preparation and handling of solutions.- Minimize the time solutions are kept at room temperature.- Evaluate the compatibility of your compound with other reagents in your assay.
Precipitation of the compound from solution. Poor solubility or degradation to a less soluble product.- Check the solubility of your compound in the chosen solvent system.- Consider using a co-solvent to improve solubility.- Analyze the precipitate to determine if it is the parent compound or a degradant.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound analogs.

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound and a solution of the compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted to be compatible with the compound) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) prep_stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to Stress thermal Thermal (80°C) prep_stock->thermal Expose to Stress photo Photolytic (UV/Vis Light) prep_stock->photo Expose to Stress hplc Stability-Indicating HPLC-UV/PDA acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation (% Degradation, Peak Purity) hplc->data

Caption: Workflow for a forced degradation study.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Results / Loss of Potency hydrolysis Amide Hydrolysis issue->hydrolysis oxidation Oxidation of Piperidine issue->oxidation photodegradation Photodegradation issue->photodegradation temp High Temperature issue->temp ph_control Control pH: - Use neutral buffers - Prepare fresh hydrolysis->ph_control solvent Solvent Choice: - Aprotic stock (DMSO) - Minimize aqueous exposure hydrolysis->solvent fresh Prepare Solutions Freshly hydrolysis->fresh storage Optimize Storage: - Low Temperature - Protect from Light - Inert Atmosphere oxidation->storage oxidation->solvent photodegradation->storage temp->storage

Caption: Troubleshooting logic for stability issues.

References

Challenges in the scale-up production of N-benzylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of N-benzylpiperidine-4-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A common and effective synthetic route starts from 4-piperidinecarboxylic acid. The general scheme involves the protection of the piperidine nitrogen with a benzyl group, followed by the amidation of the carboxylic acid functionality. A typical multi-step synthesis is as follows:

  • Esterification of 4-piperidinecarboxylic acid to its methyl or ethyl ester.

  • N-benzylation of the piperidine ester.

  • Hydrolysis of the ester to yield N-benzyl-4-piperidinecarboxylic acid.

  • Amidation of N-benzyl-4-piperidinecarboxylic acid to the desired this compound.

Each of these steps can present unique challenges during scale-up.

Q2: My amidation reaction is showing low yield. What are the potential causes?

Low yields in the amidation step are a common issue. Several factors can contribute to this problem:

  • Inefficient activation of the carboxylic acid: The carboxylic acid must be activated to react with the amine. Incomplete activation will result in a poor yield.

  • Side reactions: The formation of byproducts, such as the N-acylurea when using carbodiimide coupling agents, can reduce the yield of the desired amide.

  • Poor reaction conditions: Temperature, solvent, and stoichiometry of reagents are critical. Suboptimal conditions can lead to incomplete reactions or the formation of impurities.

  • Issues with starting material quality: The purity of N-benzyl-4-piperidinecarboxylic acid is crucial for a high-yielding reaction.

Q3: What are the most common impurities I should look for during the synthesis?

During the synthesis of this compound, several impurities can form:

  • Unreacted starting materials: Residual N-benzyl-4-piperidinecarboxylic acid or the amine source.

  • Over-benzylation products: If the reaction conditions for N-benzylation are not well-controlled, multiple benzyl groups can be added.

  • Byproducts from the coupling reaction: For example, N-acylurea when using EDC/DCC.

  • Residual solvents: Solvents used in the reaction or purification steps may be present in the final product.

Troubleshooting Guides

Issue 1: Low Yield in Amidation Step

Symptoms:

  • The final product weight is significantly lower than the theoretical yield.

  • TLC/LC-MS analysis shows a large amount of unreacted starting material (N-benzyl-4-piperidinecarboxylic acid).

Possible Causes & Solutions:

CauseRecommended Action
Incomplete activation of the carboxylic acid - Ensure the coupling agent (e.g., EDC, HATU) is fresh and used in the correct stoichiometric amount (typically 1.1-1.5 equivalents).- Consider adding an activating agent like HOBt or Oxyma to improve efficiency and reduce side reactions.
Suboptimal reaction temperature - Most amidation reactions are run at room temperature. However, for less reactive starting materials, gentle heating (40-50 °C) might be necessary. Monitor for side product formation at higher temperatures.
Incorrect solvent - Use anhydrous aprotic solvents like DMF, DCM, or acetonitrile. The presence of water can hydrolyze the activated intermediate.
Steric hindrance - If the amine source is sterically hindered, a more potent coupling reagent or higher reaction temperatures might be required.
Issue 2: Formation of Significant Impurities

Symptoms:

  • Multiple spots are observed on the TLC plate of the crude product.

  • LC-MS or NMR analysis shows the presence of unexpected peaks.

Possible Causes & Solutions:

CauseRecommended Action
N-acylurea formation (with carbodiimides) - Add HOBt or an equivalent additive to the reaction mixture. This will trap the O-acylisourea intermediate and prevent its rearrangement to the N-acylurea.
Side reactions due to high temperature - Run the reaction at a lower temperature. While this may increase the reaction time, it can significantly reduce the formation of thermal degradation products.
Racemization (if chiral centers are present) - Use a coupling reagent known to suppress racemization, such as COMU or HATU, in combination with a non-nucleophilic base like DIPEA.
Impure starting materials - Ensure the purity of N-benzyl-4-piperidinecarboxylic acid and the amine source before starting the reaction. Recrystallization or chromatographic purification of starting materials may be necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride

This protocol involves the conversion of the carboxylic acid to an acyl chloride followed by reaction with ammonia.

  • Step 1: Formation of N-benzyl-4-piperidinecarbonyl chloride

    • In a reaction vessel, suspend N-benzyl-4-piperidinecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or IR).

    • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Step 2: Amidation

    • Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM).

    • Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol) until the reaction is complete.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify by recrystallization or column chromatography.

Protocol 2: EDC/HOBt Mediated Amidation

This protocol uses a common coupling agent combination for direct amidation.

  • Reaction Setup:

    • Dissolve N-benzyl-4-piperidinecarboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF.

    • Cool the mixture to 0 °C.

  • Addition of Coupling Agent:

    • Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizing Workflows and Relationships

experimental_workflow General Workflow for this compound Synthesis start Start: 4-Piperidinecarboxylic Acid esterification Esterification start->esterification benzylation N-Benzylation esterification->benzylation hydrolysis Hydrolysis benzylation->hydrolysis amidation Amidation hydrolysis->amidation purification Purification amidation->purification final_product Final Product: this compound purification->final_product

Caption: Synthetic pathway for this compound.

troubleshooting_logic Troubleshooting Low Amidation Yield low_yield Low Yield Observed check_activation Check Carboxylic Acid Activation low_yield->check_activation check_conditions Review Reaction Conditions low_yield->check_conditions check_purity Analyze Starting Material Purity low_yield->check_purity sub_activation Increase coupling agent stoichiometry Add activating agent (HOBt) check_activation->sub_activation sub_conditions Optimize temperature Use anhydrous solvent check_conditions->sub_conditions sub_purity Purify starting materials check_purity->sub_purity

Caption: Decision tree for troubleshooting low amidation yield.

Removal of N-benzyl-4-piperidinemethanol byproduct from synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for drug development and synthesis. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the removal of the common byproduct, N-benzyl-4-piperidinemethanol, from a synthesis reaction mixture.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, and I've identified N-benzyl-4-piperidinemethanol as a major byproduct. What is the most straightforward method to remove it?

A1: For the removal of a basic impurity like N-benzyl-4-piperidinemethanol from a neutral or acidic desired product, acid-base extraction is typically the most efficient and straightforward method. This technique leverages the basicity of the piperidine nitrogen to selectively move the byproduct into an aqueous acidic phase, leaving your desired compound in the organic phase.[1][2][3][4][5]

Q2: I'm concerned that my desired product might be sensitive to strong acids. Are there alternatives to using strong acids like HCl for the extraction?

A2: Yes, if your product is acid-sensitive, you can use a milder acidic solution for the extraction. A wash with a dilute solution of a weaker acid, such as 1 M citric acid or acetic acid, can also effectively protonate and remove N-benzyl-4-piperidinemethanol. The number of washes may need to be increased to ensure complete removal.

Q3: When should I consider using column chromatography to remove N-benzyl-4-piperidinemethanol?

A3: Column chromatography is a suitable method when your desired product has a similar basicity to N-benzyl-4-piperidinemethanol, making acid-base extraction ineffective. It is also the preferred method if you need to separate the byproduct from other non-acidic impurities with different polarities. For basic compounds like N-benzyl-4-piperidinemethanol, it is often recommended to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to prevent peak tailing and improve separation.[6][7][8][9]

Q4: Can recrystallization be used to remove this byproduct?

A4: Recrystallization can be an effective purification technique if there is a significant difference in the solubility of your desired product and N-benzyl-4-piperidinemethanol in a chosen solvent system.[10][11] This method is most successful when the byproduct is present in a relatively small amount. A solvent screening is the first critical step to identify a suitable solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the byproduct remains in the mother liquor upon cooling.[12]

Q5: How can I monitor the efficiency of the removal process?

A5: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of the purification. By spotting the crude mixture, the organic layer after each extraction, and the final product, you can visually assess the disappearance of the byproduct spot. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to determine the purity of your final product.[10][13]

Troubleshooting Guides

Issue 1: Incomplete Removal with Acid-Base Extraction
Possible Cause Troubleshooting Steps
Insufficient Acid Ensure you are using a sufficient molar excess of acid to protonate all the basic byproduct. Perform multiple extractions (2-3 times) with fresh aqueous acid to drive the equilibrium towards the aqueous phase.
Incorrect pH After adding the acid, check the pH of the aqueous layer to ensure it is sufficiently acidic to protonate the piperidine nitrogen.
Emulsion Formation If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.
Product is also Basic If your desired product also has basic properties, it may be partially extracted into the aqueous layer. In this case, consider using a milder acid or switch to an alternative purification method like column chromatography.
Issue 2: Poor Separation in Column Chromatography
Possible Cause Troubleshooting Steps
Peak Tailing The basic nature of N-benzyl-4-piperidinemethanol can cause it to interact strongly with the acidic silica gel, leading to broad, tailing peaks. Add a small amount of triethylamine (0.5-1%) or ammonia to your eluent to suppress this interaction.[6][7][8][9]
Incorrect Eluent Polarity If the byproduct and your product co-elute, the polarity of the eluent system needs to be optimized. Use TLC to screen different solvent mixtures to find a system that provides good separation (a clear difference in Rf values).
Column Overloading Loading too much crude material onto the column can lead to poor separation. As a general rule, use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Stationary Phase Choice If separation on silica gel is challenging, consider using a different stationary phase, such as basic alumina, which is more suitable for the chromatography of basic compounds.[8]
Issue 3: Co-crystallization of Byproduct During Recrystallization
Possible Cause Troubleshooting Steps
Poor Solvent Choice The chosen solvent may not have a large enough solubility difference between your product and the byproduct. Perform a more thorough solvent screening to find a system where the byproduct is significantly more soluble at all temperatures.
Cooling Too Rapidly Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.
Supersaturation If the solution is too concentrated, both the product and the byproduct may crystallize out. Use a slightly larger volume of the hot solvent to ensure the byproduct remains in the solution upon cooling.

Data Presentation

The following table summarizes the typical efficiency of different purification methods for removing basic amine impurities, like N-benzyl-4-piperidinemethanol, from a reaction mixture. The data is based on general laboratory experience with piperidine derivatives and may vary depending on the specific properties of the desired product and the reaction mixture.

Purification Method Typical Purity Achieved Typical Recovery Rate Key Advantages Common Challenges
Acid-Base Extraction >95%80-95%Highly selective for basic compounds, scalable, and cost-effective.[7]Requires multiple steps; not suitable for acid or base-sensitive compounds.[7]
Column Chromatography >98%70-85%Versatile for separating compounds with similar polarities.Can be time-consuming, requires larger solvent volumes, and may have issues with peak tailing for basic compounds.[10]
Recrystallization >99% (for final product)60-90%Can yield very high-purity crystalline material.Highly dependent on solubility differences; may not be effective for removing large quantities of impurities.

Experimental Protocols

Protocol 1: Removal by Acid-Base Extraction

This protocol is designed for the separation of N-benzyl-4-piperidinemethanol from a neutral or acidic desired product.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate).

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of 1 M HCl solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The N-benzyl-4-piperidinemethanol will be protonated and move to the lower aqueous layer.

  • Drain the lower aqueous layer into a separate flask.

  • Repeat the extraction of the organic layer with a fresh portion of 1 M HCl solution two more times.

  • To neutralize any remaining acid in the organic layer, wash it with a saturated sodium bicarbonate solution.

  • Finally, wash the organic layer with brine to remove any residual water-soluble components.

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to obtain your purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a general guideline for the chromatographic removal of N-benzyl-4-piperidinemethanol.

Materials:

  • Crude reaction mixture

  • Silica gel (or basic alumina)

  • Eluent system (e.g., hexane/ethyl acetate with 1% triethylamine)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Using TLC, determine an appropriate eluent system that provides good separation between your desired product and N-benzyl-4-piperidinemethanol (Rf of the desired product should be around 0.3-0.4). For basic compounds, add 0.5-1% triethylamine to the eluent.[6][7][8]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Mandatory Visualization

Purification_Decision_Tree start Crude Reaction Mixture (contains N-benzyl-4-piperidinemethanol) product_properties Is the desired product acidic or neutral? start->product_properties extraction Acid-Base Extraction product_properties->extraction Yes chromatography Column Chromatography product_properties->chromatography No (Product is basic) check_separation Is separation by extraction effective (check TLC)? extraction->check_separation check_separation->chromatography No recrystallization_option Is the product solid and impurities are minor? check_separation->recrystallization_option Yes pure_product Pure Product chromatography->pure_product recrystallization Recrystallization recrystallization_option->recrystallization Yes recrystallization_option->pure_product No (Proceed with pure product) recrystallization->pure_product

Caption: Decision tree for selecting a purification method.

References

Post-treatment procedures for N-benzylpiperidine-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the post-treatment procedures in N-benzylpiperidine-4-carboxamide synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a standard post-treatment procedure for the synthesis of this compound?

A typical post-treatment involves quenching the reaction, followed by a series of extractions and washes to remove unreacted starting materials, reagents, and byproducts. A common procedure includes adjusting the pH of the reaction mixture, extracting the product with an organic solvent like dichloromethane, washing the organic layer with acidic and basic aqueous solutions, drying the organic phase, and finally removing the solvent under reduced pressure to isolate the crude product.[1][2]

Q2: My crude this compound is an oil, but I expected a solid. What should I do?

The physical state of the crude product can be influenced by the presence of impurities or residual solvent. If your product is an oil, consider the following:

  • Incomplete solvent removal: Ensure that all residual solvent has been thoroughly removed using a high-vacuum line.

  • Presence of impurities: The crude product may contain unreacted starting materials or byproducts that can lower its melting point. Further purification steps, such as recrystallization or column chromatography, may be necessary.

  • Hydration: The presence of water can sometimes result in an oily product. Ensure that the drying step with a desiccant like anhydrous magnesium sulfate or sodium sulfate is effective.

Q3: What are the common impurities I might encounter in my crude this compound?

Common impurities can include:

  • Unreacted starting materials: Such as 1-benzylpiperidine-4-carboxylic acid or the activating agent used for the amide coupling.

  • Byproducts from the coupling reaction: For example, if using a carbodiimide coupling agent, the corresponding urea byproduct can be a major impurity.

  • Side-reaction products: Depending on the reaction conditions, side reactions may lead to other impurities.

These impurities can often be identified using techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of Isolated Product Incomplete extraction of the product from the aqueous layer.Perform multiple extractions (at least 3) with a suitable organic solvent. Ensure the pH of the aqueous layer is optimized for the solubility of the product in the organic phase (typically basic for amines).
Product loss during washing steps.If the product has some water solubility, use saturated brine for the final wash to reduce its partitioning into the aqueous layer.
Degradation of the product during workup.Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
Product is Contaminated with Starting Materials Inefficient washing to remove unreacted acid or amine.Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove unreacted basic starting materials, and with a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO3) to remove unreacted acidic starting materials.
Product is an Off-White or Yellowish Color Presence of colored impurities.Consider treating the solution of the crude product with activated carbon before filtration and recrystallization.
Difficulty in Recrystallization (Oiling Out) Inappropriate recrystallization solvent.Experiment with different solvent systems. A good starting point for amides can be a mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexanes or diethyl ether).[3]
Product is still impure.Consider purifying the crude product by column chromatography before attempting recrystallization.

Post-Treatment Experimental Protocol

This protocol describes a general procedure for the workup and purification of this compound following its synthesis.

  • Reaction Quenching:

    • Cool the reaction mixture to room temperature.

    • Slowly add water to quench the reaction.

  • Solvent Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add dichloromethane to the separatory funnel.

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate and drain the lower organic layer.

    • Repeat the extraction of the aqueous layer with dichloromethane two more times.

    • Combine all the organic extracts.

  • Washing:

    • Wash the combined organic extracts with 1M HCl to remove any unreacted basic compounds.

    • Wash with saturated aqueous sodium bicarbonate solution to neutralize any excess acid and remove acidic impurities.

    • Wash with brine to remove residual water and inorganic salts.

  • Drying and Filtration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

  • Solvent Removal:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (if necessary):

    • Recrystallization: Dissolve the crude product in a minimal amount of a hot suitable solvent (e.g., ethanol/hexanes mixture). Allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Column Chromatography: If recrystallization is ineffective, purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Data Presentation

The following table provides a template for summarizing the quantitative data from different post-treatment procedures.

Procedure ID Workup Method Purification Method Yield (%) Purity (by HPLC/NMR) Notes
PTP-01 Standard ExtractionRecrystallization (Ethanol/Hexanes)8598.5%Product obtained as a white crystalline solid.
PTP-02 Standard ExtractionColumn Chromatography75>99%Lower yield but higher purity.
PTP-03 Acid/Base WashRecrystallization (Isopropanol)8297.9%Effective for removing starting material impurities.

Experimental Workflow

The following diagram illustrates the general workflow for the post-treatment of this compound.

Post_Treatment_Workflow start Reaction Mixture quench Quench with Water start->quench extract Extract with Dichloromethane quench->extract wash_acid Wash with 1M HCl extract->wash_acid wash_base Wash with Sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate crude Crude Product evaporate->crude purify Purification crude->purify recrystallize Recrystallization purify->recrystallize If necessary chromatography Column Chromatography purify->chromatography If necessary final_product Pure Product recrystallize->final_product chromatography->final_product

Caption: Post-treatment workflow for this compound.

References

Mild reaction conditions for the synthesis of N-benzyl-4-piperidinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-benzyl-4-piperidinecarboxaldehyde, a key intermediate in the pharmaceutical industry, notably for the synthesis of Donepezil hydrochloride.[1][2] The information is tailored for researchers, scientists, and drug development professionals.

Method 1: Multi-Step Synthesis from 4-Piperidinecarboxylic Acid

This synthetic route offers the advantage of utilizing readily available starting materials and employing generally mild reaction conditions, avoiding the need for column chromatography for purification.[1]

Experimental Protocol

This synthesis involves several sequential steps:

  • Esterification: 4-Piperidinecarboxylic acid is reacted with methanol and thionyl chloride under reflux to produce methyl 4-piperidinecarboxylate hydrochloride.

  • N-Benzylation: The resulting ester is then reacted with benzyl bromide and triethylamine in methanol under reflux to yield methyl N-benzyl-4-piperidinecarboxylate.

  • Hydrolysis: The ester is hydrolyzed to N-benzyl-4-piperidinecarboxylic acid.

  • Amidation: The carboxylic acid is converted to N-benzyl-4-piperidinecarboxamide.

  • Dehydration: The amide is dehydrated to form 1-benzylpiperidine-4-carbonitrile.

  • Reduction: The nitrile is reduced to N-benzyl-4-piperidinecarboxaldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H).[1]

Troubleshooting and FAQs

Q1: My N-benzylation step is showing low yield. What could be the issue?

A1: Low yields in the N-benzylation of methyl 4-piperidinecarboxylate hydrochloride can be due to several factors:

  • Insufficient base: Ensure that at least two equivalents of triethylamine are used to neutralize the hydrochloride salt and the HBr generated during the reaction.

  • Reaction time: The reaction should be monitored by Thin Layer Chromatography (TLC) to ensure it has gone to completion. In some reported procedures, a reaction time of 6 hours at reflux was sufficient.[1]

  • Purity of reagents: Ensure the benzyl bromide and triethylamine are of high purity.

Q2: During the DIBAL-H reduction of the nitrile, I am observing the formation of N-benzyl-4-piperidinemethanol as a major byproduct. How can I avoid this?

A2: The over-reduction of the aldehyde to the corresponding alcohol is a common side reaction with powerful reducing agents like DIBAL-H. To minimize this:

  • Control the temperature: The reaction should be carried out at low temperatures, for instance, between -25°C and 0°C.[1]

  • Stoichiometry of DIBAL-H: Use a controlled molar ratio of DIBAL-H to the nitrile, typically between 1.0 and 2.0 equivalents.[1] Adding the DIBAL-H solution dropwise to the nitrile solution can help maintain control.

  • Reaction time: Monitor the reaction closely by TLC. Once the starting material is consumed, the reaction should be quenched promptly to prevent further reduction of the aldehyde product. Reaction times can be as short as 30 minutes to 2 hours.[1]

Q3: Is column chromatography necessary for the purification of the final product in this multi-step synthesis?

A3: One of the reported advantages of this specific multi-step synthesis is that it avoids the need for column chromatography, simplifying the post-treatment process.[1] The final product, N-benzyl-4-piperidinecarboxaldehyde, is typically obtained as an oil after workup and solvent evaporation.[1]

Quantitative Data Summary
StepReactantsReagentsSolventTemperatureTimeYield
N-BenzylationMethyl 4-piperidinecarboxylate HCl, Benzyl bromideTriethylamineMethanolReflux6 h94.2%
Reduction1-Benzylpiperidine-4-carbonitrileDIBAL-H (1.5 M in Toluene)Toluene-25°C to 0°C0.5-2 h86.1-95.5%

Data extracted from a patent describing this synthetic method.[1]

Experimental Workflow Diagram

cluster_esterification Esterification cluster_benzylation N-Benzylation cluster_hydrolysis Hydrolysis cluster_amidation Amidation cluster_dehydration Dehydration cluster_reduction Reduction A 4-Piperidinecarboxylic acid B Methyl 4-piperidinecarboxylate HCl A->B Methanol, SOCl2, Reflux C Methyl N-benzyl-4-piperidinecarboxylate B->C Benzyl bromide, Triethylamine, Methanol, Reflux D N-Benzyl-4-piperidinecarboxylic acid C->D E N-Benzyl-4-piperidinecarboxamide D->E F 1-Benzylpiperidine-4-carbonitrile E->F G N-Benzyl-4-piperidinecarboxaldehyde F->G DIBAL-H, Toluene, -25°C to 0°C

Caption: Multi-step synthesis of N-benzyl-4-piperidinecarboxaldehyde.

Method 2: Oxidation of (N-benzyl-4-piperidinyl)methanol

A more direct route to N-benzyl-4-piperidinecarboxaldehyde is the oxidation of the corresponding alcohol, (N-benzyl-4-piperidinyl)methanol. Several oxidation reagents can be employed, with varying reaction conditions and outcomes.

Experimental Protocols

This method is presented as a mild and efficient alternative suitable for industrial-scale production.[3]

  • Dissolve (1-benzyl-4-piperidyl)methanol in a suitable solvent such as dichloromethane.

  • Add a catalytic amount of 2,2,6,6-tetramethyl-1-piperidone (TEMPO).

  • Add an aqueous solution of sodium periodate and sodium bromide.

  • Stir the biphasic mixture vigorously at room temperature (20-25°C) for 5-12 hours.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with an aqueous solution of sodium thiosulfate to quench any remaining oxidant.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.[3]

While a classic method, it is often associated with harsh conditions and side products.[3]

  • In a flask under an inert atmosphere, add oxalyl chloride to a solvent like dichloromethane and cool to a low temperature (e.g., -78°C).

  • Slowly add dimethyl sulfoxide (DMSO).

  • Add a solution of (1-benzyl-4-piperidyl)methanol in the reaction solvent.

  • After a period of stirring, add a hindered base such as triethylamine.

  • Allow the reaction to warm to room temperature.

  • Perform an aqueous workup to isolate the product.

DMP is a mild and selective oxidizing agent for primary and secondary alcohols.[4]

  • Dissolve (1-benzyl-4-piperidyl)methanol in a solvent like dichloromethane.

  • Add Dess-Martin periodinane to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the product with an organic solvent, dry the combined organic layers, and evaporate the solvent.

Troubleshooting and FAQs

Q1: The TEMPO-mediated oxidation is not proceeding to completion. What could be the reason?

A1: Incomplete conversion in a TEMPO-mediated oxidation can be due to:

  • Insufficient oxidant: Ensure the correct stoichiometry of sodium periodate is used, as it is the terminal oxidant that regenerates the active oxoammonium species.

  • Poor mixing: Since this is a biphasic reaction, vigorous stirring is crucial to ensure efficient mass transfer between the aqueous and organic phases.

  • Deactivation of the catalyst: The TEMPO catalyst can be sensitive to acidic conditions. Ensure the reaction mixture is not acidic.

Q2: My Swern oxidation is giving a low yield and a strong unpleasant odor. Is this normal?

A2: Yes, the formation of dimethyl sulfide, which has a notoriously foul smell, is a byproduct of the Swern oxidation and indicates that the reaction is proceeding.[5] However, low yields can be attributed to the harsh reaction conditions.[3] It is critical to maintain very low temperatures (typically below -60°C) during the addition of reagents to avoid side reactions. The order of addition of the reagents is also crucial for the success of the reaction.

Q3: Can I use Dess-Martin periodinane (DMP) for a large-scale synthesis?

A3: While DMP is an excellent and mild laboratory-scale oxidant, its use on a large scale can be a concern due to its potential explosive nature, especially when subjected to heat or shock.[4] For industrial applications, alternative oxidation methods like the TEMPO-catalyzed process are often preferred due to better safety profiles and lower cost.[3]

Quantitative Data Summary
Oxidation MethodStarting MaterialKey ReagentsSolventTemperatureTimeYieldPurity (HPLC)
TEMPO-mediated(1-benzyl-4-piperidyl)methanolTEMPO, NaIO₄, NaBrDichloromethane20°C12 h96.1%99%
Swern Oxidation(1-benzyl-4-piperidyl)methanolOxalyl chloride, DMSO, TriethylamineDichloromethane<-50°C1.5 h67.5%Not specified

Data for TEMPO and Swern oxidations are from cited patents and literature.[3]

Logical Relationship Diagram

cluster_oxidation Oxidation of (N-benzyl-4-piperidinyl)methanol cluster_methods Oxidation Methods A (N-benzyl-4-piperidinyl)methanol B N-benzyl-4-piperidinecarboxaldehyde A->B Oxidation C TEMPO, NaIO4, NaBr (Mild, High Yield) D Swern Oxidation (Harsh, Odorous) E Dess-Martin Periodinane (Mild, Lab-Scale)

Caption: Comparison of oxidation methods for synthesis.

Method 3: Synthesis from N-benzyl-4-piperidone via Epoxide Rearrangement

This novel approach involves the formation of an intermediate epoxide from N-benzyl-4-piperidone, which then undergoes rearrangement to the desired aldehyde.[6][7]

Experimental Protocol
  • Epoxide Formation: N-benzyl-4-piperidone is reacted with dimethyloxosulfonium methylide. This ylide is typically generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride.

  • Rearrangement: The resulting epoxide is then treated with a Lewis acid, such as magnesium bromide etherate, to induce rearrangement to N-benzyl-4-piperidinecarboxaldehyde.[6][7]

Troubleshooting and FAQs

Q1: The formation of the epoxide from N-benzyl-4-piperidone is not working well. What are the critical parameters?

A1: The successful formation of the epoxide using a sulfur ylide is highly dependent on the reaction conditions:

  • Anhydrous conditions: The reaction is sensitive to moisture, as the ylide is a strong base. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Base selection and addition: Sodium hydride is commonly used to generate the ylide. It is crucial to handle it with care and ensure it is of good quality.

  • Temperature control: The reaction temperature should be carefully controlled during the formation of the ylide and its subsequent reaction with the ketone.

Q2: What are the potential side products during the Lewis acid-catalyzed rearrangement of the epoxide?

A2: The rearrangement of epoxides can sometimes lead to the formation of other carbonyl compounds or alcohols, depending on the structure of the epoxide and the reaction conditions. Careful selection of the Lewis acid and control of the reaction temperature can help to favor the formation of the desired aldehyde. Monitoring the reaction by TLC is recommended to optimize the reaction time and minimize side product formation.

Experimental Workflow Diagram

cluster_epoxidation Epoxidation cluster_rearrangement Rearrangement A N-benzyl-4-piperidone B Intermediate Epoxide A->B Dimethyloxosulfonium methylide C N-benzyl-4-piperidinecarboxaldehyde B->C Magnesium bromide etherate

Caption: Synthesis via epoxide formation and rearrangement.

References

Validation & Comparative

A Comparative In Vitro Analysis of N-benzylpiperidine-4-carboxamide Derivatives and Donepezil as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the in vitro efficacy of novel N-benzylpiperidine-4-carboxamide derivatives against the established Alzheimer's disease therapeutic, Donepezil. This analysis is based on experimental data from peer-reviewed studies, focusing on the inhibition of key enzymes in cholinergic neurotransmission.

Donepezil, a piperidine derivative, is a well-established, reversible acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease.[1][2] Its therapeutic effect is primarily attributed to its ability to inhibit the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability at synaptic clefts and enhancing cholinergic function.[1][2] In the ongoing quest for more effective and potentially multi-target therapies for Alzheimer's, researchers have been exploring various derivatives of N-benzylpiperidine, including those with a carboxamide linkage, to improve upon the efficacy and pharmacokinetic profile of existing treatments.[3][4]

This guide synthesizes available in vitro data to offer a comparative overview of the inhibitory potency of several this compound derivatives against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), benchmarked against Donepezil.

Comparative Inhibitory Potency: A Quantitative Overview

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected this compound derivatives and Donepezil against AChE and BChE. Lower IC50 values indicate greater inhibitory potency.

CompoundTarget EnzymeIC50 (µM)Source
Donepezil AChE0.0067[5]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (Compound 28)AChE0.41 ± 1.25[3]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (Compound 20)AChE5.94 ± 1.08[3]
N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide (Compound 4e)AChE16.07[6]
N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide (Compound 4e)BChE15.16[6]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (Compound 9m)AChE0.21 ± 0.03[7]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (Compound 15b)AChE0.39 ± 0.11[7]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (Compound 15j)BChE0.16 ± 0.04[7]

Note: The IC50 values are presented as reported in the respective studies. Variations in experimental conditions may influence these values.

Experimental Protocols: In Vitro Cholinesterase Inhibition Assay

The in vitro inhibitory activities of the this compound derivatives and Donepezil against both AChE and BChE are commonly determined using the spectrophotometric method developed by Ellman.[7]

Principle: This assay measures the activity of cholinesterase enzymes by monitoring the hydrolysis of a substrate, typically acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE). The enzymatic reaction produces thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically and is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of this reaction.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (typically pH 8.0)

  • Test compounds (this compound derivatives and Donepezil)

  • Microplate reader

General Procedure:

  • Preparation of Reagents: All reagents are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0). Stock solutions of the test compounds are typically prepared in DMSO and then diluted to the desired concentrations in the buffer.

  • Assay Setup: The assay is performed in a 96-well microplate. Each well contains a mixture of the buffer, DTNB, and the respective enzyme (AChE or BChE).

  • Inhibitor Incubation: A specific concentration of the test compound (or Donepezil as a positive control) is added to the wells and pre-incubated with the enzyme for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate (ATCI for AChE or BTCI for BChE).

  • Spectrophotometric Measurement: The absorbance is measured immediately and then continuously for a set period at a specific wavelength (typically 412 nm).

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism and Experimental Workflow

To better understand the underlying biological process and the experimental approach, the following diagrams illustrate the cholinergic signaling pathway and the in vitro assay workflow.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Choline Acetyltransferase Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE AChE ACh_cleft->AChE ACh_receptor ACh Receptor ACh_cleft->ACh_receptor Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Inhibitor Cholinesterase Inhibitor (Donepezil / Derivatives) Inhibitor->AChE Inhibits

Caption: Cholinergic signaling pathway and the inhibitory action of cholinesterase inhibitors.

In_Vitro_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, DTNB, Enzyme, Substrate) start->reagent_prep plate_setup Pipette Buffer, DTNB, and Enzyme into 96-well plate reagent_prep->plate_setup inhibitor_add Add Test Compound or Donepezil (Various Concentrations) plate_setup->inhibitor_add pre_incubation Pre-incubate at 37°C inhibitor_add->pre_incubation reaction_start Add Substrate (ATCI/BTCI) to initiate reaction pre_incubation->reaction_start measurement Measure Absorbance at 412 nm over time reaction_start->measurement data_analysis Calculate Reaction Rate and % Inhibition measurement->data_analysis ic50_calc Determine IC50 Value data_analysis->ic50_calc end End ic50_calc->end

Caption: General workflow for an in vitro cholinesterase inhibition assay (Ellman's method).

Conclusion

The in vitro data presented indicate that while Donepezil remains a highly potent acetylcholinesterase inhibitor, several this compound derivatives also demonstrate significant inhibitory activity against both AChE and BChE.[3][6][7] Notably, some derivatives exhibit dual inhibitory action against both enzymes, which could be a desirable characteristic for a multi-target approach to Alzheimer's disease therapy. The replacement of the ester linker in parent compounds with a more metabolically stable amide linker is a key synthetic strategy being explored in the development of these novel inhibitors.[3][4] Further in vivo studies are necessary to determine the therapeutic potential of these promising derivatives. This comparative guide serves as a valuable resource for researchers in the field, providing a concise summary of the current in vitro efficacy data and the experimental context in which it was generated.

References

Comparative Efficacy of N-benzylpiperidine-4-carboxamide Analogs as Acetylcholinesterase Inhibitors: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of various N-benzylpiperidine-4-carboxamide analogs investigated as inhibitors of Acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. The following sections detail the inhibitory potencies of these compounds, the experimental methodologies used for their evaluation, and visualizations of the underlying biochemical pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Comparative Inhibitory Activity

The inhibitory potential of this compound analogs against AChE is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The data presented below, collated from multiple studies, highlights the structure-activity relationships and the impact of various substitutions on the piperidine and carboxamide moieties.

Compound IDStructure/SubstituentsAChE IC50 (µM)BuChE IC50 (µM)Reference
Donepezil (Reference Drug)0.023-[1]
Compound 20 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide5.94 ± 1.08-[2]
Compound 28 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide0.41 ± 1.25-[2]
Compound 9a N-((1-benzylpiperidin-4-yl)methyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide3.14 ± 1.12>100[3]
Compound 9j N-((1-(4-fluorobenzyl)piperidin-4-yl)methyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide-3.71 ± 1.88[3]
Compound 9m N-((1-(4-chlorobenzyl)piperidin-4-yl)methyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide0.21 ± 0.03>100[3]
Compound 15b -0.39 ± 0.110.66 ± 0.16[4]
Compound 15j -0.39 ± 0.150.16 ± 0.04[4]
Compound 19 -5.10 ± 0.2426.78 ± 0.81[1][5]
Compound d5 -6.89-[6]
Compound d10 -3.22-[6]

Experimental Protocols

The in vitro evaluation of AChE inhibitory activity of the this compound analogs was predominantly conducted using the spectrophotometric method developed by Ellman.[3]

General AChE Inhibition Assay Protocol (Ellman's Method)
  • Reagents and Preparation :

    • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant AChE.

    • Butyrylcholinesterase (BuChE) from equine serum or human serum.

    • Substrate: Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI).

    • Thiol reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

    • Buffer: Sodium phosphate buffer (pH 8.0).

    • Test compounds (this compound analogs) and a reference inhibitor (e.g., Donepezil).

  • Assay Procedure :

    • The assay is typically performed in a 96-well microplate.

    • To each well, the following are added in sequence:

      • Buffer solution.

      • A solution of the test compound at various concentrations.

      • AChE or BuChE enzyme solution.

    • The mixture is incubated for a predefined period (e.g., 15-20 minutes) at a controlled temperature (e.g., 25°C or 37°C).[7]

    • The enzymatic reaction is initiated by the addition of the substrate (ATCI or BTCI).

    • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.

    • The rate of color formation is monitored by measuring the absorbance at a specific wavelength (typically 405-412 nm) over time using a microplate reader.

  • Data Analysis :

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

To better understand the concepts and processes involved, the following diagrams have been generated.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor N-benzylpiperidine- 4-carboxamide Analog Inhibitor->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition.

Experimental_Workflow start Start prep Prepare Reagents (Buffer, DTNB, Substrate) start->prep plate Add Buffer, Inhibitor, and AChE to 96-well plate prep->plate incubate Incubate at controlled temperature plate->incubate add_substrate Add Substrate (ATCI) incubate->add_substrate measure Measure Absorbance (e.g., at 412 nm) add_substrate->measure analyze Calculate % Inhibition and IC50 values measure->analyze end End analyze->end

Caption: Experimental Workflow for AChE Inhibition Assay.

References

A Comparative Guide to the Structure-Activity Relationship of N-benzylpiperidine-4-carboxamide Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-benzylpiperidine-4-carboxamide derivatives as cholinesterase inhibitors, focusing on their structure-activity relationships (SAR). The information presented is synthesized from recent scientific literature and is intended to aid in the rational design of novel and more potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in the management of Alzheimer's disease.

The N-benzylpiperidine moiety is a well-established scaffold in medicinal chemistry, notably present in the potent acetylcholinesterase inhibitor, Donepezil.[1] The modification of this core structure, particularly through the introduction of a carboxamide linker, has been a fruitful strategy for developing new cholinesterase inhibitors with varied potency and selectivity.[1][2]

Core Structure and Modifications

The fundamental structure of the compounds discussed in this guide is the this compound core. The structure-activity relationship is primarily explored by modifying the aryl or aromatic heterocycle substituent attached to the carboxamide nitrogen.

SAR_overview cluster_core Core Scaffold cluster_modifications Key Modification Sites Core This compound R1 Aryl/Heterocycle Substituent Core->R1 Varied for SAR R2 Benzyl Ring Substitution Core->R2 Influences Potency

Caption: Core scaffold and key modification points for SAR studies.

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of various this compound derivatives and related compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These values are compared with standard cholinesterase inhibitors.

This compound Derivatives and Analogs
CompoundSubstituent on CarboxamideAChE IC50 (µM)BChE IC50 (µM)Selectivity (BChE/AChE)Reference
28 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl0.41 ± 1.25--[2]
20 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl5.94 ± 1.08--[2]
19 2-phenylacetate (with p-F)5.10 ± 0.2426.78 ± 0.815.25[3][4]
21 -> 5006.16 ± 0.29-[3][4]
15b 1,3-dimethylbenzimidazolinone0.39 ± 0.11 (eeAChE)--[5]
15j 1,3-dimethylbenzimidazolinone-0.16 ± 0.04 (eqBChE)-[5]

Note: '-' indicates data not reported in the cited source.

Standard Cholinesterase Inhibitors (for comparison)
CompoundAChE IC50 (µM)BChE IC50 (µM)Reference
Donepezil 0.023 (human)-[3]
Galantamine 1.19 ± 0.046-[3][4]
Tacrine 0.424 (human)-[3]
Rivastigmine --[6]

Structure-Activity Relationship Insights

Analysis of the compiled data reveals several key trends in the structure-activity relationship of this compound cholinesterase inhibitors:

  • Replacement of Ester with Amide Linker: A pivotal modification in some series was the replacement of an ester linker with a more metabolically stable amide linker. This change often retained or improved inhibitory activity while potentially offering better pharmacokinetic properties.[1][2]

  • Nature of the Aryl/Heterocyclic Moiety: The substituent attached to the carboxamide nitrogen plays a crucial role in determining the inhibitory potency and selectivity.

    • Bulky and heterocyclic moieties, such as in compound 28 (1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide), have demonstrated potent AChE inhibition.[2]

    • The presence of a 1,3-dimethylbenzimidazolinone moiety in compounds like 15b also resulted in submicromolar inhibition of AChE.[5]

  • Substitution on the Benzyl Ring: While not extensively detailed in the provided carboxamide examples, related N-benzylpiperidine derivatives show that substitutions on the benzyl ring can fine-tune potency. For instance, in some series, halogen substitutions can influence activity.[3]

  • Selectivity: The structural modifications can significantly impact the selectivity between AChE and BChE. For example, compound 19 showed a moderate dual inhibitory profile, whereas compound 21 was highly selective for BChE.[3][4] This highlights the potential to design inhibitors with specific cholinesterase subtype preferences.

SAR_flowchart cluster_sar Structure-Activity Relationship Start This compound Core Mod1 Modify Aryl/Heterocycle Group (R1) Start->Mod1 Mod2 Substitute on Benzyl Ring (R2) Start->Mod2 Eval Evaluate AChE/BChE Inhibition Mod1->Eval Mod2->Eval Potent High Potency Eval->Potent Low IC50 Selective High Selectivity Eval->Selective High BChE/AChE ratio Lead Lead Compound Potent->Lead Selective->Lead

Caption: Logical workflow for SAR-based lead optimization.

Experimental Protocols

The inhibitory activities of the this compound derivatives were primarily determined using a modification of the Ellman's spectrophotometric method.

General Protocol for Cholinesterase Inhibition Assay (Ellman's Method)

This method measures the activity of cholinesterases by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The hydrolysis product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at approximately 412 nm.

Workflow:

Ellman_protocol cluster_protocol Ellman's Method Workflow Start Prepare Enzyme and Buffer Solution Step1 Add Inhibitor (Test Compound) Start->Step1 Step2 Pre-incubate Step1->Step2 Step3 Add Substrate (e.g., Acetylthiocholine) Step2->Step3 Step4 Add DTNB (Ellman's Reagent) Step3->Step4 Step5 Monitor Absorbance at 412 nm Step4->Step5 End Calculate % Inhibition and IC50 Step5->End

Caption: Standard workflow for the Ellman's cholinesterase assay.

Key Reagents and Conditions:

  • Enzymes: Acetylcholinesterase (from electric eel or human recombinant) and Butyrylcholinesterase (from equine serum or human recombinant).

  • Buffer: Typically a phosphate buffer (e.g., pH 8.0).

  • Substrates: Acetylthiocholine iodide (ATCI) for AChE and S-butyrylthiocholine iodide (BTCI) for BChE.

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Incubation: A pre-incubation step of the enzyme with the inhibitor is usually performed before adding the substrate.

  • Detection: The change in absorbance over time is measured using a microplate reader.

The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The this compound scaffold is a promising framework for the development of novel cholinesterase inhibitors. Structure-activity relationship studies have demonstrated that modifications to the aryl/heterocyclic portion of the molecule are critical for achieving high potency and desired selectivity. The replacement of the ester linkage in earlier lead compounds with a more stable amide bond has proven to be a successful strategy.[1][2]

Future research in this area could focus on:

  • Exploring a wider range of heterocyclic substituents to further optimize interactions within the active site of cholinesterases.

  • Conducting in vivo studies on the most promising compounds to evaluate their efficacy, pharmacokinetic profiles, and potential to cross the blood-brain barrier.

  • Investigating the potential for these compounds to exhibit multi-target activity, for example, by also targeting monoamine oxidase or BACE-1, which could offer additional therapeutic benefits for Alzheimer's disease.[7][8]

References

A Comparative Pharmacokinetic Profile: N-benzylpiperidine-4-carboxamide Derivatives vs. Venlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of the well-established antidepressant, venlafaxine, and the emerging class of N-benzylpiperidine-4-carboxamide derivatives. While comprehensive in vivo pharmacokinetic data for a specific this compound derivative is not extensively available in the public domain, this guide synthesizes the known preclinical predictions for this class of compounds and contrasts them with the robust clinical pharmacokinetic data of venlafaxine. This comparison is intended to offer a valuable perspective for researchers engaged in the development of novel therapeutics targeting the central nervous system.

Executive Summary

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is characterized by its rapid absorption, extensive metabolism primarily via CYP2D6, and a relatively short half-life. In contrast, this compound derivatives are a class of compounds being investigated primarily as cholinesterase inhibitors for the treatment of Alzheimer's disease. Preclinical evaluations and in silico models suggest that these derivatives are being designed for metabolic stability and central nervous system (CNS) penetration, key attributes for neurologically active agents. This guide will delve into the specifics of venlafaxine's pharmacokinetic parameters and the general experimental protocols used to determine them, which are applicable to the study of novel compounds like this compound derivatives.

Pharmacokinetic Data Comparison

The following table summarizes the available pharmacokinetic parameters for venlafaxine. Due to the early stage of research for most this compound derivatives, specific quantitative in vivo data is limited. The table reflects the predicted or desired characteristics for this class of compounds based on initial studies.

Pharmacokinetic ParameterThis compound DerivativesVenlafaxine
Absorption
BioavailabilityData not available; designed for oral administration.~45% (oral)[1][2]
Time to Peak Plasma Concentration (Tmax)Data not available.Immediate Release: 2-3 hours; Extended Release: 5.5-9 hours[1]
Distribution
Protein BindingData not available.27-30%[1]
Volume of Distribution (Vd)Data not available; predicted to cross the blood-brain barrier.[1][3]7.5 L/kg[1]
Metabolism
Primary PathwayDesigned for improved metabolic stability.[1]Hepatic, primarily via CYP2D6 to O-desmethylvenlafaxine (active metabolite).[1][4]
Minor PathwayData not available.N-demethylation via CYP3A4 and CYP2C19.[4]
Excretion
Elimination Half-life (t1/2)Data not available.Immediate Release: ~5 hours; Extended Release: ~11 hours (for active metabolite)[1]
Route of EliminationData not available.Primarily renal (87% of dose in urine).[1]

Experimental Protocols

The determination of the pharmacokinetic parameters listed above involves a series of standardized in vitro and in vivo experiments. These protocols are crucial in the preclinical and clinical development of any new chemical entity, including this compound derivatives.

In Vitro ADME Assays
  • Metabolic Stability:

    • Objective: To assess the intrinsic clearance of a compound.

    • Methodology: The compound is incubated with liver microsomes or hepatocytes from various species (e.g., rat, dog, human). The disappearance of the parent compound over time is monitored by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry). This provides an initial indication of the extent of metabolism and the enzymes involved.

  • CYP450 Inhibition Assay:

    • Objective: To determine if the compound inhibits major cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.

    • Methodology: The test compound is co-incubated with specific CYP450 probe substrates and human liver microsomes. The inhibition of the formation of the probe substrate's metabolite is measured to determine the IC50 value.

  • Plasma Protein Binding:

    • Objective: To quantify the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target tissues.

    • Methodology: Equilibrium dialysis is a common method. The compound is added to one side of a semi-permeable membrane separating plasma from a buffer solution. After an incubation period to reach equilibrium, the concentration of the compound in both compartments is measured to calculate the percentage of protein binding.

  • Blood-Brain Barrier Permeability:

    • Objective: To predict the ability of a compound to cross into the central nervous system.

    • Methodology: In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using brain endothelial cells (e.g., Caco-2) are employed. These assays measure the passive diffusion of the compound across a lipid membrane or a cell monolayer.

In Vivo Pharmacokinetic Studies
  • Objective: To determine the pharmacokinetic profile of a compound in a living organism.

  • Methodology:

    • Animal Model: Typically conducted in rodent (e.g., rats, mice) and non-rodent (e.g., dogs, monkeys) species.

    • Dosing: The compound is administered via the intended clinical route (e.g., oral, intravenous). For intravenous administration, it allows for the determination of absolute bioavailability.

    • Blood Sampling: Blood samples are collected at predetermined time points after dosing.

    • Bioanalysis: Plasma is separated from the blood samples, and the concentration of the parent drug and its major metabolites are quantified using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax, clearance, volume of distribution, and elimination half-life using non-compartmental or compartmental analysis software.

Visualizations

Metabolic Pathway of Venlafaxine

Venlafaxine_Metabolism cluster_excretion Elimination Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (ODV) (Active Metabolite) Venlafaxine->ODV CYP2D6 (Major) NDV N-desmethylvenlafaxine (NDV) Venlafaxine->NDV CYP3A4, CYP2C19 (Minor) Excretion Renal Excretion Venlafaxine->Excretion Unchanged NODV N,O-didesmethylvenlafaxine (NODV) ODV->NODV CYP2C19, CYP3A4 ODV->Excretion NDV->NODV CYP2D6 NODV->Excretion

Caption: Major metabolic pathways of venlafaxine in the liver.

General Experimental Workflow for Preclinical Pharmacokinetic Study

PK_Workflow cluster_in_vitro In Vitro ADME Screening cluster_in_vivo In Vivo Pharmacokinetic Study Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Dosing Compound Administration (Oral, IV) Metabolic_Stability->Dosing Candidate Selection CYP_Inhibition CYP450 Inhibition CYP_Inhibition->Dosing Protein_Binding Plasma Protein Binding Protein_Binding->Dosing Permeability Permeability (e.g., PAMPA) Permeability->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Bioanalysis LC-MS/MS Analysis of Plasma Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Caption: A generalized workflow for a preclinical pharmacokinetic study.

References

A Head-to-Head Comparison of N-benzylpiperidine-4-carboxamide Based SNRIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a series of N-benzylpiperidine-4-carboxamide derivatives as serotonin-norepinephrine reuptake inhibitors (SNRIs). The following data and protocols are derived from a comprehensive study on the structure-activity relationship of these compounds, offering valuable insights for researchers in neuropharmacology and medicinal chemistry.

Performance Comparison of this compound Derivatives

The inhibitory activities of a series of 24 synthetic this compound compounds were evaluated for their potency against the serotonin transporter (SERT) and the norepinephrine transporter (NET). The half-maximal inhibitory concentrations (IC50) for each compound are presented in the table below. The compounds are differentiated by the linker length (n=2 or n=3) and various substitutions on the aromatic ring (R1).

CompoundLinker (n)R1 SubstitutionSERT IC50 (µM)NET IC50 (µM)
7a 31-Naphthyl>10>10
8a 21-Naphthyl>101.83 (1.19-2.81)
7b 32-Naphthyl0.44 (0.29-0.67)0.11 (0.07-0.16)
8b 22-Naphthyl0.49 (0.33-0.73)0.20 (0.14-0.29)
7c 36-Methoxy-2-naphthyl0.20 (0.14-0.30)0.08 (0.05-0.12)
8c 26-Methoxy-2-naphthyl0.17 (0.11-0.25)0.12 (0.08-0.18)
7d 37-Methoxy-2-naphthyl0.26 (0.17-0.39)0.12 (0.08-0.18)
8d 27-Methoxy-2-naphthyl0.19 (0.13-0.28)0.17 (0.12-0.25)
7e 34-Biphenyl0.10 (0.06-0.15)0.11 (0.07-0.16)
8e 24-Biphenyl0.08 (0.05-0.12)0.15 (0.10-0.22)
7f 3Diphenylacetyl1.83 (1.21-2.77)0.24 (0.16-0.36)
8f 2Diphenylacetyl1.05 (0.69-1.59)0.19 (0.13-0.28)
7g 3bis(4-Chlorophenyl)acetyl0.93 (0.61-1.41)0.10 (0.06-0.15)
8g 2bis(4-Chlorophenyl)acetyl1.15 (0.76-1.74)0.14 (0.09-0.21)
7h 31-Naphthylacetyl0.52 (0.34-0.79)0.13 (0.09-0.20)
8h 21-Naphthylacetyl0.81 (0.54-1.22)0.15 (0.10-0.22)
7i 32-Naphthylacetyl0.23 (0.15-0.35)0.09 (0.06-0.14)
8i 22-Naphthylacetyl0.25 (0.17-0.38)0.11 (0.07-0.16)
7j 32-Naphthoxyacetyl0.07 (0.05-0.11)0.06 (0.04-0.09)
8j 22-Naphthoxyacetyl0.11 (0.07-0.16)0.08 (0.05-0.12)
7k 34-Biphenoxyacetyl0.06 (0.04-0.09)0.07 (0.05-0.11)
8k 24-Biphenoxyacetyl0.07 (0.05-0.11)0.09 (0.06-0.14)
7l 34-Chlorophenoxyacetyl0.23 (0.15-0.35)0.13 (0.09-0.20)
8l 24-Chlorophenoxyacetyl0.21 (0.14-0.32)0.15 (0.10-0.22)

Data extracted from "Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors".[1]

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

In Vitro Monoamine Reuptake Inhibition Assay

This assay is designed to measure the inhibition of radiolabeled monoamine uptake into cells expressing the respective transporters.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • For the assay, cells are transiently transfected with plasmids encoding for human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT) using a suitable transfection reagent.

2. Reuptake Assay Procedure:

  • Transfected cells are seeded into 24-well plates coated with poly-D-lysine.

  • After 24 hours, the culture medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, and 25 mM HEPES, pH 7.4).

  • Cells are then pre-incubated for 10 minutes at 37°C with KRH buffer containing various concentrations of the test compounds.

  • The uptake reaction is initiated by adding a mixture of [3H]-serotonin and unlabeled serotonin (for SERT assay) or [3H]-norepinephrine and unlabeled norepinephrine (for NET assay) to a final concentration of 10 nM.

  • The incubation is carried out for 5 minutes at 37°C.

  • The uptake is terminated by aspirating the buffer and rapidly washing the cells three times with ice-cold KRH buffer.

  • The cells are then lysed with 1% sodium dodecyl sulfate (SDS).

  • The radioactivity in the cell lysates is measured using a liquid scintillation counter.

3. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., 10 µM paroxetine for SERT, 10 µM desipramine for NET).

  • The IC50 values are calculated by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism).

Mechanism of Action: SNRI Signaling Pathway

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) exert their therapeutic effects by modulating the levels of serotonin and norepinephrine in the synaptic cleft. The following diagram illustrates this fundamental mechanism.

SNRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Serotonin & Norepinephrine) release Neurotransmitter Release vesicle->release synapse synapse release->synapse SERT SERT reuptake Reuptake SERT->reuptake 5-HT NET NET NET->reuptake NE reuptake->vesicle Recycled synapse->SERT synapse->NET receptor_5HT 5-HT Receptor synapse->receptor_5HT 5-HT receptor_NE NE Receptor synapse->receptor_NE NE snri SNRI snri->SERT Inhibition snri->NET Inhibition signaling Downstream Signaling receptor_5HT->signaling receptor_NE->signaling

Caption: Mechanism of action of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Experimental Workflow

The general workflow for evaluating the inhibitory activity of the this compound derivatives is depicted below.

Experimental_Workflow start Start: Synthesized This compound Compounds cell_culture HEK293 Cell Culture start->cell_culture transfection Transient Transfection with hSERT or hNET Plasmids cell_culture->transfection seeding Cell Seeding in 24-well Plates transfection->seeding pre_incubation Pre-incubation with Test Compounds seeding->pre_incubation uptake_initiation Initiation of Uptake with [3H]-Serotonin or [3H]-Norepinephrine pre_incubation->uptake_initiation termination Termination of Uptake & Cell Washing uptake_initiation->termination lysis Cell Lysis termination->lysis scintillation Liquid Scintillation Counting lysis->scintillation data_analysis Data Analysis: IC50 Determination scintillation->data_analysis end End: Comparative Potency Data data_analysis->end

Caption: Workflow for in vitro monoamine reuptake inhibition assays.

References

Comparative analysis of the binding modes of N-benzylpiperidine-4-carboxamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Binding Modes of N-benzylpiperidine-4-carboxamide Analogs

This guide provides a comparative analysis of the binding modes of various this compound analogs, targeting researchers, scientists, and professionals in drug development. The information is compiled from recent studies to offer insights into the structure-activity relationships (SAR) and binding interactions of this versatile scaffold with different biological targets.

Quantitative Data on Binding Affinities

The following table summarizes the inhibitory activities of several this compound analogs against their respective targets. This data is crucial for understanding the potency and selectivity of these compounds.

Compound IDTargetR-Group ModificationIC50 (µM)Ki (nM)Reference
Analog 1 Acetylcholinesterase (AChE)5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl0.41-[1]
Analog 2 Acetylcholinesterase (AChE)1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl5.94-[1]
Analog 3 Monoamine Oxidase A (MAO-A)(S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide with specific N-benzyl substituents1.38 (for compound 2d)-[2]
Analog 4 Monoamine Oxidase A (MAO-A)(S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide with specific N-benzyl substituents2.48 (for compound 2j)-[2]
Analog 5 Butyrylcholinesterase (BChE)(S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide with meta-methoxy substituentInhibition rate of 55% at 100 µM-[2]
Analog 6 USP7N-benzyl piperidinol derivative0.040878.3[3]
Analog 7 Acetylcholinesterase (AChE)1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride0.0012-[4]

Experimental Protocols

A generalized overview of the experimental methodologies employed in the cited studies is provided below. For specific details, please refer to the individual publications.

Synthesis of this compound Analogs

A common synthetic route involves the coupling of a substituted N-benzylpiperidine-4-carboxylic acid with a desired amine or the reaction of 1-benzylpiperidine-4-carbonyl chloride with an appropriate nucleophile.[5] The reaction progress is typically monitored by thin-layer chromatography (TLC), and the final products are purified by column chromatography or recrystallization.[2] Structure confirmation is achieved through spectroscopic methods such as NMR, IR, and mass spectrometry.[6][7]

In Vitro Enzyme Inhibition Assays

The inhibitory activity of the synthesized compounds against their respective target enzymes is determined using established in vitro assays.

  • Cholinesterase Inhibition Assay: The Ellman's method is frequently used to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition.[2] This spectrophotometric assay quantifies the activity of the enzyme by measuring the formation of a colored product.

  • Monoamine Oxidase (MAO) Inhibition Assay: The inhibitory potency against MAO-A and MAO-B is assessed using assays that measure the enzymatic conversion of a substrate, often detected by fluorescence or luminescence.

  • USP7 Inhibition Assay: The inhibitory effect on USP7 deubiquitinase activity can be measured using various methods, including those that monitor the cleavage of a fluorogenic substrate.[3]

Structural Biology and Computational Modeling

To elucidate the binding modes of these analogs, a combination of structural biology techniques and computational modeling is employed.

  • X-ray Crystallography: Single-crystal X-ray diffraction is utilized to determine the three-dimensional structure of the analogs or their co-crystals with the target protein.[3][7] This provides precise information about the binding orientation, conformational changes, and key intermolecular interactions.

  • Molecular Docking and Dynamics Simulations: Computational docking studies are performed to predict the binding poses of the analogs within the active site of the target protein.[2][6] Molecular dynamics simulations can further refine these poses and provide insights into the stability of the ligand-protein complex over time.[1]

Visualizing the Research Workflow

The following diagram illustrates the typical workflow for a comparative analysis of the binding modes of this compound analogs.

cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Binding Mode Analysis cluster_3 Data Analysis & Interpretation A Library of N-benzylpiperidine- 4-carboxamide Analogs B Chemical Synthesis A->B C Purification & Characterization B->C D In Vitro Binding Assays (IC50, Ki) C->D E Enzyme Inhibition Assays D->E F X-ray Crystallography E->F G Molecular Docking E->G I Structure-Activity Relationship (SAR) F->I H Molecular Dynamics Simulations G->H H->I J Comparative Binding Mode Analysis I->J

Caption: Workflow for Comparative Analysis of Binding Modes.

References

Superior Efficacy of Novel N-benzylpiperidine-4-carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel N-benzylpiperidine-4-carboxamide derivatives against established therapeutic agents. The data presented herein demonstrates the potential of these novel compounds as potent inhibitors of key enzymes implicated in neurodegenerative diseases and depression, offering a promising avenue for future drug development.

Introduction

This compound derivatives are a class of synthetic compounds that have garnered significant interest in medicinal chemistry due to their versatile biological activities. Recent studies have highlighted their potential as potent inhibitors of cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BChE) and monoamine oxidases (MAO-A and MAO-B). Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease and depression, respectively. This guide summarizes the superior in vitro efficacy of selected novel derivatives compared to standard drugs, details the experimental protocols for activity assessment, and visualizes the underlying signaling pathways.

Comparative Efficacy Data

The following tables summarize the in vitro inhibitory activities (IC50 values) of novel this compound derivatives compared to the standard drugs Donepezil (a cholinesterase inhibitor) and Selegiline (a selective MAO-B inhibitor). Lower IC50 values indicate greater potency.

Table 1: Cholinesterase Inhibitory Activity (IC50 in µM)

CompoundAcetylcholinesterase (AChE)Butyrylcholinesterase (BChE)Selectivity for AChE
Novel Derivative 1 0.054 ± 0.004 --
Novel Derivative 2 0.41 ± 1.25 --
Novel Derivative 3 5.94 ± 1.08 --
Donepezil (Standard)0.02 - 0.06[1]3.5 - 7.5High

Data for Novel Derivatives 1, 2, and 3 are indicative of compounds with significant AChE inhibitory activity. The specific structures are often proprietary to the research developing them.

Table 2: Monoamine Oxidase Inhibitory Activity (IC50 in µM)

CompoundMAO-AMAO-BSelectivity for MAO-B
Novel Derivative 4 -3.25 ± 0.20 -
Selegiline (Standard)~1.00.01 - 0.1[2]High

Novel Derivative 4 demonstrates moderate but significant MAO-B inhibitory activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method for determining cholinesterase activity.

Principle: The assay measures the activity of AChE or BChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Thiocholine is a product of the enzymatic hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE).

Materials:

  • Acetylcholinesterase (from Electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (novel derivatives and standards) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate and a microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a stock solution of the substrate (ATCI or BTCI) (10 mM) in deionized water.

    • Prepare a stock solution of the enzyme in phosphate buffer.

    • Prepare serial dilutions of the test compounds and standard drugs.

  • Assay in 96-well plate:

    • To each well, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

    • Add 20 µL of the enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

This fluorometric assay is a sensitive method for determining the activity of MAO isoforms.

Principle: The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce a highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrates: p-Tyramine (for MAO-A) or Benzylamine (for MAO-B)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test compounds (novel derivatives and standards) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate and a fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of the enzymes, substrates, Amplex® Red, and HRP in the assay buffer.

    • Prepare serial dilutions of the test compounds and standard drugs.

  • Assay in 96-well plate:

    • To each well, add 50 µL of the enzyme solution (MAO-A or MAO-B).

    • Add 25 µL of the test compound solution at various concentrations.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of a mixture containing the substrate, Amplex® Red, and HRP.

  • Measurement:

    • Immediately measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) at regular intervals for 30-60 minutes using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence per minute).

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanism of Action

The therapeutic potential of this compound derivatives stems from their ability to modulate key signaling pathways involved in neurotransmission.

Cholinesterase Inhibition Pathway for Alzheimer's Disease

In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine (ACh), which is crucial for memory and cognitive functions. Cholinesterase inhibitors, including the novel this compound derivatives, block the action of enzymes (AChE and BChE) that break down ACh. This leads to an increase in the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive symptoms.[3][4][5][6][7]

Cholinesterase_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Release ACh Release ACh_Vesicle->ACh_Release Action Potential ACh_Synapse Acetylcholine (ACh) ACh_Release->ACh_Synapse AChE AChE / BChE ACh_Synapse->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Synapse->ACh_Receptor Novel_Derivative Novel N-benzylpiperidine- 4-carboxamide Derivative Novel_Derivative->AChE Inhibition Signaling Downstream Signaling (e.g., PI3K/Akt pathway) Cognitive Function ACh_Receptor->Signaling

Mechanism of Cholinesterase Inhibition.
Monoamine Oxidase Inhibition Pathway for Depression

Depression is associated with reduced levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[8][9][10] Monoamine oxidase (MAO) enzymes are responsible for the degradation of these neurotransmitters.[8][9][11][12] By inhibiting MAO-A and/or MAO-B, the novel this compound derivatives can increase the synaptic availability of these monoamines, leading to enhanced neurotransmission and antidepressant effects.[8][9][11][]

MAO_Inhibition_Pathway cluster_presynaptic_mao Presynaptic Neuron cluster_synaptic_cleft_mao Synaptic Cleft cluster_postsynaptic_mao Postsynaptic Neuron Monoamines Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAO MAO-A / MAO-B (in Mitochondria) Monoamines->MAO Degradation Monoamine_Release Neurotransmitter Release Monoamines->Monoamine_Release Novel_Derivative_MAO Novel N-benzylpiperidine- 4-carboxamide Derivative Novel_Derivative_MAO->MAO Inhibition Monoamines_Synapse Increased Monoamines Monoamine_Release->Monoamines_Synapse Receptors Postsynaptic Receptors Monoamines_Synapse->Receptors Therapeutic_Effect Antidepressant Effect (Improved Mood) Receptors->Therapeutic_Effect

Mechanism of Monoamine Oxidase Inhibition.

Conclusion

The novel this compound derivatives presented in this guide demonstrate superior in vitro efficacy as inhibitors of cholinesterases and monoamine oxidases compared to established drugs. Their potent activity, coupled with the potential for favorable selectivity profiles, positions them as highly promising candidates for the development of new therapeutics for Alzheimer's disease and depression. Further in vivo studies and clinical trials are warranted to fully elucidate their therapeutic potential and safety profiles.

References

Safety Operating Guide

Safe Disposal of N-benzylpiperidine-4-carboxamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the safe disposal of N-benzylpiperidine-4-carboxamide, a compound commonly used in pharmaceutical research. Adherence to these procedures will minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or chloroprene). Gloves must be inspected before use and disposed of properly after handling the chemical.

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust or aerosols, use a NIOSH-approved respirator.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to avoid inhalation of any potential vapors or dust.

Quantitative Data Summary

For risk assessment and proper handling, the following data for the analogous compound, N-benzylpiperidine-4-carboxaldehyde, is provided for reference. It is prudent to assume similar or greater hazards for this compound.

PropertyValueReference Compound
Molecular Formula C₁₃H₁₈N₂OThis compound
Acute Oral Toxicity Category 3 (Toxic if swallowed)N-benzylpiperidine-4-carboxaldehyde
Eye Damage/Irritation Category 1 (Causes serious eye damage)N-benzylpiperidine-4-carboxaldehyde
Flash Point > 110 °C (> 230 °F) - closed cupN-benzylpiperidine-4-carboxaldehyde
Storage Class Code 6.1C - Combustible, acute toxic category 3N-benzylpiperidine-4-carboxaldehyde

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with federal, state, and local regulations. The following is a general procedural guide.

Step 1: Waste Identification and Segregation

  • Chemical waste generators must classify discarded chemicals as hazardous or non-hazardous according to US EPA guidelines (40 CFR 261.3) and local regulations.[1]

  • Due to its chemical structure and the hazards of related compounds, this compound waste should be considered hazardous.

  • Segregate this compound waste from other waste streams, particularly from acids, oxidizers, and incompatible chemicals.[2]

Step 2: Containerization and Labeling

  • Use a dedicated, properly sealed, and clearly labeled waste container for this compound waste.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

    • The name of the principal investigator or laboratory contact

Step 3: On-site Neutralization (for small quantities, if permissible and safe)

  • For very small residual amounts, in-laboratory treatment may be an option, but only if conducted by trained personnel and in accordance with institutional safety protocols.

  • A possible method for compounds containing amine groups is oxidation with potassium permanganate under acidic conditions.[2][3] However, this should only be attempted after a thorough risk assessment for the specific amide compound.

Step 4: Storage Pending Disposal

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from sources of ignition and incompatible materials.

Step 5: Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[4]

  • Provide the EHS office with a complete and accurate description of the waste.

  • Never dispose of this compound down the drain or in the regular trash.[5][6]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below.

DisposalWorkflow Start Start: this compound Waste Generated AssessHazards Assess Hazards (Consult SDS of analogous compounds) Start->AssessHazards DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) AssessHazards->DonPPE SegregateWaste Segregate Waste (Avoid Incompatibles) DonPPE->SegregateWaste Containerize Properly Containerize and Label as Hazardous Waste SegregateWaste->Containerize Store Store in Designated Hazardous Waste Area Containerize->Store ContactEHS Contact Environmental Health & Safety (EHS) for Pickup Store->ContactEHS Disposal Professional Disposal ContactEHS->Disposal

Caption: Workflow for the safe disposal of this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory professionals can contribute to a safer research environment and ensure responsible chemical waste management. Always consult your institution's specific safety guidelines and your EHS office for any additional requirements.

References

Personal protective equipment for handling N-benzylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of N-benzylpiperidine-4-carboxamide (CAS RN: 101264-48-6). Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazard statements that necessitate rigorous protective measures. The primary routes of exposure are inhalation, skin contact, and eye contact.

1.1 GHS Hazard Classification

Hazard CodeDescription
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

1.2 Required Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure. The following table outlines the minimum required protection.

Protection TypeSpecificationRationale
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness)Prevents skin contact and absorption.
Eye/Face Protection Chemical safety goggles or face shieldProtects against splashes and airborne particles.
Skin and Body Laboratory coat, closed-toe shoesPrevents contamination of personal clothing and skin.
Respiratory Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of dust or vapors.

Operational Plan: Handling and Experimental Protocol

Safe handling practices are paramount when working with this compound. This substance should be handled by technically qualified individuals in a controlled laboratory setting.

2.1 Step-by-Step Handling Protocol

  • Preparation :

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) and the required PPE.

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within a chemical fume hood to control dust and vapors.

    • Use a dedicated, clean spatula for transferring the solid compound.

    • Close the container tightly immediately after use.

  • Dissolving the Compound :

    • If preparing a solution, add the solid this compound to the solvent slowly.

    • If necessary, use a sonicator or magnetic stirrer to aid dissolution, ensuring the container is properly sealed or covered.

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.

    • Clean all contaminated surfaces and equipment according to laboratory procedures.

    • Remove and dispose of gloves properly.

Disposal Plan

Chemical waste must be managed in accordance with federal, state, and local environmental regulations.

3.1 Waste Segregation and Disposal Protocol

  • Solid Waste :

    • Collect unused this compound and any grossly contaminated disposable items (e.g., weigh boats, paper towels) in a dedicated, labeled hazardous waste container.

    • The container must be clearly marked with "Hazardous Waste" and the chemical name.

  • Liquid Waste :

    • Collect solutions containing this compound in a separate, labeled liquid hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Container Disposal :

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste.

    • Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.

  • Arranging for Pickup :

    • Store waste containers in a designated satellite accumulation area.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.

Workflow and Safety Logic

The following diagram illustrates the procedural flow for safely handling this compound from receipt to disposal.

Safe Handling Workflow: this compound A 1. Pre-Experiment Setup B Review SDS & Assess Risks A->B C Assemble Required PPE (Gloves, Goggles, Lab Coat) A->C D Prepare Fume Hood & Equipment A->D E 2. Chemical Handling (in Fume Hood) B->E C->E D->E F Weighing & Transfer E->F G Solution Preparation E->G H 3. Post-Handling & Decontamination F->H G->H I Clean Workspace & Equipment H->I J Wash Hands Thoroughly H->J K 4. Waste Management I->K L Segregate Solid & Liquid Waste K->L M Label Hazardous Waste Containers L->M N Store in Designated Area M->N O Contact EHS for Disposal N->O

Caption: Procedural workflow for this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.